Product packaging for 3,5-Dimethylthiophenol(Cat. No.:CAS No. 38360-81-5)

3,5-Dimethylthiophenol

Cat. No.: B3025575
CAS No.: 38360-81-5
M. Wt: 138.23 g/mol
InChI Key: CESBAYSBPMVAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethylbenzenethiol is an organic building block. It is also referred to as 5-mercapto-m-xylene.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B3025575 3,5-Dimethylthiophenol CAS No. 38360-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBAYSBPMVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068093
Record name Benzenethiol, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38360-81-5, 25550-52-1
Record name 3,5-Dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38360-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylenethiol, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Xylenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenethiol, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylbenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xylenethiol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-XYLENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,5-Dimethylthiophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethylthiophenol

Introduction

This compound, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organic building block with the CAS number 38360-81-5 .[1][2] This aromatic thiol is a valuable reagent in organic synthesis, serving as a precursor for more complex molecules. Its utility stems from the reactive thiol group attached to a dimethyl-substituted benzene ring, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, applications, and handling for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic stench.[3][4][5] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 38360-81-5[2]
Molecular Formula C₈H₁₀S[1][6]
Molecular Weight 138.23 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid[3][6]
Boiling Point 216-217 °C at 760 mmHg[3][7]
Density 1.015-1.027 g/cm³ at 25 °C[7]
Refractive Index 1.567-1.571 at 20 °C[3][6]
Flash Point 85 °C (185 °F)[3][7]
Storage Temperature Room temperature, under an inert atmosphere[5][7]

Safety and Handling

As a combustible liquid, this compound requires careful handling to avoid ignition.[8] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of vapors.[4][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][8] For large-scale operations, a NIOSH/MSHA approved respirator may be necessary.[4]

  • Handling: Keep away from heat, sparks, and open flames.[9] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[5][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[5][7][8] It is incompatible with strong oxidizing agents and strong bases.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Applications in Chemical Synthesis

This compound is primarily utilized as a chemical intermediate in organic synthesis.[11] Its nucleophilic thiol group readily participates in various reactions, making it a versatile building block.

Key Applications:

  • Preparation of Lithiated Arenethiols: It serves as a starting reagent for the preparation of Lithium 2-lithio-3,5-dimethylbenzenethiolate.[12][13]

  • Synthesis of Thioethers: It can be used to synthesize complex thioethers, such as 1,1,2-trichloro-4-(3,5-dimethylphenylthio)-1-buten-3-yne and 1,1,2,4-tetrachloro-4-(3,5-dimethylphenylthio)-1,3-butadiene.[12][13]

Thiophene derivatives, in general, are significant in medicinal chemistry due to their diverse biological activities and are found in several FDA-approved drugs.[14] The electron-rich nature of the thiophene ring allows for interactions with various biological targets.[14]

Conceptual Synthesis Workflow

While specific industrial synthesis methods for this compound are proprietary, a common laboratory-scale approach for preparing substituted thiophenols involves the reduction of the corresponding arylsulfonyl chloride. This conceptual workflow outlines the key steps.

G cluster_0 Conceptual Synthesis of this compound A Start: 3,5-Dimethylaniline B Diazotization (NaNO2, HCl) A->B C Intermediate: Diazonium Salt B->C D Sulfonation (SO2, CuCl2) C->D E Intermediate: 3,5-Dimethylbenzenesulfonyl chloride D->E F Reduction (e.g., Zn, H2SO4) E->F G Product: this compound F->G H Purification (Distillation) G->H I Final Product H->I

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Thioether

The following is a representative protocol for a reaction utilizing this compound as a starting material, based on its documented use in the preparation of vinyl thioethers.[12][13]

Objective: To synthesize a vinyl thioether via the reaction of this compound with an appropriate electrophile.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • An electrophilic partner (e.g., a polychlorinated alkene)

  • An appropriate solvent (e.g., ethanol, acetonitrile)

  • Standard laboratory glassware and work-up reagents

Step-by-Step Procedure:

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in the chosen solvent.

  • Add the base portion-wise at room temperature to deprotonate the thiol and form the more nucleophilic thiophenolate.

  • Nucleophilic Attack: To the resulting solution, add the electrophilic reagent dropwise. The reaction may be exothermic, so cooling might be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or distillation to obtain the desired thioether.

G cluster_1 Experimental Workflow: Thioether Synthesis A 1. Dissolve this compound in solvent B 2. Add base to form thiophenolate A->B C 3. Add electrophile dropwise B->C D 4. Monitor reaction (TLC/GC) C->D E 5. Quench with water and extract D->E F 6. Wash, dry, and filter organic layer E->F G 7. Purify product (Chromatography/Distillation) F->G H Final Product: Thioether G->H

Caption: Workflow for the synthesis of a thioether from this compound.

Conclusion

This compound is a key organic intermediate with well-defined properties and important applications in chemical synthesis. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development, including the synthesis of potentially bioactive molecules.

References

An In-depth Technical Guide to 3,5-Dimethylthiophenol: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an organosulfur compound that serves as a versatile building block in organic synthesis.[1] Its unique structural features, characterized by a thiol functional group attached to a dimethyl-substituted benzene ring, impart specific reactivity that is leveraged in various chemical transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₁₀S[2]
Molecular Weight 138.23 g/mol [2][3]
CAS Number 38360-81-5[2]
Appearance Colorless to pale yellow clear liquid[4]
Boiling Point 127.5 °C at 50 mmHg[5]
Density 1.015 g/mL at 25 °C[5]
Refractive Index 1.5670 to 1.5710 at 20 °C[6]
Flash Point 85 °C (185 °F)[6]
Solubility Moderately soluble in organic solvents, limited solubility in water.[4]
Molecular Structure

The structure of this compound consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a thiol (-SH) group at the 1 position. The presence of the electron-donating methyl groups influences the reactivity of the aromatic ring and the thiol group.

Caption: Molecular structure of this compound.

Synthesis and Manufacturing

This compound can be synthesized through various methods, with a common approach being the reduction of the corresponding sulfonyl chloride. A plausible synthetic route involves the following key steps:

  • Sulfonation of m-xylene: m-Xylene is reacted with a sulfonating agent, such as chlorosulfonic acid, to produce 3,5-dimethylbenzenesulfonyl chloride.

  • Reduction of the sulfonyl chloride: The resulting 3,5-dimethylbenzenesulfonyl chloride is then reduced to this compound. Various reducing agents can be employed for this transformation, such as zinc dust in an acidic medium or catalytic hydrogenation.[7]

A general experimental protocol for the reduction of a substituted benzenesulfonyl chloride is outlined below. This should be adapted and optimized for the specific synthesis of this compound.

Experimental Protocol: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

Materials:

  • 3,5-Dimethylbenzenesulfonyl chloride

  • Zinc dust

  • Concentrated sulfuric acid

  • Ice

  • Calcium chloride

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and ice is prepared and cooled to 0-5 °C.

  • 3,5-Dimethylbenzenesulfonyl chloride is slowly added to the cold acid mixture with vigorous stirring.

  • Zinc dust is then added portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reduction.

  • The reaction mixture is cooled, and the product is isolated by steam distillation or solvent extraction.

  • The collected organic layer is washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_product Final Product start 3,5-Dimethylbenzenesulfonyl Chloride reduction Addition of Zinc Dust and Sulfuric Acid start->reduction 1. Reagents reflux Heating under Reflux reduction->reflux 2. Reaction extraction Steam Distillation or Solvent Extraction reflux->extraction 3. Isolation drying Drying of Organic Phase extraction->drying 4. Drying distillation Vacuum Distillation drying->distillation 5. Purification product Pure this compound distillation->product 6. Final Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific large-scale pharmaceutical applications of this compound are not extensively documented in publicly available literature, its role as a versatile intermediate in organic synthesis is well-established.[8] Thiophenols, in general, are crucial precursors in the synthesis of a wide range of biologically active molecules. The nucleophilic nature of the thiol group allows for its participation in various coupling reactions, making it a valuable synthon for introducing the thiophenyl moiety into more complex molecular architectures.

The analogous compound, 3,5-dimethylphenol, is recognized as a key building block in the pharmaceutical industry for the synthesis of complex drug molecules.[9][10] While a direct correlation cannot be assumed, the structural similarity suggests that this compound could be explored for similar applications where a sulfur-containing aromatic scaffold is desired. Its potential lies in its ability to be incorporated into novel therapeutic agents, where the thiophenyl group may contribute to the molecule's biological activity or pharmacokinetic properties.

Spectroscopic Analysis

The characterization of this compound is typically achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[2]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 138, corresponding to its molecular weight.[2] Fragmentation patterns would likely involve the loss of the thiol proton, the entire thiol group, or methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the thiol proton (-SH), a singlet for the two aromatic protons, and a singlet for the six protons of the two equivalent methyl groups. The chemical shifts would be influenced by the electron-donating nature of the methyl groups.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon atoms in the molecule: the carbon atom attached to the sulfur, the carbon atoms bearing the methyl groups, the remaining aromatic carbons, and the carbon atoms of the methyl groups.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. It is classified as a combustible liquid and can cause skin and eye irritation. Inhalation may also be harmful. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

References

An In-depth Technical Guide to 3,5-Dimethylthiophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an aromatic organosulfur compound with the chemical formula (CH₃)₂C₆H₃SH.[1][2] This thiol derivative of m-xylene is a valuable building block in organic synthesis, finding utility in the construction of more complex molecules.[3] Its distinct chemical properties, governed by the thiol functional group and the substitution pattern on the aromatic ring, make it a subject of interest for researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and purification, and a discussion of its current and potential applications.

Physicochemical Properties

This compound is typically a clear yellow liquid with a characteristic strong, unpleasant odor, a common feature of thiols.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 38360-81-5[1][2]
Molecular Formula C₈H₁₀S[1][2]
Molecular Weight 138.23 g/mol [1][2]
Appearance Clear yellow liquid[3]
Boiling Point 127.5 °C at 50 mmHg[1][3]
Density 1.015 g/mL at 25 °C[1][3]
Refractive Index (n₂₀/D) 1.568[1][3]
Flash Point 85 °C (185 °F)[1]
Solubility Soluble in organic solvents; sparingly soluble in water.
pKa (Predicted) 6.82 ± 0.11[3]

The acidity of the thiol proton is a key chemical characteristic. The predicted pKa of approximately 6.8 suggests that this compound is a weak acid, readily forming a thiolate anion in the presence of a base. This thiolate is a potent nucleophile and plays a central role in the reactivity of this compound.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm⁻¹. Other significant absorptions would include C-H stretching of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic ring. An example of the gas-phase IR spectrum can be found in the NIST Chemistry WebBook.[4]

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a hydrogen atom from the thiol group and cleavage of the C-S bond. The NIST Chemistry WebBook provides access to the mass spectrum of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR: Similarly, experimental ¹³C NMR data is scarce. A predicted spectrum would display signals for the two equivalent methyl carbons, four distinct aromatic carbons (including the carbon bearing the thiol group), and the ipso-carbons to which the methyl groups are attached.

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the nucleophilicity of the sulfur atom, particularly in its thiolate form. It readily participates in a variety of chemical transformations, making it a versatile synthetic intermediate.

Nucleophilic Reactions

The deprotonated form of this compound, the 3,5-dimethylthiophenolate anion, is a strong nucleophile. It can react with a wide range of electrophiles to form new carbon-sulfur bonds.[5][6]

G Thiolate 3,5-Dimethylthiophenolate Thioether 3,5-Dimethylphenyl Thioether Thiolate->Thioether S-alkylation/S-arylation Electrophile Electrophile (R-X) Electrophile->Thioether

Caption: Nucleophilic substitution reaction of 3,5-dimethylthiophenolate.

Common electrophiles include alkyl halides, epoxides, and activated aryl halides. These reactions are fundamental for the synthesis of various thioethers. For example, it can be used in the preparation of 1,1,2-trichloro-4-(3,5-dimethylphenylthio)-1-buten-3-yne and 1,1,2,4-tetrachloro-4-(3,5-dimethylphenylthio)-1,3-butadiene.[3]

Oxidation

The thiol group of this compound can be oxidized to form a disulfide, 1,2-bis(3,5-dimethylphenyl)disulfide. This reaction can be achieved using a variety of mild oxidizing agents.

G Thiol This compound Disulfide Disulfide Thiol->Disulfide Oxidation Oxidant [O] Oxidant->Disulfide

Caption: Oxidation of this compound to a disulfide.

Further oxidation can lead to the formation of sulfinic and sulfonic acids, although these transformations require harsher conditions.

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

A common and reliable method for the synthesis of aryl thiols is the reduction of the corresponding sulfonyl chloride. 3,5-Dimethylbenzenesulfonyl chloride is a commercially available starting material.[1]

Experimental Protocol (General Procedure):

  • Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).

  • Reaction: A reducing agent, such as zinc dust in an acidic medium (e.g., sulfuric acid or hydrochloric acid), is placed in the flask.

  • Addition: 3,5-Dimethylbenzenesulfonyl chloride, dissolved in a suitable solvent, is added dropwise to the stirred suspension of the reducing agent. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Work-up: After the reaction is complete, the excess reducing agent is filtered off. The filtrate is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

G Start 3,5-Dimethylbenzenesulfonyl Chloride Reduction Reduction (e.g., Zn/H+) Start->Reduction Product This compound Reduction->Product Purification Purification (Vacuum Distillation) Product->Purification

Caption: Synthesis of this compound via reduction of the sulfonyl chloride.

Leuckart Thiophenol Synthesis from 3,5-Dimethylaniline

Another classical approach is the Leuckart thiophenol synthesis, which proceeds via a diazonium salt intermediate from the corresponding aniline.

Experimental Protocol (General Procedure):

  • Diazotization: 3,5-Dimethylaniline is diazotized by treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Xanthate Formation: The resulting diazonium salt solution is then added to a solution of potassium ethyl xanthate. This leads to the formation of an aryl xanthate intermediate.

  • Hydrolysis: The aryl xanthate is subsequently hydrolyzed under basic conditions (e.g., with NaOH or KOH) to yield the corresponding thiophenolate.

  • Acidification and Extraction: Acidification of the reaction mixture liberates the this compound, which is then extracted with an organic solvent.

  • Purification: The product is purified by vacuum distillation as described in the previous method.

G Aniline 3,5-Dimethylaniline Diazotization Diazotization (NaNO₂, HCl) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Xanthate_Formation Reaction with Potassium Ethyl Xanthate Diazonium->Xanthate_Formation Xanthate Aryl Xanthate Xanthate_Formation->Xanthate Hydrolysis Basic Hydrolysis (NaOH or KOH) Xanthate->Hydrolysis Thiolate Thiophenolate Hydrolysis->Thiolate Acidification Acidification Thiolate->Acidification Product This compound Acidification->Product

Caption: Leuckart synthesis of this compound.

Applications in Research and Industry

While specific large-scale industrial applications of this compound are not widely documented, its utility as a building block in organic synthesis is evident.

Organic Synthesis

As a nucleophilic sulfur source, this compound is employed in the synthesis of a variety of organic molecules. Its reactions are crucial for creating thioether linkages, which are present in numerous biologically active compounds and materials. For instance, it is a starting reagent for the preparation of Lithium 2-lithio-3,5-dimethylbenzenethiolate.[3]

Potential in Drug Development

Although direct evidence for the use of this compound in the synthesis of marketed drugs is limited, its isomers, such as 2,4-dimethylthiophenol, are known key intermediates in the synthesis of pharmaceuticals. For example, 2,4-dimethylthiophenol is a crucial component in the synthesis of the antidepressant vortioxetine.[3] This suggests that this compound could potentially be utilized in the synthesis of analogous compounds or other novel drug candidates where this specific substitution pattern is desired.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[3]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile organosulfur compound with a rich chemistry centered around its nucleophilic thiol group. While its direct application in commercial products may not be as prominent as some of its isomers, its role as a fundamental building block in organic synthesis is undeniable. This guide has provided a detailed overview of its physical and chemical properties, synthetic methodologies, and potential areas of application. For researchers and scientists, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization in the laboratory and in the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylthiophenol from 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview for the synthesis of 3,5-dimethylthiophenol, a valuable organic building block, starting from 3,5-dimethylphenol.[1][2] The primary focus of this document is the Newman-Kwart rearrangement, a robust and widely adopted thermal method for converting phenols to their corresponding thiophenols.[3][4][5] This guide delves into the reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters. Additionally, it covers safety precautions essential for handling the chemical intermediates and the final product. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction: Significance of this compound

Thiophenols, and their derivatives, are a critical class of organosulfur compounds. The inclusion of a thiophene ring is a common feature in many FDA-approved drugs, highlighting its importance as a pharmacophore in medicinal chemistry.[6] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized ligands.[1][2] Its synthesis from the readily available 3,5-dimethylphenol is a common requirement in many research and development laboratories. The most reliable and scalable method for this transformation is a two-step process involving the formation of an O-aryl thiocarbamate, followed by a thermal Newman-Kwart rearrangement and subsequent hydrolysis.[4][7]

Synthetic Strategy: The Newman-Kwart Rearrangement

The conversion of a phenol to a thiophenol is effectively achieved through the Newman-Kwart rearrangement.[3][4] This reaction involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom within an O-aryl thiocarbamate, yielding the isomeric S-aryl thiocarbamate.[4] The overall synthetic pathway can be broken down into three primary stages, as illustrated below.

G cluster_0 Overall Synthetic Workflow A 3,5-Dimethylphenol B O-(3,5-dimethylphenyl) dimethylthiocarbamate A->B  Step 1: Thiocarbamoylation   C S-(3,5-dimethylphenyl) dimethylthiocarbamate B->C  Step 2: Newman-Kwart Rearrangement (Thermal)   D This compound C->D  Step 3: Hydrolysis  

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is an intramolecular process that proceeds through a four-membered cyclic transition state.[4] The driving force for this reaction is the thermodynamic favorability of converting a C=S double bond into a more stable C=O double bond.[3][5]

The accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thiocarbonyl group acts as a nucleophile, attacking the ipso-carbon of the aromatic ring.

  • Cyclic Transition State: This attack proceeds through a constrained, four-membered cyclic transition state.

  • Aryl Migration: The aryl group migrates from the oxygen atom to the sulfur atom.

  • Product Formation: The rearrangement results in the formation of the thermodynamically more stable S-aryl thiocarbamate.

Recent computational studies suggest a non-concerted mechanism, where the flow of electron density is not in a simple cyclic manner.[8] However, for practical synthetic purposes, the model of a four-membered transition state remains a useful predictive tool. The reaction generally requires high temperatures, typically between 200-300 °C, due to a significant activation energy barrier.[4][5]

Caption: The Newman-Kwart rearrangement mechanism.

Detailed Experimental Protocol

This protocol is divided into three main parts: the synthesis of the O-aryl thiocarbamate intermediate, the thermal rearrangement, and the final hydrolysis to yield this compound.

Stage 1: Synthesis of O-(3,5-dimethylphenyl) dimethylthiocarbamate

In this initial step, 3,5-dimethylphenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate. The use of N,N-dimethylthiocarbamates is advantageous as they tend to be crystalline and easier to purify.[3]

Materials and Reagents:

  • 3,5-Dimethylphenol

  • Dimethylthiocarbamoyl chloride

  • Sodium hydride (NaH) or a strong tertiary amine base (e.g., DABCO)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylphenol in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the phenol.

  • In a separate flask, dissolve dimethylthiocarbamoyl chloride in the anhydrous solvent.

  • Add the dimethylthiocarbamoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-(3,5-dimethylphenyl) dimethylthiocarbamate.

  • Purify the crude product by recrystallization or column chromatography.

Stage 2: Thermal Newman-Kwart Rearrangement

The purified O-aryl thiocarbamate is heated to a high temperature to induce the rearrangement to the S-aryl thiocarbamate.

Materials and Reagents:

  • Purified O-(3,5-dimethylphenyl) dimethylthiocarbamate

  • High-boiling point solvent (optional, e.g., diphenyl ether) or neat reaction conditions

Procedure:

  • Place the purified O-(3,5-dimethylphenyl) dimethylthiocarbamate in a round-bottom flask suitable for high-temperature reactions.

  • If using a solvent, add it to the flask. For a neat reaction, proceed without a solvent.

  • Heat the reaction mixture to 220-250 °C under an inert atmosphere.

  • Maintain this temperature and monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed by vacuum distillation. The crude S-(3,5-dimethylphenyl) dimethylthiocarbamate can often be used directly in the next step without further purification.

Stage 3: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to liberate the desired thiophenol.

Materials and Reagents:

  • Crude or purified S-(3,5-dimethylphenyl) dimethylthiocarbamate

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve the S-(3,5-dimethylphenyl) dimethylthiocarbamate in the chosen solvent in a round-bottom flask.

  • Add a solution of KOH or NaOH and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Quantitative Data Summary

ParameterStage 1: ThiocarbamoylationStage 2: RearrangementStage 3: Hydrolysis
Key Reagents 3,5-Dimethylphenol, Dimethylthiocarbamoyl chloride, BaseO-aryl thiocarbamateS-aryl thiocarbamate, KOH/NaOH
Typical Solvent THF, DMFDiphenyl ether or neatEthanol/Water
Temperature 0 °C to Room Temp.220-250 °CReflux
Typical Yield >90%>90%>85%
Overall Yield \multicolumn{3}{c}{Typically 70-80%}

Safety Precautions

Dimethylthiocarbamoyl chloride:

  • Causes severe skin burns and eye damage.[9]

  • Reacts violently with water, liberating toxic gas.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9]

  • Handle only in a well-ventilated chemical fume hood.[10]

Thiophenols:

  • Thiophenols are known for their strong, unpleasant odor.

  • They are toxic and can be fatal if swallowed, in contact with skin, or if inhaled.

  • Causes skin and eye irritation.[2]

  • Always work in a well-ventilated fume hood and wear appropriate PPE.

General Handling:

  • All reactions should be conducted in a well-ventilated fume hood.

  • An inert atmosphere is crucial for several steps to prevent side reactions and degradation of the product.

  • Ensure that appropriate quenching procedures are in place for reactive reagents like sodium hydride.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[9][10]

Conclusion

The synthesis of this compound from 3,5-dimethylphenol via the Newman-Kwart rearrangement is a reliable and high-yielding process. This guide provides a detailed framework for this transformation, from the initial thiocarbamoylation to the final hydrolysis. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can successfully synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.

References

Spectroscopic Profile of 3,5-Dimethylthiophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dimethylthiophenol (CAS No. 38360-81-5), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a deeper understanding of the molecular characteristics of this compound.

Introduction to this compound

This compound, also known as 3,5-dimethylbenzenethiol, is an aromatic thiol compound with the chemical formula C₈H₁₀S.[1] Its structure, characterized by a benzene ring substituted with two methyl groups at the meta positions and a thiol group, dictates its chemical reactivity and spectroscopic properties. Understanding its spectral fingerprint is crucial for its identification, purity assessment, and the elucidation of reaction mechanisms in which it participates. This guide delves into the core spectroscopic techniques used to characterize this compound, providing both the data and the scientific rationale for their interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for the aromatic protons, the methyl groups, and the thiol proton.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methyl protons, and the thiol proton.

Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.8-7.0Singlet (or very narrow multiplet)3HAromatic protons (H-2, H-4, H-6)
~3.4Singlet1HThiol proton (-SH)
~2.3Singlet6HMethyl protons (-CH₃)

Causality and Interpretation:

  • Aromatic Protons: The three aromatic protons are chemically equivalent due to the symmetrical substitution pattern of the benzene ring. They are expected to appear as a single signal. The electron-donating nature of the methyl groups and the thiol group will shield these protons, causing them to resonate upfield compared to benzene (7.34 ppm).

  • Thiol Proton: The chemical shift of the thiol proton can be variable and is influenced by concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

  • Methyl Protons: The six protons of the two methyl groups are also chemically equivalent and will give rise to a sharp singlet. Their position is characteristic of methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four signals for the aromatic carbons and one for the methyl carbons.

Predicted Chemical Shift (δ) ppm Assignment
~138C-3, C-5 (quaternary carbons attached to methyl groups)
~130C-1 (quaternary carbon attached to the thiol group)
~128C-4
~125C-2, C-6
~21-CH₃

Causality and Interpretation:

  • Aromatic Carbons: The symmetry of the molecule results in four distinct aromatic carbon signals. The carbons bearing the methyl groups (C-3 and C-5) and the thiol group (C-1) are quaternary and will have different chemical shifts from the protonated carbons (C-2, C-4, and C-6). The chemical shifts are influenced by the electronic effects of the substituents.

  • Methyl Carbons: The two methyl carbons are equivalent and will appear as a single signal in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Mass_Spec_Fragmentation M [M]⁺ m/z = 138 M_minus_H [M-H]⁺ m/z = 137 M->M_minus_H -H• M_minus_CH3 [M-CH₃]⁺ m/z = 123 M->M_minus_CH3 -CH₃• M_minus_SH [M-SH]⁺ m/z = 105 M->M_minus_SH -SH• Tropylium [C₇H₇]⁺ m/z = 91 M_minus_SH->Tropylium -CH₂

References

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylthiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 3,5-Dimethylthiophenol, a crucial intermediate in the synthesis of various organic compounds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of its behavior in different organic solvent systems.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, also known as 3,5-dimethylbenzenethiol, is an aromatic thiol with the chemical formula (CH₃)₂C₆H₃SH. Its molecular structure, featuring a non-polar benzene ring substituted with two methyl groups and a weakly polar thiol (-SH) group, dictates its solubility behavior. The principle of "like dissolves like" is paramount in predicting its solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The thiol group imparts a slight polarity and the capacity for weak hydrogen bonding. However, the dominant features of the molecule are the bulky, non-polar aromatic ring and the two methyl groups. This structural composition suggests a favorable interaction with non-polar and weakly polar organic solvents. Thiophenols, in general, are recognized for their miscibility with a wide array of organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a liquid at room temperature, the discussion shifts to miscibility, which is the ability of two liquids to mix in all proportions, forming a homogeneous solution.

Key factors influencing the solubility of this compound include:

  • Polarity: The low overall polarity of the molecule suggests good solubility in non-polar solvents like hydrocarbons (e.g., hexane, toluene) and moderately polar solvents (e.g., diethyl ether, chloroform).

  • Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor. This allows for some interaction with protic solvents like alcohols, suggesting solubility in these media. One source explicitly states it is "soluble in alcohol".[1]

  • Acidity: Thiophenols are generally more acidic than their corresponding phenols. This increased acidity means that this compound will react with basic solutions to form a more polar thiophenolate salt, thereby increasing its solubility in the presence of a base.

  • Molecular Size and Shape: The presence of the two methyl groups on the benzene ring can influence how the molecule packs and interacts with solvent molecules.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHigh / Miscible"Like dissolves like" principle. The non-polar aromatic ring and methyl groups of this compound have strong van der Waals interactions with these non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformHigh / MiscibleThese solvents have moderate polarity and can engage in dipole-dipole interactions with the thiol group, while their organic character allows for good interaction with the rest of the molecule. The high solubility of the analogous phenol in chloroform supports this.[2]
Polar Protic Methanol, Ethanol, IsopropanolHigh / MiscibleThe thiol group can form weak hydrogen bonds with the hydroxyl group of alcohols. One source confirms its solubility in alcohol.[1]
Aqueous WaterSparingly SolubleThe large non-polar part of the molecule dominates, leading to low water solubility. An estimated water solubility is reported as 50.36 mg/L at 25 °C.[1][3]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Prepare supersaturated solutions of this compound in various solvents. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Centrifuge to separate the undissolved solute. B->C D Carefully extract an aliquot of the supernatant. C->D E Dilute the aliquot with a suitable solvent. D->E F Analyze the concentration using a calibrated HPLC or GC method. E->F

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to achieve a clear separation of the saturated solution from the undissolved solute.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

  • Quantitative Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated and calibrated analytical method, such as HPLC or GC.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property and can be influenced by several external factors.

influencing_factors cluster_factors Influencing Factors Solubility Solubility of This compound Temperature Temperature Solubility->Temperature Solvent_Polarity Solvent Polarity Solubility->Solvent_Polarity pH pH of Aqueous Phase (if applicable) Solubility->pH Purity Purity of Solute and Solvent Solubility->Purity

Caption: Key factors influencing the solubility of this compound.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. While this compound is a liquid, temperature will still affect its miscibility with other liquids. For practical applications, it is crucial to determine solubility at the relevant process temperature.

  • Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant of solubility. A solvent polarity index can be a useful guide for selecting appropriate solvents.

  • pH (for aqueous systems): In biphasic systems or when considering solubility in buffered aqueous solutions, the pH will play a significant role. In basic conditions (pH > pKa), this compound will be deprotonated to the more polar thiophenolate anion, leading to a significant increase in aqueous solubility.

  • Purity: The presence of impurities in either the this compound or the solvent can affect the measured solubility. It is essential to use materials of high purity for accurate and reproducible results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. Based on its molecular structure and the principles of intermolecular forces, it is predicted to be highly soluble or miscible with a wide range of non-polar and polar aprotic and protic organic solvents, while exhibiting low solubility in water. For precise quantitative data, a robust experimental protocol has been outlined. Understanding the solubility characteristics of this compound is fundamental for its effective use in chemical synthesis, process development, and formulation in various scientific and industrial applications.

References

Introduction: The Versatile Role of 3,5-Dimethylthiophenol in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanisms of 3,5-Dimethylthiophenol for Researchers, Scientists, and Drug Development Professionals

This compound, also known as 5-mercapto-m-xylene, is an aromatic thiol that serves as a pivotal building block in synthetic organic chemistry.[1] Its utility stems from the reactive thiol (-SH) group, which can participate in a diverse array of chemical transformations. The presence of two methyl groups on the benzene ring influences its electronic properties and steric profile, offering unique reactivity compared to unsubstituted thiophenol. With a molecular formula of C₈H₁₀S and a molecular weight of 138.23 g/mol , this compound is a liquid at room temperature and is recognized by its CAS Registry Number 38360-81-5.[2]

This guide provides a comprehensive exploration of the core reaction mechanisms involving this compound. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles and causal relationships that govern these transformations. Understanding these mechanisms is paramount for professionals in drug discovery and materials science, where the thioether linkage, a common product of thiophenol reactions, is a critical structural motif.[3][4] We will delve into nucleophilic substitution, transition-metal-catalyzed cross-coupling, and oxidation reactions, providing detailed protocols and mechanistic diagrams to empower researchers to harness the full synthetic potential of this versatile reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is fundamental to its effective use. The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 38360-81-5[2]
Molecular Formula C₈H₁₀S[2]
Molecular Weight 138.23 g/mol [2]
Appearance Clear, colorless to yellow liquid[5]
Boiling Point 127.5 °C at 50 mmHg[1]
Density 1.015 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.568[1]
Flash Point 85.0 °C[6]

Core Reaction Mechanism I: Nucleophilic Reactivity and Thioether Synthesis

The most prominent chemical feature of this compound is the nucleophilicity of its sulfur atom, especially after deprotonation to the corresponding thiolate. This reactivity is the cornerstone of C-S bond formation, leading to the synthesis of valuable diaryl or alkyl-aryl thioethers.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism allows for the formation of diaryl thioethers by reacting a thiolate with an electron-deficient aromatic ring bearing a suitable leaving group.[7][8] The reaction is not feasible on electron-rich arenes; it critically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, positioned ortho or para to the leaving group.[9][10]

Causality and Mechanistic Insight: The EWGs are essential for stabilizing the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance.[7][8] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction kinetically favorable. The reaction proceeds via a two-step addition-elimination pathway, which is distinct from Sₙ1 or Sₙ2 mechanisms.[8][10]

Pd_Catalytic_Cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Ar-Pd(II)-X)Lₙ pd0->oxidative_addition + Ar-X ligand_exchange Thiolate Complex (Ar-Pd(II)-SR)Lₙ oxidative_addition->ligand_exchange + R-S⁻ - X⁻ ligand_exchange->pd0 Reductive Elimination product Diaryl Thioether (Ar-S-R) ligand_exchange->product aryl_halide Aryl Halide (Ar-X) thiolate Thiolate (R-S⁻) Oxidation_Pathways cluster_two_electron Two-Electron Pathway cluster_one_electron One-Electron Pathway thiol 2 R-SH (this compound) sulfenic_acid R-SOH (Sulfenic Acid) thiol->sulfenic_acid [O] thiyl_radical 2 R-S• (Thiyl Radical) thiol->thiyl_radical - 2H⁺, -2e⁻ disulfide R-S-S-R (Disulfide Product) sulfenic_acid->disulfide + R-SH - H₂O thiyl_radical->disulfide Dimerization

References

A Comprehensive Theoretical Guide to the Electronic Structure of 3,5-Dimethylthiophenol: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed theoretical framework for understanding the electronic structure of 3,5-Dimethylthiophenol (3,5-DMT), an organosulfur compound with applications as a versatile organic building block.[1] For researchers, medicinal chemists, and drug development professionals, a deep comprehension of a molecule's electronic properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacological scaffold. This document outlines a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to elucidate the key electronic characteristics of 3,5-DMT. We will explore the causality behind the selection of computational methods, present a self-validating workflow, and analyze critical parameters including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors. The insights derived serve as a predictive foundation for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Substituted Thiophenols

Thiophenols, organosulfur compounds analogous to phenols, are a cornerstone of organic and medicinal chemistry.[2] Their unique chemical properties, particularly the reactivity of the thiol (-SH) group, make them valuable intermediates in synthesis and key moieties in biologically active molecules.[2] The thiol group can be easily oxidized to form disulfide bonds, a critical linkage in protein structuring, or act as a hydrogen atom donor, bestowing antioxidant properties upon the molecule.[2][3]

The electronic nature of the aromatic ring and its substituents directly modulates the reactivity of the thiol group.[4] Electron-donating or withdrawing groups can alter the S-H bond dissociation energy, acidity (pKa), and nucleophilicity of the sulfur atom, thereby tuning the molecule's chemical and biological profile.[3][4]

This guide focuses specifically on this compound (CAS 38360-81-5), also known as 5-mercapto-m-xylene.[1][5] The two methyl groups at the meta positions act as weak electron-donating groups, influencing the electronic landscape of the entire molecule. Understanding this influence with high precision is essential for its application in targeted synthesis and drug design.[6] This document presents a first-principles, computational approach to build a comprehensive electronic structure profile of 3,5-DMT, providing a predictive tool that precedes and guides empirical laboratory work.

Theoretical Foundations and Computational Methodology

The selection of an appropriate theoretical model is the most critical decision in computational chemistry. The choice must balance predictive accuracy with computational feasibility. Our approach is grounded in Density Functional Theory (DFT), which has become the workhorse for quantum chemical calculations on medium-to-large molecules due to its excellent cost-to-performance ratio.[3][7]

The Choice of Density Functional Theory (DFT)

DFT methods calculate the electronic energy and properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. This fundamental difference makes it computationally more efficient than traditional ab initio methods like Hartree-Fock or post-Hartree-Fock methods, while often providing superior accuracy, especially when electron correlation effects are significant. For a molecule like 3,5-DMT, DFT is ideally suited to provide reliable geometries, vibrational frequencies, and electronic properties.[8]

Selecting the Functional and Basis Set: The "Why" Explained
  • Functional: The accuracy of DFT is contingent on the chosen exchange-correlation functional. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which provides a robust description of molecular geometries and electronic properties for a wide range of organic systems.[3][9] Its widespread use provides a wealth of benchmark data for comparison.

  • Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. We employ the 6-311++G(d,p) Pople-style basis set. This choice is deliberate:

    • 6-311: A triple-zeta valence basis set, providing more flexibility for describing the valence electrons, which are most involved in chemical bonding and reactivity.

    • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These functions are crucial for accurately describing species with lone pairs, such as the sulfur atom in thiophenol, and for calculations involving anions or weak non-covalent interactions.[3]

    • (d,p): Adds polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type). These functions allow for orbital shapes to deform from their standard atomic shapes, which is essential for accurately modeling the directional nature of chemical bonds.[3]

This combination of B3LYP/6-311++G(d,p) represents a high-level, well-validated theoretical model for obtaining reliable electronic structure information for thiophenol derivatives.[3]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous and reproducible workflow for the theoretical analysis of this compound using the Gaussian suite of programs or a similar quantum chemistry package.[3]

Step-by-Step Methodology:

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

    • Employ tight convergence criteria to ensure the structure is located at a true stationary point on the potential energy surface. This is a critical step for trustworthiness.

  • Vibrational Frequency Calculation:

    • At the same level of theory, perform a vibrational frequency analysis on the optimized geometry.

    • Validation Check: Confirm that the calculation yields zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure corresponds to a true local energy minimum.[9] This step is a mandatory self-validation of the protocol.

  • Electronic Property Calculation:

    • Using the validated minimum-energy structure, perform a single-point energy calculation to derive the final molecular orbitals and other electronic properties.

    • Generate output files for analyzing Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Mulliken or Natural Bond Orbital (NBO) population analysis.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Validation Check: Zero Imaginary Frequencies? C->D E 4. Single-Point Calculation for Electronic Properties D->E Yes FAIL Error: Not a True Minimum D->FAIL No F Analysis: HOMO/LUMO, MEP, etc. E->F G lumo_node Accepts Electrons (Electrophilicity) gap    ΔEEnergy Gap(Reactivity)   homo_node Donates Electrons (Nucleophilicity) p1->p2 Electronic Excitation G cluster_properties Calculated Electronic Properties cluster_predictions Predicted Chemical Behavior HOMO HOMO Energy & Distribution Reactivity Reaction Site Prediction (Nucleophilic Sulfur, Acidic Hydrogen) HOMO->Reactivity Antioxidant Antioxidant Activity (H-atom Donation) HOMO->Antioxidant LUMO LUMO Energy & Distribution LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Binding Biological Binding (Docking Interactions) MEP->Binding

References

Unlocking the Potential of 3,5-Dimethylthiophenol: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [DATE] – In the dynamic landscape of chemical research and development, the identification of versatile building blocks is paramount to innovation. 3,5-Dimethylthiophenol, a readily accessible aromatic thiol, stands at the cusp of significant scientific exploration. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, illuminates promising, yet underexplored, research avenues for this compound. By leveraging its unique structural features, this guide proposes novel applications in medicinal chemistry and advanced materials science, providing a strategic roadmap for future investigations.

Introduction: The Untapped Potential of a Substituted Thiophenol

This compound, also known as 5-mercapto-m-xylene, is an organic building block characterized by a thiol group and two meta-positioned methyl groups on a benzene ring.[1][2] While it has been utilized as a starting reagent in the synthesis of various organic compounds, its full potential remains largely untapped.[3] The presence of the nucleophilic thiol group, coupled with the electronic and steric influence of the dimethyl substitution, offers a unique platform for the design of novel molecules with tailored properties. This guide will delve into two primary areas of research where this compound can make a substantial impact: the development of new therapeutic agents and the creation of functional materials with advanced properties.

Medicinal Chemistry: Designing Novel Bioactive Scaffolds

The incorporation of sulfur-containing moieties is a well-established strategy in drug discovery, with many approved drugs featuring thioether or heterocyclic sulfur motifs. The unique physicochemical properties of the sulfur atom, such as its size, polarizability, and ability to form hydrogen bonds, contribute significantly to the biological activity of these molecules. This compound provides a key starting point for the synthesis of a diverse library of potential drug candidates.

Thioether Derivatives as Potential Enzyme Inhibitors and Antimicrobial Agents

The synthesis of thioether derivatives represents a straightforward yet powerful approach to generating novel bioactive compounds. The thiol group of this compound can readily undergo S-alkylation or S-arylation reactions to introduce a wide variety of substituents.

Hypothesis: The introduction of specific functionalities through a thioether linkage to the 3,5-dimethylphenyl scaffold can lead to compounds with potent and selective inhibitory activity against key biological targets, such as enzymes implicated in disease, or exhibit broad-spectrum antimicrobial activity. The dimethyl substitution pattern is hypothesized to influence the binding affinity and selectivity of these derivatives by providing a specific steric and electronic profile.

Key Research Areas:

  • Enzyme Inhibitors: Design and synthesize a library of 3,5-dimethylphenyl thioether derivatives to screen against various enzyme classes, such as kinases, proteases, or cyclooxygenases (COX).[4] For instance, the synthesis of derivatives mimicking the structure of known COX-2 inhibitors could lead to new anti-inflammatory agents with improved selectivity.

  • Antimicrobial Agents: Explore the antimicrobial and antifungal activity of halogenated and heterocyclic thioether derivatives of this compound.[5][6] Structure-activity relationship (SAR) studies on related antimicrobial thiazoles have shown that substitutions on the aromatic ring significantly impact activity, suggesting that the 3,5-dimethyl pattern could confer unique properties.[1][7]

Experimental Protocol: Synthesis of a Model 3,5-Dimethylphenyl Thioether Derivative

This protocol outlines a general procedure for the S-alkylation of this compound with a hypothetical alkyl halide.

StepProcedureRationale
1Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).An inert atmosphere prevents the oxidation of the thiol to a disulfide.
2Add a base (e.g., potassium carbonate or sodium hydride, 1.1 eq) to the solution and stir for 15-30 minutes at room temperature.The base deprotonates the thiol to form the more nucleophilic thiolate anion.
3Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.The thiolate attacks the alkyl halide in an SN2 reaction to form the thioether.
4Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water.TLC allows for the visualization of the consumption of starting materials and the formation of the product.
5Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
6Purify the crude product by column chromatography on silica gel.Purification is necessary to obtain the desired thioether in high purity for characterization and biological testing.

Visualization of Synthetic Pathway:

G cluster_conditions Conditions cluster_product Product 3_5_DMT This compound Reaction_Step Reaction_Step 3_5_DMT->Reaction_Step 1. Deprotonation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Step 2. SN2 Attack Base Base (e.g., K2CO3) Base->Reaction_Step Solvent Solvent (e.g., DMF) Solvent->Reaction_Step Thioether 3,5-Dimethylphenyl Thioether Reaction_Step->Thioether

Caption: Synthesis of 3,5-Dimethylphenyl Thioether via S-alkylation.

Heterocyclic Derivatives for Novel Pharmacophores

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring.[8] The reaction of the thiol group of this compound with appropriate bifunctional reagents can lead to the formation of various sulfur-containing heterocycles, such as thiazoles, thiophenes, and benzothiazines.

Hypothesis: The synthesis of novel heterocyclic compounds incorporating the 3,5-dimethylphenyl moiety will generate unique chemical scaffolds with potential for diverse biological activities. The specific substitution pattern may influence the overall shape and electronic properties of the heterocycle, leading to novel interactions with biological targets.

Key Research Areas:

  • Synthesis of Thiazole Derivatives: Investigate the reaction of this compound with α-haloketones (Hantzsch thiazole synthesis) or other suitable precursors to form substituted thiazoles. These compounds can then be screened for antimicrobial and anticancer activities.

  • Construction of Thiophene Analogs: Explore cyclization reactions that utilize this compound as a sulfur source to construct thiophene rings. Thiophene derivatives are known to exhibit a wide range of biological activities, including as enzyme inhibitors.[9]

  • Multi-component Reactions: Employ multi-component reactions (MCRs) involving this compound to rapidly generate libraries of complex heterocyclic molecules.[10] MCRs offer an efficient route to structural diversity and are a powerful tool in hit-to-lead optimization.

Materials Science: Engineering Functional Polymers and Frameworks

The unique properties of sulfur-containing organic molecules make them attractive building blocks for advanced materials. The thiol group of this compound can participate in polymerization reactions or act as a ligand for the construction of metal-organic frameworks (MOFs), opening up possibilities in areas such as electronics, catalysis, and environmental remediation.

Polydisulfides and Polythioethers: Towards Stimuli-Responsive and High-Performance Polymers

The oxidation of thiols to disulfides is a reversible reaction that can be triggered by various stimuli, making it an attractive linkage for the design of "smart" polymers. Furthermore, the incorporation of thioether linkages into polymer backbones can enhance their thermal stability and refractive index.

Hypothesis: The incorporation of the this compound unit into polymer chains will lead to materials with unique and tunable properties. The dimethyl substitution may influence the polymer's solubility, morphology, and responsiveness to external stimuli.

Key Research Areas:

  • Stimuli-Responsive Polydisulfides: Synthesize polydisulfides through the oxidative polymerization of this compound. Investigate the redox-responsive degradation and self-healing properties of these materials for applications in drug delivery and soft robotics.[11]

  • High-Performance Polythioethers: Develop poly(thioether ether imide)s and other high-performance polymers incorporating the 3,5-dimethylphenylthio moiety. A comparative study of polymers synthesized from different dimethylthiophenol isomers could reveal the impact of the substitution pattern on thermal and mechanical properties.[12]

Experimental Protocol: Oxidative Polymerization of this compound

This protocol describes a general method for the synthesis of a polydisulfide from this compound.

StepProcedureRationale
1Dissolve this compound in a suitable solvent (e.g., DMSO or an aqueous buffer).The choice of solvent can influence the rate of polymerization and the properties of the resulting polymer.
2Add an oxidizing agent (e.g., air, hydrogen peroxide, or iodine) to the solution. The reaction can be catalyzed by a base or a metal complex.The oxidizing agent facilitates the formation of the disulfide bond.
3Stir the reaction mixture at room temperature or elevated temperature for a specified period.The reaction time and temperature will affect the molecular weight and yield of the polymer.
4Precipitate the polymer by adding a non-solvent (e.g., water or methanol).Precipitation allows for the separation of the polymer from the reaction mixture.
5Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.This step removes residual solvent and impurities.
6Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for structural confirmation.Characterization is essential to determine the success of the polymerization and the properties of the material.

Visualization of Polymerization Workflow:

G Monomer This compound Oxidation Oxidative Polymerization Monomer->Oxidation Oxidizing Agent Polymer Polydisulfide Oxidation->Polymer Disulfide Bond Formation Characterization Characterization (GPC, NMR) Polymer->Characterization

Caption: Workflow for the synthesis and characterization of polydisulfides.

Thiol-Functionalized Metal-Organic Frameworks (MOFs) for Catalysis and Sensing

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with exceptionally high surface areas and tunable pore environments. The incorporation of functional groups, such as thiols, into the organic linkers of MOFs can impart specific properties, such as high affinity for heavy metals or catalytic activity.

Hypothesis: The use of a dicarboxylic acid derivative of this compound as a linker in the synthesis of MOFs will result in materials with unique adsorption and catalytic properties. The thiol group can act as a binding site for heavy metals or as a catalytically active center, while the dimethyl groups can influence the framework's porosity and stability.

Key Research Areas:

  • Heavy Metal Sequestration: Synthesize thiol-functionalized MOFs using a derivative of this compound and evaluate their capacity for the selective removal of heavy metal ions, such as mercury and lead, from aqueous solutions.[13][14]

  • Heterogeneous Catalysis: Explore the catalytic activity of these MOFs in organic transformations where the thiol group can act as a catalyst, such as in Michael additions or disulfide exchange reactions.

  • Sensing Applications: Investigate the potential of these MOFs as sensory materials, where the interaction of analytes with the thiol group leads to a detectable change in the material's optical or electronic properties.

Conclusion and Future Outlook

This compound is a versatile and underutilized chemical building block with significant potential for innovation in both medicinal chemistry and materials science. The strategic exploration of its thioether and heterocyclic derivatives is likely to yield novel bioactive compounds with therapeutic potential. Concurrently, its incorporation into polymers and metal-organic frameworks opens the door to the development of advanced materials with tailored functionalities. This guide provides a foundational framework and actionable research directions for scientists and researchers to unlock the full potential of this promising molecule. The insights and protocols presented herein are intended to catalyze further investigation and drive the discovery of new applications for this compound and its derivatives.

References

Introduction: A Scientist's Perspective on 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Handling, and Disposal of 3,5-Dimethylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 38360-81-5), also known as 3,5-dimethylbenzenethiol, is a valuable sulfur-containing intermediate in complex organic synthesis.[1][2] Its utility in creating novel molecular architectures is significant. However, the very reactivity that makes it useful—the nucleophilic thiol group—also necessitates a rigorous and informed approach to its handling. This guide moves beyond mere procedural lists to provide a framework of understanding, enabling you to work with this compound not just safely, but also with scientific foresight. The primary directive is control: control of exposure, control of reactivity, and control of disposal. This document is built on the foundational principles of laboratory safety, emphasizing engineering controls, appropriate personal protective equipment, and validated decontamination procedures to ensure both personnel safety and experimental integrity.

Hazard Profile and Toxicological Assessment

Understanding the "why" behind safety protocols begins with a clear-eyed assessment of the compound's intrinsic properties. This compound is classified as a hazardous substance, and its risks must be managed proactively.[1]

1.1. Physicochemical and Hazard Properties

The compound is a combustible liquid with a powerful, unpleasant odor, often described as a stench.[1][3][4] This odor is a critical, albeit subjective, indicator of airborne contamination. The human nose can detect thiols at extremely low concentrations, far below levels that might pose an immediate systemic health risk, but this pervasive odor can cause nausea and headaches and act as a significant nuisance, potentially indicating a failure of containment.[5]

PropertyValueSource(s)
CAS Number 38360-81-5[1]
Molecular Formula C₈H₁₀S[6]
Molecular Weight 138.23 g/mol [6]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 216-217 °C[3]
Flash Point 85 °C (185 °F)[3]
Specific Gravity ~1.024 - 1.028 g/mL @ 20 °C[3]
Odor Strong, unpleasant stench[1][4]

1.2. Health Hazard Classification

According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound presents multiple health hazards.[1]

Hazard ClassificationCategoryDescriptionSource(s)
Acute Toxicity, Oral Category 4Harmful if swallowed.[1]
Skin Irritation Category 2Causes skin irritation.[1]
Eye Irritation Category 2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1]
Flammability Combustible Liquid (Category 4)[1]

While comprehensive toxicological data for this specific compound is limited, the broader class of thiophenols is known for significant toxicity.[1][7] The primary routes of exposure are inhalation, skin contact, and ingestion.[8] Systemic effects following absorption can occur, and chronic exposure to related mercaptans has been linked to potential damage to the lungs, kidneys, and liver.[7] Therefore, minimizing all routes of exposure is paramount.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core principle of handling hazardous chemicals is a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by administrative controls and, finally, PPE.

2.1. The Primacy of Ventilated Enclosures

All work involving this compound, from weighing and transferring to running reactions and work-ups, must be performed within a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains vapors, protects the user from inhalation, and prevents the stench from permeating the laboratory.[10] For procedures with a high potential for vapor release, such as rotary evaporation, the system's vacuum exhaust must be vented through an oxidizing trap to neutralize the thiol before it enters the building's exhaust system.[11]

2.2. Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of this compound.

  • Hand Protection : Double-gloving with chemical-resistant nitrile rubber gloves is the recommended standard.[9] Gloves must be inspected before use and removed carefully to avoid contaminating the skin. Contaminated gloves should be disposed of immediately as hazardous waste.[12]

  • Eye and Face Protection : Tightly fitting safety goggles with side shields are mandatory.[4] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[12][13]

  • Skin and Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[9] Appropriate protective clothing should be used to prevent any possibility of skin exposure.[8] Contaminated shoes should be discarded.[8]

  • Respiratory Protection : When engineering controls are properly used, respiratory protection is typically not required. However, in the event of a large spill or failure of ventilation, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges should be used.[1][10]

Safe Handling and Storage: Proactive Risk Mitigation

3.1. Standard Handling Workflow

The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE (Double gloves, goggles, lab coat) prep_hood Verify fume hood is operational prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents in hood prep_hood->prep_materials handle_transfer Transfer chemical via syringe or cannula to minimize vapor release prep_materials->handle_transfer handle_reaction Keep reaction vessel closed and under inert atmosphere if applicable handle_transfer->handle_reaction handle_workup Conduct work-up in hood, venting vapor-generating steps (e.g., rotovap) to a bleach trap handle_reaction->handle_workup cleanup_waste Segregate hazardous waste (liquid, solid, sharps) handle_workup->cleanup_waste cleanup_glassware Immediately place contaminated glassware in a designated bleach bath inside the hood cleanup_waste->cleanup_glassware cleanup_storage Tightly seal primary container, store in a cool, dry, ventilated area cleanup_glassware->cleanup_storage cleanup_ppe Doff and dispose of contaminated PPE properly cleanup_storage->cleanup_ppe

Caption: Standard workflow for handling this compound.

3.2. Storage Requirements

Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous situations.

  • Location : Store in a cool, dry, well-ventilated area away from incompatible substances.[1][8] A dedicated cabinet for flammable or combustible liquids is appropriate.

  • Container : Keep the container tightly closed.[1] Sealing the cap with Teflon tape can provide an extra barrier against vapor leakage.[10]

  • Atmosphere : For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation of the thiol group.[9][14]

  • Incompatibilities : Segregate from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[1][12]

Spill Management and Decontamination

Accidents happen, but a well-rehearsed response plan can mitigate the consequences significantly.

4.1. Spill Response Protocol

G spill_detected Spill Detected evacuate Alert personnel and evacuate immediate area spill_detected->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, etc.) evacuate->ppe ventilate Ensure fume hood is on and ventilation is adequate ppe->ventilate ignite Remove all ignition sources ventilate->ignite contain Contain spill with absorbent material (e.g., activated charcoal, sand) ignite->contain collect Collect absorbed material with spark-proof tools into a sealed hazardous waste container contain->collect decon Decontaminate the spill area (see protocol 4.2) collect->decon dispose Dispose of waste container and contaminated PPE decon->dispose report Report incident to EHS dispose->report

Caption: Emergency workflow for a this compound spill.

4.2. Step-by-Step Decontamination Procedure for Surfaces

  • Absorb : After containing the bulk spill, cover the area with an inert absorbent material. Activated charcoal is particularly effective as it also helps to adsorb the odor.[8][15]

  • Collect : Carefully sweep up the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[1]

  • Initial Wash : Wash the spill area with a freshly prepared 10% bleach solution.[16] Allow for a contact time of at least 10-15 minutes.

  • Neutralize (if necessary) : Follow the bleach wash with a rinse of 1% sodium thiosulfate solution to neutralize any residual bleach.[16]

  • Final Wash : Perform a final cleaning with soap and water.[17]

  • Disposal : All cleaning materials (pads, towels, gloves) must be placed in a sealed bag and disposed of as hazardous waste.[10]

Waste Handling and Disposal: Chemical Neutralization

Disposal of this compound and associated waste requires chemical neutralization to mitigate its hazards and potent odor. The most common and effective method is oxidation using sodium hypochlorite (bleach).[10][11]

5.1. Waste Neutralization and Disposal Workflow

G cluster_waste Waste Generation cluster_treatment Neutralization (in Fume Hood) cluster_final Final Disposal liquid Liquid Waste: (Residual reagent, reaction mixtures) treat_liquid Slowly add liquid waste to a stirred, cooled bleach solution liquid->treat_liquid solid Solid Waste: (Contaminated gloves, paper towels, silica gel) treat_solid Seal in a labeled bag for hazardous waste pickup solid->treat_solid glass Contaminated Glassware treat_glass Submerge completely in a designated bleach bath for >12 hours glass->treat_glass dispose_liquid Dispose of neutralized aqueous waste via EHS guidelines treat_liquid->dispose_liquid dispose_solid Dispose of bagged solid waste via EHS guidelines treat_solid->dispose_solid dispose_glass Rinse thoroughly with water, then wash normally treat_glass->dispose_glass

Caption: Waste stream management for this compound.

5.2. Protocol for Decontaminating Glassware and Equipment

This protocol is essential for cleaning reaction flasks, syringes, and other reusable equipment.

  • Prepare Bleach Bath : Inside a chemical fume hood, prepare a bath of commercial bleach, typically in a secondary container to prevent spills. The container should be large enough to fully submerge the glassware.[11]

  • Initial Rinse : If possible, perform a quick rinse of the glassware with a suitable solvent (e.g., acetone) and collect this rinse as hazardous waste.

  • Submerge : Immediately place the contaminated glassware into the bleach bath. Ensure items are fully submerged.[11]

  • Soak : Allow the glassware to soak for at least 12-14 hours (overnight is standard).[11] This provides sufficient time for the oxidation reaction to completely destroy the thiol.

  • Remove and Rinse : Wearing appropriate gloves, remove the glassware from the bleach bath.

  • Final Cleaning : Rinse the glassware thoroughly with water, then proceed with normal laboratory washing procedures.[11]

  • Bath Maintenance : Bleach baths can be reused but should be replaced if a strong odor persists or a significant amount of solid material accumulates. Dispose of spent bleach baths according to your institution's hazardous waste guidelines.[10][11]

By adhering to these principles and protocols, researchers can safely harness the synthetic utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.

References

Introduction: The Role of 3,5-Dimethylthiophenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Dimethylthiophenol: Suppliers, Purity, and Application-Specific Considerations

This compound, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene (CAS No. 38360-81-5), is a specialized aromatic thiol compound. Its unique structural arrangement, featuring a thiol group flanked by two meta-positioned methyl groups, makes it a valuable building block in organic synthesis. This substitution pattern influences the nucleophilicity of the sulfur atom and provides steric hindrance, enabling chemists to achieve specific synthetic outcomes. For researchers and professionals in drug development, agrochemicals, and materials science, the choice of supplier and purity grade for this reagent is a critical decision that directly impacts experimental reproducibility, yield, and the impurity profile of the final product.

This guide provides a comprehensive overview of commercially available this compound, detailing supplier options, available purity grades, and the scientific rationale for selecting the appropriate quality for your research needs.

Supplier Landscape and Purity Grade Analysis

The procurement of this compound involves a choice between several reputable chemical suppliers, each offering distinct purity levels tailored to different applications, from discovery-phase research to more rigorous, scale-up operations. The purity is most commonly determined by Gas Chromatography (GC).[1]

SupplierOffered Purity GradesCAS NumberSynonyms Provided
Sigma-Aldrich 90%38360-81-53,5-Dimethylbenzenethiol
Thermo Scientific Chemicals 97%38360-81-5(3,5-dimethylphenyl)sulfanide
Tokyo Chemical Industry (TCI) >97.0% (GC)38360-81-5This compound, 5-Mercapto-m-xylene
BLD Pharm Specification-based38360-81-5This compound
Simson Pharma Limited High Quality38360-81-5This compound
Various (via ChemicalBook) ≥99%38360-81-5This compound

This table is a summary of available data and may not be exhaustive. Researchers should always verify current specifications with the supplier.

The Causality Behind Purity Grade Selection

Choosing a purity grade is not merely a matter of cost; it is a fundamental experimental parameter. The decision directly influences reaction kinetics, catalyst performance, and the ease of purification.

  • Standard Grade (e.g., 90-97%): Reagents in this category, such as the 90% grade from Sigma-Aldrich, are often suitable for initial synthetic explorations, proof-of-concept experiments, or as starting materials where subsequent steps involve robust purification. The primary impurities may include regioisomers (e.g., 2,4- or 2,6-dimethylthiophenol), residual solvents from synthesis, or the corresponding disulfide, which forms via oxidation. For reactions where absolute stoichiometry is less critical, these grades can be a cost-effective choice.

  • High Purity Grade (e.g., >97% to ≥99%): Grades offered by suppliers like TCI and Thermo Scientific are essential for applications demanding high fidelity.[2] These include:

    • Catalysis: In reactions where this compound acts as a ligand for a metal catalyst, impurities can poison the catalyst, leading to dramatically reduced yields or complete reaction failure.

    • Pharmaceutical Synthesis: When used in the synthesis of active pharmaceutical ingredients (APIs), high purity is non-negotiable to prevent the incorporation of structurally related impurities that may be difficult to remove later and could possess undesirable toxicological profiles.

    • Quantitative Studies: For kinetic analysis or the generation of reference standards, a well-characterized, high-purity reagent is imperative for data accuracy.

The following diagram illustrates the logical workflow for selecting the appropriate grade of this compound.

G cluster_0 Purity Grade Selection Workflow start Define Experimental Goal q1 Is the reaction for discovery/feasibility? start->q1 q2 Is the reagent a catalyst ligand or for quantitative analysis? q1->q2 No select_standard Select Standard Purity (e.g., 90-97%) q1->select_standard Yes q3 Is this for late-stage API synthesis? q2->q3 No select_high Select High Purity (e.g., >97% or ≥99%) q2->select_high Yes q3->select_standard No (General Synthesis) q3->select_high Yes

Caption: Decision tree for selecting this compound purity.

Protocols for Quality Verification: A Self-Validating System

Upon receiving any chemical reagent, it is incumbent upon the researcher to perform identity and purity verification. Relying solely on the supplier's label is insufficient for rigorous scientific work. Every bottle should be treated as a self-validating system.

Mandatory Documentation Review
  • Certificate of Analysis (CoA): Immediately locate and download the lot-specific CoA from the supplier's website. This document provides the definitive purity measurement (e.g., by GC or titration) and physical properties for the specific batch you received.

  • Safety Data Sheet (SDS): Review the SDS for handling, storage, and disposal information.[2] this compound is noted to be air-sensitive and has a strong stench; proper storage under an inert atmosphere is recommended to prevent oxidation to the disulfide.[3]

Experimental Protocol: Purity Verification by Gas Chromatography (GC)

This protocol outlines a general method for verifying the purity of this compound.

Objective: To confirm the purity stated on the CoA and identify any significant impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Ensure the vial is sealed tightly to prevent evaporation.

  • GC Instrument Conditions (Example):

    • Column: A standard non-polar column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector, set to 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Final Hold: Hold at 250°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID), set to 280°C.

    • Carrier Gas: Helium, at a constant flow of 1 mL/min.

  • Data Analysis:

    • Integrate the resulting chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound. This should closely match the purity value on the CoA.

    • Analyze any minor peaks. Impurities like the disulfide dimer will have a significantly longer retention time due to their higher molecular weight and boiling point.

The following diagram outlines the logical flow for reagent validation upon receipt.

G cluster_1 Reagent Validation Workflow receive Receive Reagent doc_review Download & Review CoA and SDS receive->doc_review visual_insp Visual Inspection (Color, Phase) doc_review->visual_insp analytical_ver Analytical Verification (e.g., GC, NMR) visual_insp->analytical_ver compare Compare Data to CoA Specs analytical_ver->compare accept Accept & Log in Inventory compare->accept Pass reject Quarantine & Contact Supplier compare->reject Fail

Caption: Workflow for incoming chemical reagent validation.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. It is employed as a starting reagent for preparing compounds such as lithium 2-lithio-3,5-dimethylbenzenethiolate and various substituted phenylthio-butenynes and -butadienes.[3][4] In the broader context of drug discovery, such building blocks are crucial. The principles of multicomponent reactions (MCRs), which aim to build chemical diversity efficiently, rely on a robust supply of well-characterized and diverse starting materials.[5] The unique electronic and steric properties of the 3,5-dimethylphenylthio moiety can be used to modulate a target molecule's properties, such as its binding affinity to an enzyme or its metabolic stability, making it a valuable tool for medicinal chemists.

References

Methodological & Application

The Synthetic Utility of 3,5-Dimethylthiophenol: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of a Substituted Thiophenol

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is a pivotal organic building block in the landscape of modern organic synthesis.[1] Its unique structural features—a nucleophilic thiol group attached to a benzene ring bearing two meta-positioned methyl groups—confer a distinct reactivity profile that is leveraged in a multitude of chemical transformations. This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the applications of this compound, complete with detailed experimental protocols and mechanistic explanations. The strategic placement of the methyl groups influences the electronic properties and steric environment of the thiol, making it a valuable reagent for constructing complex molecular architectures, particularly in the synthesis of aryl sulfides, which are significant structural motifs in pharmaceuticals and functional materials.[2][3]

Core Application: Synthesis of Diaryl Thioethers via Cross-Coupling Reactions

The formation of a carbon-sulfur (C-S) bond to create diaryl thioethers is a cornerstone of organosulfur chemistry, and this compound is an excellent substrate for this purpose. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for forging this bond.[4][5]

Mechanistic Insights: The Catalytic Dance of C-S Bond Formation

The general catalytic cycle for the formation of diaryl thioethers from an aryl halide and a thiophenol, such as this compound, typically involves a few key steps when using a palladium catalyst, as in the Buchwald-Hartwig amination, which has been adapted for C-S coupling.[6] The cycle begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), forming a metal-aryl-halide complex. This is followed by the coordination of the thiolate, which is generated in situ from the thiophenol and a base. The subsequent reductive elimination from the metal center yields the desired diaryl thioether and regenerates the active catalyst, allowing the cycle to continue.

Cross_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (Thiolate Coordination) Pd(II)_Complex->Ligand_Exchange Ar'-S- Thiolate_Complex Ar-Pd(II)(L2)-S-Ar' Ligand_Exchange->Thiolate_Complex Reductive_Elimination Reductive Elimination Thiolate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-S-Ar' ArX Aryl Halide ArX->Oxidative_Addition ArSH This compound ArS- Thiolate ArSH->ArS- + Base Base Base ArS-->Ligand_Exchange caption Generalized Catalytic Cycle for C-S Cross-Coupling

Caption: Generalized Catalytic Cycle for C-S Cross-Coupling.

Protocol 1: Palladium-Catalyzed Synthesis of Diaryl Thioethers

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, dppf)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaOt-Bu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%), ligand (1-10 mol%), and base (1.5-2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equivalent) and this compound (1.0-1.2 equivalents) to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl thioether.

Representative Data:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(OAc)₂/XantphosCs₂CO₃Toluene1101292
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃/dppfNaOt-BuDioxane100888
32-ChloropyridinePd(OAc)₂/XantphosK₂CO₃Toluene1202475
41-BromonaphthalenePd₂(dba)₃/dppfCs₂CO₃Dioxane1001695

Protocol 2: Copper-Catalyzed Synthesis of Diaryl Thioethers (Ullmann Condensation)

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-based systems.[4]

Materials:

  • This compound

  • Aryl iodide or aryl bromide

  • Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)

  • Ligand (optional, e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point solvent (e.g., DMF, DMSO, pyridine)

Procedure:

  • In a round-bottom flask, combine the aryl halide (1.0 equivalent), this compound (1.0-1.5 equivalents), copper catalyst (5-20 mol%), ligand (if used, 10-40 mol%), and base (2.0 equivalents).

  • Add the solvent.

  • Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure diaryl thioether.

Representative Data:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuIK₂CO₃DMF1402485
21-Bromo-3-nitrobenzeneCu₂O/1,10-phenanthrolineCs₂CO₃DMSO1201890
32-IodopyridineCuI/L-prolineK₂CO₃DMSO1303678

Application in Nucleophilic Aromatic Substitution (SNAr)

This compound, as a soft nucleophile, readily participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aryl halides.[7] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring ortho or para to the leaving group is crucial for activating the substrate towards nucleophilic attack.

Mechanistic Principles of SNAr

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[8] The nucleophile (3,5-dimethylthiophenolate) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants Electron-Deficient Aryl Halide + 3,5-Dimethylthiophenolate Addition Nucleophilic Addition Reactants->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Diaryl Thioether Elimination->Product caption Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 3: SNAr with an Electron-Deficient Aryl Halide

This protocol describes a typical procedure for the SNAr reaction between this compound and an activated aryl halide.

Materials:

  • This compound

  • Electron-deficient aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the base (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiophenolate anion.

  • Add a solution of the electron-deficient aryl halide (1.0 equivalent) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired diaryl thioether.

Specialized Applications: Synthesis of Aryl Cyclopropyl Sulfides

This compound has also been utilized in the synthesis of aryl cyclopropyl sulfides through a copper-promoted S-cyclopropylation reaction with cyclopropylboronic acid.[9] This transformation is valuable as the cyclopropylthioether moiety is present in some biologically active molecules. In a specific example, the reaction of 3,5-dimethylbenzenethiol with cyclopropylboronic acid in the presence of Cu(OAc)₂, 2,2'-bipyridine, and Cs₂CO₃ in dichloroethane at 70 °C for 16 hours afforded cyclopropyl(3,5-dimethylphenyl)sulfane in 76% yield.[9]

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) Start->Reaction_Setup Reaction Reaction (Stirring, Heating) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End caption General Experimental Workflow for Synthesis

Caption: General Experimental Workflow for Synthesis.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of synthetic organic chemists. Its utility in forming C-S bonds through various methodologies, including palladium- and copper-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, makes it a key building block for the synthesis of a wide range of organic molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and materials.

References

Application Notes & Protocols: 3,5-Dimethylthiophenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth exploration of 3,5-dimethylthiophenol, a readily accessible and highly versatile scaffold. We will delve into its intrinsic chemical properties and showcase its utility in the synthesis of biologically active compounds, including its role in the formation of diaryl thioethers, a common motif in contemporary drug candidates. Detailed, field-proven protocols for key transformations, such as S-arylation and S-alkylation, are presented to enable researchers to seamlessly integrate this valuable building block into their synthetic workflows. Furthermore, we will examine the strategic advantages conferred by the 3,5-dimethyl substitution pattern, which can favorably modulate the physicochemical and pharmacokinetic properties of parent molecules, thereby enhancing their drug-like characteristics.

Introduction: The Strategic Value of Substituted Thiophenols in Drug Discovery

The thiol moiety is a crucial functional group in a variety of drug compounds, offering unique chemical reactivity and the ability to interact with biological targets.[1] Thiophenols, in particular, serve as indispensable precursors for the synthesis of diaryl thioethers, a structural motif present in a growing number of approved drugs and clinical candidates. The strategic functionalization of the aromatic ring of thiophenol allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, metabolic stability, and overall pharmacokinetic profile.

Among the various substituted thiophenols, the 3,5-dimethyl variant offers a unique combination of features. The meta-positioning of the two methyl groups provides steric hindrance that can influence the conformation of the molecule and its interactions with target proteins. This substitution pattern can also enhance lipophilicity and metabolic stability by blocking potential sites of oxidation. Furthermore, the presence of the methyl groups can modulate the nucleophilicity of the sulfur atom, influencing its reactivity in key bond-forming reactions.

A notable example of the relevance of the this compound scaffold in pharmaceutical development is its use in the synthesis of an impurity of the multimodal antidepressant, Vortioxetine.[2] The synthesis of this impurity, 1-(2-((3,5-dimethylphenyl)thio)phenyl)piperazine, highlights the practical application of this building block in the synthesis of complex, pharmaceutically relevant molecules.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₀S[3]
Molecular Weight 138.23 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 127.5 °C at 50 mmHg[3]
Density 1.015 g/mL at 25 °C[3]
Refractive Index n20/D 1.568[3]
CAS Number 38360-81-5[3]

Core Synthetic Transformations and Protocols

This compound is a versatile nucleophile that readily participates in a variety of carbon-sulfur bond-forming reactions. The following sections provide detailed protocols for two of its most common and impactful transformations in medicinal chemistry: S-arylation and S-alkylation.

S-Arylation via Nucleophilic Aromatic Substitution (SNAr)

The formation of a diaryl thioether bond is a cornerstone of many drug discovery programs. The reaction of this compound with an activated aryl halide or pseudo-halide via an SNAr mechanism is a robust and widely employed method. The presence of electron-withdrawing groups on the aryl electrophile is crucial for activating the ring towards nucleophilic attack.

Protocol 1: Synthesis of 1-(2-((3,5-Dimethylphenyl)thio)phenyl)piperazine (Vortioxetine Impurity Analog)

This protocol is adapted from methodologies used in the synthesis of Vortioxetine and its impurities, demonstrating a practical application of S-arylation with this compound.

Materials:

  • 1-Bromo-2-nitrobenzene

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Bis(2-chloroethyl)amine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-(3,5-Dimethylphenylthio)-2-nitrobenzene

  • To a solution of 1-bromo-2-nitrobenzene (1.0 eq) in DMF, add this compound (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(3,5-dimethylphenylthio)-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in methanol and add 10% Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-((3,5-dimethylphenyl)thio)aniline.

Step 3: Piperazine Ring Formation

  • To a solution of the aniline from Step 2 in a suitable solvent (e.g., n-butanol), add bis(2-chloroethyl)amine hydrochloride (1.2 eq) and diisopropylethylamine (3.0 eq).

  • Heat the reaction mixture at reflux for 12-16 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-(2-((3,5-dimethylphenyl)thio)phenyl)piperazine.

S-Alkylation

The S-alkylation of this compound with various alkyl halides is a straightforward and efficient method for introducing aliphatic linkers and functional groups. This reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion.

Protocol 2: General Procedure for S-Alkylation of this compound

This protocol provides a general and adaptable method for the S-alkylation of this compound with a variety of alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, if DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired S-alkylated product.

Strategic Advantages of the 3,5-Dimethyl Substitution Pattern in Medicinal Chemistry

The incorporation of the 3,5-dimethylphenylthio moiety into a drug candidate can offer several strategic advantages that address common challenges in drug development.

Modulation of Physicochemical Properties

The two methyl groups in the 3 and 5 positions of the phenyl ring contribute to an increase in the lipophilicity of the molecule. This can enhance membrane permeability and improve oral absorption. However, it is crucial to balance this increased lipophilicity to avoid issues with aqueous solubility. The 3,5-disubstitution pattern can also influence the overall three-dimensional shape of the molecule, which can impact crystal packing and, consequently, solubility.

Enhancement of Metabolic Stability

The phenyl ring is often a site of metabolic oxidation by cytochrome P450 enzymes. The presence of methyl groups at the 3 and 5 positions can sterically hinder access to the aromatic ring, thereby blocking potential sites of hydroxylation and improving the metabolic stability of the compound. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Bioisosteric Replacement of Other Aromatic Systems

In drug design, the concept of bioisosterism, where one functional group can be replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool.[4] The 3,5-dimethylphenyl group can serve as a bioisostere for other aromatic systems. This substitution can lead to enhanced potency, improved solubility, and better metabolic stability while reducing off-target effects.[1]

Case Study: 3,5-Dimethylpyrazole Derivatives as Potential PDE4 Inhibitors

While not a direct application of this compound, a study on 3,5-dimethylpyrazole derivatives as potential phosphodiesterase type 4 (PDE4) inhibitors highlights the value of the 3,5-dimethylphenyl motif in generating biologically active compounds.[5] In this study, various substituted phenyl groups were explored, and the structure-activity relationship (SAR) data indicated that the substitution pattern on the phenyl ring significantly influenced the inhibitory activity. This underscores the importance of systematically exploring different substitution patterns, such as the 3,5-dimethyl arrangement, to optimize the biological activity of a lead compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ready availability, coupled with its straightforward reactivity in key C-S bond-forming reactions, makes it an attractive starting material for the synthesis of a diverse range of compounds. The strategic incorporation of the 3,5-dimethylphenylthio moiety can confer advantageous physicochemical and pharmacokinetic properties to a molecule, including enhanced metabolic stability and modulated lipophilicity. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel and improved therapeutic agents.

Visualization of Key Concepts

Diagram 1: General S-Arylation Workflow

S_Arylation_Workflow start Start Materials: This compound Activated Aryl Halide reaction S-Arylation Reaction (e.g., SNAr) start->reaction Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Diaryl Thioether Product purification->product

Caption: A generalized workflow for the S-arylation of this compound.

Diagram 2: Advantages of the 3,5-Dimethyl Substitution Pattern

Advantages core 3,5-Dimethylphenylthio Moiety prop1 Modulated Lipophilicity core->prop1 Impacts prop2 Enhanced Metabolic Stability core->prop2 Provides prop3 Bioisosteric Replacement core->prop3 Enables

Caption: Key advantages of incorporating the 3,5-dimethylphenylthio group.

References

Application Note & Protocol: A Strategic Approach to Vortioxetine Synthesis Utilizing 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vortioxetine, a multimodal antidepressant, has garnered significant attention for its unique mechanism of action. Its synthesis has been a subject of extensive research, with various routes developed to optimize yield, purity, and cost-effectiveness. This application note provides a detailed protocol for the synthesis of vortioxetine, with a strategic focus on the utilization of 3,5-Dimethylthiophenol as a key starting material. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental guide, and offer insights into process optimization and characterization.

Introduction: The Significance of Vortioxetine and its Synthesis

Vortioxetine (brand name Trintellix/Brintellix) is an atypical antidepressant used for the treatment of major depressive disorder. Its pharmacological profile is complex, acting as a serotonin reuptake inhibitor and a modulator of several serotonin receptors. The core structure of vortioxetine features a 1-[2-(2,4-dimethylphenyl)sulfanyl]phenyl]piperazine moiety. The synthesis of this molecule, therefore, hinges on the efficient formation of the diaryl sulfide bond and the subsequent introduction of the piperazine ring. While several synthetic routes to vortioxetine have been reported, this guide will focus on a convergent synthesis strategy that employs this compound. This approach offers the potential for high yields and purity by carefully controlling the reaction conditions for the key bond-forming steps.

Synthetic Strategy: A Convergent Approach

The synthesis of vortioxetine from this compound can be strategically designed as a convergent process. This involves the separate synthesis of two key intermediates, which are then coupled in the final steps. This approach allows for the purification of intermediates at each stage, leading to a higher purity final product.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Intermediate Synthesis cluster_1 Key Coupling Step A This compound F Nucleophilic Aromatic Substitution A->F CuI, K2CO3 B 1-bromo-2-iodobenzene E Buchwald-Hartwig Amination B->E B->F C 1-(2-Bromophenyl)-4-(tert-butoxycarbonyl)piperazine D Vortioxetine C->D Deprotection & Coupling E->C F->C G Piperazine G->E Pd catalyst, ligand G cluster_reactants cluster_products r1 2,4-Dimethylthiophenol catalyst Pd2(dba)3, Xantphos Cs2CO3, Toluene, 110 °C plus1 + r2 2-Bromoiodobenzene p1 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine catalyst->p1 G cluster_reactants cluster_products r1 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine catalyst Pd2(dba)3, BINAP NaOtBu, Toluene, 100 °C plus1 + r2 Piperazine p1 Vortioxetine catalyst->p1

Application Notes and Protocols for the Synthesis of 3,5-Dimethylthiophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Thiophenols in Modern Chemistry

Thiophenol derivatives are a cornerstone of modern organic synthesis, serving as critical intermediates and building blocks in a multitude of applications. Their utility spans from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials such as polymers and molecular electronics. The sulfur atom imparts unique chemical properties, including its nucleophilicity, its capacity to coordinate with metals, and its ability to participate in various coupling reactions, making aryl thiols indispensable tools for medicinal and materials chemists.

Specifically, 3,5-dimethylthiophenol and its derivatives are of significant interest. The strategic placement of the methyl groups on the aromatic ring influences the molecule's electronic properties and steric profile, which can be exploited to fine-tune the characteristics of the final products. In drug discovery, for instance, the thiophenol moiety can act as a key pharmacophore or a bioisosteric replacement for other functional groups, enhancing binding affinity to biological targets and modifying metabolic stability.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will present two robust and widely applicable synthetic strategies: the reduction of 3,5-dimethylbenzenesulfonyl chloride and the Newman-Kwart rearrangement of 3,5-dimethylphenol. A detailed, field-proven protocol for the sulfonyl chloride reduction method is provided, followed by a thorough discussion of the Newman-Kwart rearrangement as a powerful alternative.

Method 1: Synthesis via Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

This method is a reliable and scalable approach that begins with the readily available starting material, m-xylene. The synthesis proceeds in two key stages: the chlorosulfonation of m-xylene to form 3,5-dimethylbenzenesulfonyl chloride, followed by its reduction to the target thiophenol.

Causality Behind Experimental Choices:
  • Chlorosulfonation: The use of chlorosulfonic acid is a standard and effective method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction is typically performed at low temperatures to control the reactivity and prevent the formation of unwanted side products.

  • Reduction: The reduction of the sulfonyl chloride to a thiol is a critical step. While various reducing agents can be employed, a combination of a metal and an acid, such as tin(II) chloride in the presence of a strong acid, provides an efficient and high-yielding conversion. This method is often preferred due to its relatively mild conditions and the ease of workup.

Experimental Workflow Diagram:

workflow cluster_0 Part A: Chlorosulfonation cluster_1 Part B: Reduction start m-Xylene reagent1 Chlorosulfonic Acid (CH2Cl2, 0 °C to RT) start->reagent1 1. Add dropwise product1 3,5-Dimethylbenzenesulfonyl chloride reagent1->product1 2. Reaction workup1 Aqueous Workup & Extraction product1->workup1 3. Quench reagent2 SnCl2·2H2O (Glacial Acetic Acid, 80 °C) product1->reagent2 4. Add product2 This compound reagent2->product2 5. Reaction workup2 Acidification, Extraction & Purification product2->workup2 6. Isolation nkr_scheme cluster_0 Step 1: Thiocarbamate Formation cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Hydrolysis 3,5-Dimethylphenol 3,5-Dimethylphenol O-(3,5-Dimethylphenyl)\ndimethylthiocarbamate O-(3,5-Dimethylphenyl) dimethylthiocarbamate 3,5-Dimethylphenol->O-(3,5-Dimethylphenyl)\ndimethylthiocarbamate 1. Base 2. (CH3)2NCSCl S-(3,5-Dimethylphenyl)\ndimethylthiocarbamate S-(3,5-Dimethylphenyl) dimethylthiocarbamate O-(3,5-Dimethylphenyl)\ndimethylthiocarbamate->S-(3,5-Dimethylphenyl)\ndimethylthiocarbamate Heat (Δ) This compound This compound S-(3,5-Dimethylphenyl)\ndimethylthiocarbamate->this compound NaOH or KOH (aq)

Application Notes and Protocols: 3,5-Dimethylthiophenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3,5-Dimethylthiophenol in Macromolecular Engineering

This compound, a substituted aromatic thiol, emerges as a highly versatile building block in the field of polymer chemistry. Its unique combination of a reactive thiol group and a substituted aromatic ring allows for its integration into polymeric structures through various synthetic strategies. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development, exploring the utility of this compound as a chain transfer agent for molecular weight control in radical polymerization, as a monomer for the synthesis of high-performance sulfur-containing polymers, and as a modifying agent for the post-functionalization of existing polymers. The protocols herein are designed to be robust and adaptable, providing a solid foundation for innovation in materials science and polymer-based therapeutics.

Part 1: this compound as a Chain Transfer Agent in Radical Polymerization

The thiol group of this compound can actively participate in chain transfer reactions during radical polymerization, offering a reliable method for controlling the molecular weight and molecular weight distribution of the resulting polymers.[1][] This is a crucial aspect in tailoring the physical and mechanical properties of polymers for specific applications.

Mechanism of Chain Transfer

P_radical Growing Polymer Chain (Pn•) Thiol This compound Terminated_Polymer Terminated Polymer (PnH) P_radical->Terminated_Polymer H abstraction Thiyl_Radical Thiyl Radical Thiol->Thiyl_Radical New_Polymer New Growing Chain (P1•) Thiyl_Radical->New_Polymer Initiation Monomer Monomer (M)

Caption: Mechanism of chain transfer using this compound.

Protocol: Molecular Weight Control of Polystyrene using this compound

This protocol describes the bulk polymerization of styrene with varying concentrations of this compound to demonstrate its effect on molecular weight control.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol

  • Schlenk tubes

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation of Reaction Mixtures: In a series of Schlenk tubes, prepare stock solutions of styrene and AIBN in toluene. For a typical reaction, a solution of styrene (10 g, 96 mmol) and AIBN (0.032 g, 0.2 mmol) in 10 mL of toluene is prepared.

  • Addition of Chain Transfer Agent: To each Schlenk tube, add a specific amount of this compound. The concentrations can be varied to study the effect on molecular weight (e.g., 0.1, 0.2, 0.5, 1.0 mol% with respect to the monomer).

  • Degassing: Subject the reaction mixtures to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk tubes in a preheated oil bath at 70°C for 6 hours.

  • Isolation of Polymer: After the reaction, cool the tubes to room temperature and open them to the air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Purification: Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymers using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Expected Results:

Experiment[this compound] (mol%)Mn ( g/mol ) (Hypothetical)PDI (Hypothetical)
10150,0002.1
20.185,0001.8
30.250,0001.7
40.525,0001.6
51.013,0001.5

Part 2: this compound as a Monomer in Polymer Synthesis

This compound can be utilized as a monomer to synthesize sulfur-containing polymers, which are known for their high refractive index, thermal stability, and adhesive properties.[6]

A. Oxidative Polymerization to Poly(thio-2,6-dimethyl-1,4-phenylene)

While direct oxidative polymerization of this compound can be challenging, a more common approach involves the oxidative polymerization of its disulfide derivative, bis(3,5-dimethylphenyl) disulfide.[7] This method yields poly(thio-2,6-dimethyl-1,4-phenylene), a soluble and amorphous polymer.

Disulfide Bis(3,5-dimethylphenyl) disulfide Polymer Poly(thio-2,6-dimethyl-1,4-phenylene) Disulfide->Polymer Oxidative Polymerization Oxidizing_Agent Oxidizing Agent (e.g., O2/Cu-amine complex) Polymer_Alkene Polymer with Alkene Side Chains Modified_Polymer Functionalized Polymer Polymer_Alkene->Modified_Polymer Thiol-Ene Reaction Thiol This compound Initiator UV Light or Radical Initiator Initiator->Polymer_Alkene Initiation

References

The Versatility of 3,5-Dimethylthiophenol in Functional Group Transformations: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the construction of complex molecules, from life-saving pharmaceuticals to innovative materials. Among the vast arsenal of reagents available to the synthetic chemist, 3,5-dimethylthiophenol emerges as a particularly versatile and potent tool for a range of crucial transformations. Its unique electronic and steric properties, stemming from the electron-donating methyl groups on the aromatic ring, render it a highly effective nucleophile in various contexts. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Demethylation of Aryl Methyl Ethers: A Mild and Efficient Approach

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in natural product synthesis and medicinal chemistry, where the methoxy group often serves as a robust protecting group. While numerous methods exist for this purpose, many rely on harsh or corrosive reagents. This compound, in the form of its thiolate, offers a milder and often more selective alternative.

Mechanistic Rationale: A Nucleophilic Attack

The demethylation proceeds via a nucleophilic substitution (S_N2) reaction. The thiolate anion, generated by treating this compound with a suitable base, acts as a potent nucleophile, attacking the electrophilic methyl group of the aryl methyl ether. The resulting phenoxide is then protonated upon workup to yield the desired phenol. The driving force for this reaction is the formation of a stable thioether (methyl 3,5-dimethylphenyl sulfide) and the liberation of the phenoxide.

Diagram of the Demethylation Mechanism

demethylation Aryl_OMe Aryl-O-CH₃ TransitionState [Aryl-O···CH₃···S-Ar']⁻ Aryl_OMe->TransitionState Thiolate 3,5-(CH₃)₂C₆H₃S⁻ Thiolate->TransitionState Phenoxide Aryl-O⁻ TransitionState->Phenoxide Thioether 3,5-(CH₃)₂C₆H₃S-CH₃ TransitionState->Thioether Phenol Aryl-OH Phenoxide->Phenol Protonation H_plus H⁺ (Workup)

Caption: S_N2 mechanism for the demethylation of an aryl methyl ether.

Protocol: Demethylation of a Hindered Aryl Methyl Ether

This protocol provides a general procedure for the demethylation of an electron-rich or sterically hindered aryl methyl ether using this compound.

Materials:

  • Aryl methyl ether

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl methyl ether (1.0 equiv), this compound (1.5 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the aryl methyl ether.

  • Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.

Substrate ExampleReagentBaseSolventTemperature (°C)Time (h)Yield (%)
2,6-DimethoxytolueneThis compoundK₂CO₃DMF1301285-95
4-Methoxy-N,N-dimethylanilineThis compoundNaHDMF1008>90
GuaiacolThis compoundK₂CO₃NMP1506>90

Synthesis of Aryl Sulfides via Nucleophilic Aromatic Substitution (S_NAr)

The formation of a carbon-sulfur bond is a cornerstone of organosulfur chemistry, with aryl sulfides being prevalent motifs in pharmaceuticals and agrochemicals. This compound is an excellent nucleophile for the synthesis of diaryl sulfides through the nucleophilic aromatic substitution (S_NAr) of electron-deficient aryl halides.

Mechanistic Insights: The Meisenheimer Complex

The S_NAr reaction proceeds via a two-step addition-elimination mechanism. The 3,5-dimethylthiophenoxide anion attacks the carbon atom bearing the leaving group (typically a halide) on the electron-deficient aromatic ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the electron-withdrawing groups (e.g., nitro groups) of the aromatic ring. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the diaryl sulfide product.[2]

Diagram of the S_NAr Mechanism

sn_ar Aryl_Halide Ar-X (X = F, Cl) (with EWG) Meisenheimer Meisenheimer Complex [Ar(X)(SAr')]⁻ Aryl_Halide->Meisenheimer Thiolate 3,5-(CH₃)₂C₆H₃S⁻ Thiolate->Meisenheimer Addition Diaryl_Sulfide Ar-S-Ar' Meisenheimer->Diaryl_Sulfide Elimination Halide_ion X⁻ Meisenheimer->Halide_ion

Caption: Formation of a diaryl sulfide via the S_NAr mechanism.

Protocol: Synthesis of a Diaryl Sulfide

This protocol describes the synthesis of a diaryl sulfide from an activated aryl halide and this compound.

Materials:

  • Electron-deficient aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and this compound (1.1 equiv) in DMF or DMSO.

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure diaryl sulfide.

Aryl HalideReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1-Fluoro-2,4-dinitrobenzeneThis compoundK₂CO₃DMF252>95
4-ChlorobenzonitrileThis compoundCs₂CO₃NMP1201280-90
2-ChloropyridineThis compoundNaHTHF65675-85

Conjugate Addition to α,β-Unsaturated Systems: The Michael Addition

The Michael addition, or conjugate addition, is a powerful C-S bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound is an excellent soft nucleophile for this transformation, reacting readily with a wide range of Michael acceptors.

Mechanistic Pathway: 1,4-Addition

In the presence of a base, this compound is deprotonated to form the corresponding thiolate. This thiolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically during aqueous workup, yields the 1,4-adduct.

Diagram of the Michael Addition Workflow

michael_addition Start Start Prepare_Thiolate Prepare Thiolate (this compound + Base) Start->Prepare_Thiolate Add_Acceptor Add Michael Acceptor (e.g., Cyclohexenone) Prepare_Thiolate->Add_Acceptor Reaction Reaction (Formation of Enolate) Add_Acceptor->Reaction Workup Aqueous Workup (Protonation) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A typical workflow for a Michael addition reaction.

Protocol: Michael Addition to an Enone

This protocol outlines the conjugate addition of this compound to an α,β-unsaturated ketone.

Materials:

  • α,β-Unsaturated ketone (e.g., cyclohexenone)

  • This compound

  • Triethylamine (Et₃N) or a catalytic amount of a stronger base like DBU

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 equiv) in DCM or THF at room temperature, add this compound (1.2 equiv).

  • Add a catalytic amount of triethylamine or DBU (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction with saturated NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired thioether.

Michael AcceptorReagentBaseSolventTemperature (°C)Time (h)Yield (%)
CyclohexenoneThis compoundEt₃N (cat.)DCM252>95
Methyl acrylateThis compoundDBU (cat.)THF251>90
ChalconeThis compoundEt₃N (cat.)Ethanol254>90

Deprotection of Esters: A Nucleophilic Cleavage

While less common than its application in demethylation, 3,5-dimethylthiophenoxide can also be employed for the cleavage of certain esters, particularly methyl and benzyl esters, to the corresponding carboxylic acids. This transformation is especially useful when other functional groups in the molecule are sensitive to strongly acidic or basic hydrolysis conditions.

Mechanistic Considerations

Similar to demethylation, the deprotection of esters with 3,5-dimethylthiophenoxide proceeds through an S_N2 mechanism. The thiolate attacks the alkyl group of the ester, leading to the formation of a carboxylate salt and a thioether. Acidic workup then protonates the carboxylate to afford the free carboxylic acid. The efficiency of this reaction is dependent on the steric accessibility and electrophilicity of the ester's alkyl group.

Conclusion

This compound is a remarkably versatile and efficient reagent for a variety of essential functional group transformations in organic synthesis. Its utility in the demethylation of aryl methyl ethers, the synthesis of diaryl sulfides via S_NAr reactions, and its participation in Michael additions underscores its importance in the modern synthetic chemist's toolkit. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this valuable reagent in their pursuit of novel molecular architectures.

References

Application Note: A Detailed Protocol for the Synthesis of 3,5-Dimethylthiophenol via the Leuckart Thiophenol Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethylthiophenol, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is a valuable organic building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from the reactive thiol group, which can undergo a variety of chemical transformations. This application note provides a comprehensive, field-proven protocol for the preparation of this compound. The selected synthetic route proceeds from the readily available starting material, 3,5-dimethylaniline, via a two-stage process involving diazotization followed by a copper-catalyzed decomposition of an intermediate diazoxanthate, a classic transformation known as the Leuckart thiophenol reaction.[4][5][6] This method is favored for its reliability and adaptability in a standard laboratory setting.

This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth explanations for experimental choices to ensure both safety and a high-yield, validated outcome.

Reaction Principle and Mechanism

The synthesis of this compound from 3,5-dimethylaniline is achieved in three primary steps:

  • Diazotization: 3,5-Dimethylaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to form the relatively unstable 3,5-dimethylbenzenediazonium chloride salt.[7][8] The low temperature is critical to prevent premature decomposition of the diazonium salt, which would lead to unwanted side products and reduced yield.

  • Xanthate Formation (Leuckart Reaction): The cold diazonium salt solution is then reacted with a solution of a sulfur nucleophile, typically potassium ethyl xanthate. This reaction, a variant of the Sandmeyer reaction, involves the displacement of the diazonium group (N₂) by the xanthate, forming an intermediate S-(3,5-dimethylphenyl) O-ethyl dithiocarbonate.[4][6][9]

  • Hydrolysis: The final step is the alkaline hydrolysis of the xanthate intermediate using a strong base like potassium hydroxide (KOH). This cleaves the dithiocarbonate ester, yielding the potassium salt of this compound (potassium 3,5-dimethylbenzenethiolate). Subsequent acidification protonates the thiolate to afford the final product, this compound.[6][10]

Reaction_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Formation cluster_2 Step 3: Hydrolysis & Acidification 3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium_Salt 3,5-Dimethylbenzenediazonium Chloride 3,5-Dimethylaniline->Diazonium_Salt NaNO₂, HCl 0-5 °C Xanthate_Intermediate S-(3,5-dimethylphenyl) O-ethyl dithiocarbonate Diazonium_Salt->Xanthate_Intermediate Potassium Ethyl Xanthate (Cu+ catalyst) Thiophenolate Potassium 3,5-Dimethyl- benzenethiolate Xanthate_Intermediate->Thiophenolate 1. KOH, H₂O, Reflux Final_Product This compound Thiophenolate->Final_Product 2. HCl (aq) Experimental_Workflow cluster_A A. Diazotization cluster_B B. Xanthate Reaction cluster_C C. Hydrolysis & Workup cluster_D D. Purification A1 Dissolve 3,5-dimethylaniline in conc. HCl and water A2 Cool to 0-5 °C (ice-water bath) A1->A2 A3 Add NaNO₂ solution dropwise, maintain T < 5 °C A2->A3 B2 Add cold diazonium salt solution to xanthate solution slowly A3->B2 Use Immediately B1 Prepare aqueous solution of potassium ethyl xanthate B1->B2 B3 Stir at room temp. until N₂ evolution ceases B2->B3 C1 Add KOH solution to reaction mixture B3->C1 C2 Heat to reflux C1->C2 C3 Cool, then acidify with cold conc. HCl C2->C3 C4 Extract with diethyl ether C3->C4 C5 Wash, dry, and evaporate solvent C4->C5 D1 Purify crude oil by vacuum distillation C5->D1 D2 Collect this compound fraction D1->D2 Final Product Final Product D2->Final Product

References

Application Note: A Robust HPLC Method for Purity Analysis of 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a reliable and robust high-performance liquid chromatography (HPLC) method for the determination of purity for 3,5-Dimethylthiophenol. This method is crucial for quality control in research, chemical synthesis, and pharmaceutical development where this compound is used as a key starting material or intermediate. The described reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification of the main component from its potential impurities.

Introduction

This compound, also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene, is an important organic building block in various chemical syntheses.[1][2] Its purity is a critical parameter that can significantly impact the yield and impurity profile of subsequent reaction products. Therefore, a precise and accurate analytical method for purity assessment is essential. This document provides a comprehensive guide to a validated HPLC method suitable for this purpose, developed in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Method Rationale and Development

The development of this HPLC method was based on the physicochemical properties of this compound and fundamental chromatographic principles.

  • Analyte Properties: this compound (C8H10S, MW: 138.23 g/mol ) is a relatively non-polar, aromatic compound.[8] Its aromatic nature imparts strong UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of the thiol group can sometimes lead to peak tailing, which can be mitigated by the use of an acidic mobile phase modifier.

  • Column Selection: A C18 stationary phase was selected due to its hydrophobic nature, which is ideal for retaining and separating non-polar to moderately polar aromatic compounds like this compound through reversed-phase chromatography.[9][10][11] The C18 bonded silica provides a robust and widely available column chemistry.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC that provides good elution strength for aromatic compounds. A small amount of formic acid (0.1%) is added to the mobile phase to suppress the ionization of the thiol group, which helps to improve peak shape and reproducibility.

  • Detector Selection: A UV-Visible (UV-Vis) detector is employed for this method. Based on the UV spectrum of similar aromatic thiol compounds, a detection wavelength of 254 nm was selected. This wavelength offers a good balance of sensitivity for the main analyte and potential aromatic impurities. While a full UV scan of this compound would determine the absolute lambda max, 254 nm is a common and effective wavelength for the analysis of aromatic compounds.[9]

Optimized Chromatographic Conditions

The optimized HPLC parameters for the purity analysis of this compound are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Run Time 15 minutes

Experimental Protocol

Reagents and Materials
  • This compound reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

  • 0.45 µm syringe filters

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid).

Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample to be tested and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the Working Standard Solution five times to check for system suitability (see section 4.5).

  • Inject the prepared sample solution in duplicate.

Data Analysis and System Suitability
  • System Suitability: The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area for the five replicate injections of the Working Standard Solution is not more than 2.0%.

  • Purity Calculation: The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Overview

For use in a regulated environment, this method should be validated according to ICH guidelines.[3][4][5][6][7] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation SST System Suitability Test Standard_Prep->SST Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection Equilibration System Equilibration Equilibration->SST SST->Sample_Injection Integration Peak Integration Sample_Injection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC analysis workflow for this compound purity.

Conclusion

The HPLC method described in this application note is a simple, robust, and reliable method for the purity determination of this compound. The method is suitable for routine quality control analysis in both research and industrial settings. Adherence to the outlined protocol and proper system suitability checks will ensure accurate and reproducible results.

References

Application Note: High-Fidelity Analysis of 3,5-Dimethylthiophenol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the robust and accurate analysis of 3,5-Dimethylthiophenol (3,5-DMT), a compound of interest in pharmaceutical development and chemical synthesis, utilizing Gas Chromatography (GC). We address the inherent challenges of analyzing reactive sulfur compounds, such as thermal degradation and adsorptive losses. Detailed protocols for sample preparation, instrument configuration, and data analysis are presented, emphasizing the rationale behind each step to ensure methodological integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for 3,5-DMT and related thiophenols.

Introduction: The Analytical Imperative for this compound

This compound (CAS 38360-81-5), also known as 5-mercapto-m-xylene, is a key organic building block in various chemical syntheses.[1][2] Its purity and concentration are critical parameters that can significantly impact reaction yields and the impurity profile of final products. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 3,5-DMT. However, the analysis of thiophenols and other sulfur-containing molecules by GC is fraught with challenges that can compromise analytical accuracy and reproducibility.[3][4]

The primary challenges stem from the high reactivity of the thiol group. Thiols are prone to oxidation, especially at the elevated temperatures of the GC inlet and detector, which can lead to the formation of disulfides.[5][6] Furthermore, their polar nature can cause significant adsorptive losses on active sites within the sample flow path, resulting in poor peak shape and reduced sensitivity.[4][7] This application note provides a validated methodology to mitigate these issues, ensuring high-fidelity analysis of 3,5-DMT.

Foundational Principles: Overcoming the Challenges of Thiophenol Analysis

A successful GC analysis of 3,5-DMT hinges on a holistic approach that considers the entire analytical workflow, from sample handling to data interpretation. The core principle is to maintain the integrity of the analyte throughout the process.

The Challenge of Thermal Degradation and Oxidation

Thiols are susceptible to thermal stress. When subjected to high temperatures in the GC inlet, they can oxidize to form disulfides.[5][6] This is a significant issue as it not only reduces the concentration of the target analyte but also introduces a new, higher molecular weight compound that can complicate the chromatogram. Minimizing the inlet temperature and residence time is therefore crucial.

Mitigating Adsorptive Losses with an Inert Flow Path

The reactive nature of sulfur compounds makes them prone to adsorption on active sites within the GC system, such as metal surfaces in the injector, column, and detector.[4][7] This can lead to peak tailing, reduced peak area, and poor reproducibility, especially at low concentrations. The use of an inert flow path is paramount. This includes deactivated liners, gold-plated seals, and specialized inert-coated columns.[4][8][9]

The Importance of Selective Detection

While a Flame Ionization Detector (FID) can be used for the analysis of 3,5-DMT, sulfur-specific detectors offer superior selectivity and sensitivity, which is particularly advantageous when analyzing complex matrices.[3][10] The Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) are two such detectors. The SCD is known for its equimolar response to sulfur compounds and high selectivity over hydrocarbons.[3][4]

Recommended Analytical Workflow

The following sections detail the recommended instrumentation and protocols for the GC analysis of this compound.

Instrumentation and Consumables

A well-configured GC system is the foundation of a reliable analysis. The following table summarizes the recommended components.

ComponentSpecificationRationale for Selection
Gas Chromatograph Agilent 8890 GC or equivalent, equipped with Electronic Pneumatic Control (EPC)Provides precise control over gas flows and pressures, ensuring reproducible retention times.
Inlet Split/Splitless InletOffers flexibility for various sample concentrations. A split injection is recommended to minimize inlet residence time and thermal stress on the analyte.
Inlet Liner Agilent Ultra Inert, splitless, single taper with glass woolThe inert surface minimizes analyte adsorption and degradation. The glass wool aids in sample volatilization.
GC Column Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or Restek Rtx-1 (30 m x 0.32 mm, 4.0 µm)These columns are specifically designed for the analysis of sulfur compounds, offering high inertness and low bleed, which is critical for sensitive detectors like the SCD.[4][8][9][11]
Detector Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)The SCD provides excellent selectivity and sensitivity for sulfur compounds.[3][4] An MS can be used for confirmation of identity and for analyses where an SCD is not available.
Sample Vials Amber glass vials with PTFE-lined capsProtects the sample from light-induced degradation and prevents analyte interaction with the cap septa.
Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the analytical process, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Prep Sample Dilution (in appropriate solvent) Vial Transfer to Amber Vial Prep->Vial Autosampler Autosampler Injection Vial->Autosampler Inlet Split/Splitless Inlet (Optimized Temperature) Autosampler->Inlet Column Inert GC Column (Temperature Programmed) Inlet->Column Detector SCD or MS Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification (External Standard) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the analysis.

Protocol 1: Standard and Sample Preparation

Objective: To prepare accurate and stable standards and samples for GC analysis.

Materials:

  • This compound (purity ≥97%)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Class A volumetric flasks

  • Micropipettes

  • Amber glass GC vials with PTFE-lined septa

Procedure:

  • Stock Standard Preparation (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve and bring to volume with dichloromethane. c. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Preparation: a. Prepare a series of working standards by serial dilution of the stock solution with dichloromethane. b. A typical calibration range would be 1 µg/mL to 100 µg/mL. c. Transfer the working standards to amber glass GC vials.

  • Sample Preparation: a. Accurately weigh or pipette the sample containing 3,5-DMT into a volumetric flask. b. Dilute with dichloromethane to a concentration that falls within the calibration range. c. Transfer the diluted sample to an amber glass GC vial.

Protocol 2: GC-SCD Instrument Method

Objective: To configure the GC-SCD system for the optimal separation and detection of this compound.

ParameterSettingRationale
Inlet Split/Splitless
Inlet Temperature200°CA lower temperature to minimize thermal degradation of the thiol.[5][6]
Injection Volume1 µL
Split Ratio20:1A higher split ratio minimizes inlet residence time.
Carrier GasHelium
Constant Flow1.5 mL/min
Oven
Initial Temperature80°C
Hold Time1 min
Ramp Rate15°C/min
Final Temperature250°C
Hold Time5 min
SCD Detector
Burner Temperature800°C
Redox Temperature1000°C
H₂ Flow40 mL/min
O₂ Flow10 mL/min
Protocol 3: Data Analysis and Quantification

Objective: To accurately identify and quantify this compound in the analyzed samples.

Procedure:

  • Peak Identification: a. Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time to that of the standards.

  • Calibration Curve Construction: a. Plot the peak area of this compound from the working standards against their corresponding concentrations. b. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: a. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. b. Apply the appropriate dilution factor to calculate the concentration in the original, undiluted sample.

Troubleshooting and Method Validation

A self-validating system is crucial for trustworthy results. The following diagram outlines a logical approach to troubleshooting common issues encountered during the analysis of thiophenols.

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Corrective Actions Problem Poor Peak Shape (Tailing) Cause1 Active Sites in Inlet Problem->Cause1 Cause2 Column Degradation Problem->Cause2 Cause3 Contaminated Carrier Gas Problem->Cause3 Solution1 Replace Inlet Liner with an Inert Liner Cause1->Solution1 Solution2 Trim or Replace GC Column Cause2->Solution2 Solution3 Check Gas Traps and Gas Purity Cause3->Solution3

Caption: Troubleshooting guide for poor peak shape in thiophenol analysis.

Method Validation Parameters:

  • Linearity: Assessed through the calibration curve (r² ≥ 0.995).

  • Accuracy: Determined by analyzing a spiked sample at a known concentration. Recovery should be within 90-110%.

  • Precision: Evaluated by replicate injections of a standard. The relative standard deviation (RSD) should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ).

Conclusion

The gas chromatographic method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By understanding and addressing the inherent challenges of analyzing reactive sulfur compounds through the use of an inert flow path, optimized GC parameters, and selective detection, researchers can achieve high-quality, reproducible data. This methodology serves as a strong foundation for the quality control of 3,5-DMT in various applications, from raw material testing to final product release.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dimethylthiophenol (also known as 5-Mercapto-m-xylene). This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to enhance yield, purity, and reproducibility.

Section 1: Choosing Your Synthetic Pathway

A successful synthesis begins with selecting the most appropriate route based on available starting materials, scale, and safety considerations. This compound can be accessed through several reliable methods, each with distinct advantages and challenges.

FAQ: What are the primary methods for synthesizing this compound?

The three most common and effective pathways are:

  • The Newman-Kwart Rearrangement: A thermal or photochemically-induced rearrangement that converts a readily available phenol (3,5-dimethylphenol) into the desired thiophenol. This is often the preferred method for its reliability and good yields.[1][2]

  • The Leuckart Thiophenol Reaction: A classic route involving the diazotization of an aniline (3,5-dimethylaniline) to form a diazonium salt, which is then reacted with a sulfur source like potassium ethyl xanthate.[3][4]

  • Reduction of a Sulfonyl Chloride: This method involves the chlorosulfonation of m-xylene to produce 3,5-dimethylbenzenesulfonyl chloride, followed by reduction to the thiophenol.[5][6]

The choice of pathway is critical and depends on several factors, as summarized below.

Synthetic Pathway Starting Material Key Reagents Advantages Common Challenges Typical Yield
Newman-Kwart Rearrangement 3,5-DimethylphenolN,N-Dimethylthiocarbamoyl chloride, Base (e.g., DABCO, NaH), High-boiling solvent (e.g., Diphenyl ether)High yields, reliable, avoids diazonium salts.Requires very high temperatures (200-300 °C); potential for thermal decomposition.[2]70-90%
Leuckart Thiophenol Reaction 3,5-DimethylanilineNaNO₂, HCl, Potassium Ethyl Xanthate, Base (for hydrolysis)Utilizes a common starting material.Involves potentially unstable/explosive diazonium intermediates; side reactions are common.[5]50-70%
Reduction of Sulfonyl Chloride m-XyleneChlorosulfonic acid, Reducing agent (e.g., Zn dust, HCl)Starts from an inexpensive bulk chemical.Chlorosulfonation can produce isomers; reduction can be vigorous and require careful control.60-80%

Section 2: Troubleshooting the Newman-Kwart Rearrangement Pathway

This pathway is a robust choice for converting phenols to thiophenols. The overall process involves three key stages: formation of the O-aryl thiocarbamate, thermal rearrangement to the S-aryl thiocarbamate, and finally, hydrolysis to the thiophenol.[7]

Newman_Kwart_Workflow cluster_0 Step 1: Thiocarbamate Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis Phenol 3,5-Dimethylphenol O_Aryl O-Aryl Thiocarbamate (Intermediate 1) Phenol->O_Aryl Reaction Base Base (e.g., NaH) Base->Phenol Deprotonation Chloride N,N-Dimethyl- thiocarbamoyl chloride Chloride->O_Aryl Acylation S_Aryl S-Aryl Thiocarbamate (Intermediate 2) O_Aryl->S_Aryl Heat High Temp. (250-300 °C) Heat->S_Aryl Intramolecular Migration Product This compound (Final Product) S_Aryl->Product Hydrolysis Base (e.g., KOH) + Heat Hydrolysis->Product Cleavage Leuckart_Reaction_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Xanthate Formation cluster_2 Step 3: Hydrolysis Aniline 3,5-Dimethylaniline Diazonium Arenediazonium Salt (Unstable Intermediate) Aniline->Diazonium NaNO2 NaNO₂ + HCl NaNO2->Diazonium TempControl1 Critical: 0-5 °C TempControl1->Diazonium Maintain Temp ArylXanthate Aryl Xanthate (Intermediate) Diazonium->ArylXanthate Substitution Xanthate Potassium Ethyl Xanthate Xanthate->ArylXanthate Product This compound (Final Product) ArylXanthate->Product Cleavage Base Base (e.g., NaOH) + Heat Base->Product

References

Technical Support Center: Purification of Crude 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Dimethylthiophenol (3,5-DMT). This guide is designed for researchers, chemists, and process development professionals who are working with this versatile organosulfur intermediate. Here, you will find practical, in-depth answers to common challenges encountered during its purification, grounded in fundamental chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. A thorough analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for identifying these byproducts before selecting a purification strategy.[1][2]

Common Impurities Include:

  • Isomeric Dimethylthiols: Synthesis from precursors like m-xylene can lead to the formation of other isomers such as 2,4-, 2,5-, 2,6-, and 3,4-dimethylthiophenol. These often have very similar physical properties, making them challenging to separate.[3]

  • Oxidation Product (Disulfide): Thiols are highly susceptible to oxidation, especially when exposed to air, heat, or certain metal ions. This leads to the formation of the corresponding disulfide, bis(3,5-dimethylphenyl) disulfide.[4][5] This is often the cause of yellow or brown discoloration.

  • Residual Starting Materials & Reagents: Depending on the synthesis (e.g., reduction of a sulfonyl chloride or reaction from a phenol), you may have unreacted precursors or reagents like zinc salts, acids, or bases.[6]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

Q2: How do I choose the most appropriate purification method for my needs?

A2: The choice of purification method depends on the scale of your work, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.

G crude Crude 3,5-DMT analysis Analyze Impurity Profile (GC-MS, TLC) crude->analysis q_acid_base Acidic or Basic Impurities Present? analysis->q_acid_base q_nonvolatile Non-Volatile Impurities (Salts, Polymers)? q_acid_base->q_nonvolatile No wash Acid-Base Liquid-Liquid Extraction q_acid_base->wash Yes q_isomers Close-Boiling Isomers or Disulfide Present? chromatography Flash Column Chromatography q_isomers->chromatography Yes final_product Pure 3,5-DMT q_isomers->final_product No q_nonvolatile->q_isomers No distillation Vacuum Distillation q_nonvolatile->distillation Yes wash->q_nonvolatile chromatography->final_product distillation->q_isomers distillation->final_product If Purity is Sufficient

Figure 1. Decision workflow for selecting a purification method.
Q3: What are the key physical properties and safety considerations for this compound?

A3: Understanding the physical properties is essential for designing purification protocols, while adhering to safety precautions is non-negotiable.

Table 1: Physical Properties of this compound

Property Value Source(s)
CAS Number 38360-81-5 [7]
Molecular Formula C₈H₁₀S [8]
Molecular Weight 138.23 g/mol [8]
Appearance Colorless to pale yellow liquid
Boiling Point 216-217 °C @ 760 mmHg127.5 °C @ 50 mmHg [9]
Density ~1.015 - 1.028 g/mL @ 20-25 °C [9]

| Refractive Index | ~1.567 - 1.571 @ 20 °C |[10] |

Core Safety Requirements:

  • Stench: Thiols have a powerful and unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood.[11]

  • Toxicity & Irritation: The compound is harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a skin and eye irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11]

  • Inert Atmosphere: To prevent oxidation and ensure safety, handle under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating.

  • Combustibility: It is a combustible liquid. Keep away from heat, sparks, and open flames.

Troubleshooting Guide

Q: My "purified" 3,5-DMT is yellow or brown. What causes this and how can I fix it?

A: Probable Cause: The most common reason for discoloration is the oxidation of the thiol (-SH) group to a disulfide (-S-S-) linkage, forming bis(3,5-dimethylphenyl) disulfide.[12] This reaction is often catalyzed by trace amounts of oxygen, metal impurities, or exposure to light and heat.

Solutions:

  • Prevention is Key:

    • Use degassed solvents for all extractions and chromatography.

    • Handle the crude material and purified fractions under a blanket of inert gas (N₂ or Ar).

    • Store the final product in an amber vial under an inert atmosphere and at a low temperature.

  • Removal by Vacuum Distillation: The disulfide impurity has a much higher boiling point than the corresponding thiol. Vacuum distillation is highly effective at separating the volatile 3,5-DMT from the non-volatile disulfide.[13][14]

  • Removal by Flash Chromatography: The disulfide is typically less polar than the thiol. It will elute earlier from a normal-phase silica gel column. Careful fraction collection, monitored by TLC, can effectively separate the two compounds.[15]

Q: After purification by vacuum distillation, my yield is very low. Why is this happening?

A: Probable Causes:

  • Thermal Decomposition: Although vacuum distillation lowers the boiling point, prolonged heating at high temperatures can still cause decomposition of sensitive compounds.[13][16]

  • System Leaks: An inefficient vacuum (due to poor seals or a weak pump) requires a higher pot temperature to achieve distillation, increasing the risk of decomposition.[17]

  • Bumping: Sudden, violent boiling ("bumping") can carry crude material over into the receiving flask, contaminating the distillate and leading to inaccurate yield calculations for pure fractions.

Solutions:

  • Ensure a High Vacuum: Grease all glass joints properly to prevent leaks.[17] Use a vacuum pump capable of reaching low pressures (e.g., <1 mmHg) for best results. A vacuum trap between your apparatus and the pump is essential.[16]

  • Minimize Heating Time: Use a heating mantle with a stir plate and a stir bar for even heating.[16] Insulate the distillation column to ensure efficient vapor transit. Heat the pot only to the temperature required for a steady, controlled distillation rate (e.g., 1-2 drops per second).

  • Prevent Bumping: Always use a magnetic stir bar for smooth boiling. Boiling chips are ineffective under vacuum.[17] A Claisen adapter can also help prevent bumped material from reaching the condenser.[17]

  • Correct Shutdown Procedure: Always cool the distillation flask to room temperature before re-introducing air into the system. Then, turn off the vacuum pump.[16][17] This prevents accidental flask breakage and oxidation of the hot product.

Q: My GC/HPLC analysis shows a persistent impurity with a similar retention time to my product. How can I remove it?

A: Probable Cause: You are likely dealing with an isomeric impurity (e.g., 2,4- or 3,4-dimethylthiophenol). These isomers have very similar boiling points and polarities, making separation by standard distillation or flash chromatography difficult.[3][18]

Solutions:

  • High-Resolution Chromatography: This is the most effective method.

    • Optimize Flash Chromatography: Use a higher ratio of silica gel to crude product (e.g., 100:1 by weight).[19] Employ a shallow solvent gradient or isocratic elution with a finely-tuned solvent system identified through extensive TLC analysis. The ideal TLC Rf should be around 0.2-0.3 for the target compound.[15][20]

    • Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the gold standard. It offers superior resolving power for separating closely related isomers.[21][22]

  • Acid/Base Extraction for Phenolic Impurities: If your starting material was a phenol, you might have residual phenolic impurities. While thiophenols are acidic, they are generally less acidic than phenols. A carefully controlled extraction with a weak base like sodium bicarbonate (NaHCO₃) could potentially remove a more acidic impurity, while a stronger base like sodium hydroxide (NaOH) is needed to deprotonate and extract the thiophenol itself.[23][24][25][26] This requires careful pH control and validation.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying 5-50 g of crude 3,5-DMT from non-volatile impurities like disulfide or salts.

G cluster_setup Apparatus Setup cluster_proc Distillation Procedure s1 Inspect all glassware for cracks. Ensure joints are clean and dry. s2 Place stir bar in 2-neck round-bottom flask (RBF). s1->s2 s3 Assemble Claisen adapter, short-path distillation head with thermometer, condenser, and receiving flask. s2->s3 s4 Lightly grease all joints. s3->s4 s5 Connect to vacuum trap and pump via thick-walled tubing. s4->s5 p1 Charge RBF with crude 3,5-DMT. p2 Turn on condenser water and stirring. p1->p2 p3 Turn on vacuum pump. Wait for pressure to stabilize (<1 mmHg). p2->p3 p4 Slowly heat RBF in a heating mantle. p3->p4 p5 Collect fractions based on boiling point and refractive index. Discard forerun if present. p4->p5 p6 Stop heating and allow flask to cool to room temperature. p5->p6 p7 Slowly vent the system to atmospheric pressure. p6->p7 p8 Turn off vacuum pump. p7->p8

Figure 2. Workflow for vacuum distillation of 3,5-DMT.

Detailed Steps:

  • Apparatus: Assemble a vacuum distillation setup as shown in the diagram. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature.[17]

  • Preparation: Add a magnetic stir bar and the crude 3,5-DMT to the distilling flask.

  • Evacuation: Turn on the condenser cooling water and the magnetic stirrer. Seal the system and turn on the vacuum source. Allow the pressure to drop and stabilize. Any low-boiling solvents will evaporate at this stage.[17]

  • Heating: Once the pressure is stable, begin to gently heat the distilling flask.

  • Collection: Collect a small forerun fraction, which may contain residual solvents. Then, collect the main fraction of 3,5-DMT at its expected boiling point at the measured pressure (e.g., ~127 °C at 50 mmHg).[9] Monitor the refractive index of the distillate to confirm purity.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely under vacuum. Crucially, vent the system to atmospheric pressure before turning off the vacuum pump. [16]

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating isomeric impurities or the disulfide oxidation product on a 1-5 g scale.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) that gives the 3,5-DMT a retention factor (Rf) of approximately 0.25-0.30.[15][20] The impurities should be well-separated from this spot.

  • Column Packing:

    • For 1 g of crude material, use approximately 50-100 g of silica gel (60 Å, 230-400 mesh).[19]

    • Prepare a slurry of the silica gel in the least polar component of your eluent (e.g., hexane).

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the level is just above the silica surface. Add a thin layer of sand to the top.[27]

  • Sample Loading:

    • Dissolve the crude 3,5-DMT in a minimal amount of the eluent or a more volatile solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for better resolution, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and evaporating to a dry powder. Carefully add this powder to the top of the column.[19][28]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle positive pressure (using a pump or regulated air line) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

common impurities in 3,5-Dimethylthiophenol and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethylthiophenol

Welcome to the technical support guide for this compound (also known as 3,5-dimethylbenzenethiol or 5-mercapto-m-xylene). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purity of this important organic building block. This guide provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the scientific reasoning behind each recommendation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identifying & Understanding Common Impurities

Question 1: What are the primary impurities I'm likely to encounter in a commercial or synthesized batch of this compound?

Answer: Based on its chemical nature and common synthesis routes, you are most likely to encounter two principal types of impurities:

  • Bis(3,5-dimethylphenyl) disulfide: This is by far the most common impurity. Thiophenols are highly susceptible to oxidation, especially when exposed to air (oxygen), and readily dimerize to form a disulfide linkage.[1][2] Its presence is often indicated by a slight yellowing of the otherwise colorless liquid.

  • Unreacted Starting Materials or Synthesis Byproducts: Depending on the synthesis method, residual starting materials may be present. For instance, if prepared via reduction of 3,5-dimethylbenzenesulfonyl chloride, you might find traces of this precursor.[3] If synthesized from 3,5-dimethylhalobenzene, residual halide may persist.[4]

Question 2: My bottle of this compound has turned slightly yellow and the odor has changed. What is the cause?

Answer: This is a classic sign of oxidation. The thiol (-SH) group has been oxidized to form bis(3,5-dimethylphenyl) disulfide.[5] This process is accelerated by exposure to air, light, and trace metal contaminants. While the disulfide is often the main colored impurity, further oxidation can lead to more complex sulfur oxides, which can alter the substance's characteristic pungent odor.[6]

Section 2: Purification Protocols & Experimental Troubleshooting

Question 3: How can I remove the yellow disulfide impurity from my this compound?

Answer: The disulfide impurity can be easily converted back to the desired thiophenol through a simple reduction reaction. The resulting thiol can then be isolated.

Causality: The disulfide bond (S-S) is readily cleaved by reducing agents. The protocol below uses a mild reducing agent and a basic workup to deprotonate the resulting thiol, allowing for separation from non-acidic organic impurities. Re-acidification then protonates the thiolate salt, regenerating the pure thiophenol.

Protocol: Reductive Removal of Disulfide

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the impure this compound in ethanol or methanol.

  • Reduction: Cool the solution in an ice bath. Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. You will observe the yellow color fade. The reaction is typically complete within 30-60 minutes.

  • Quenching & Basification: Slowly add water to quench any excess NaBH₄. Then, add an aqueous solution of sodium hydroxide (NaOH) to convert the thiophenol into its sodium salt (sodium 3,5-dimethylbenzenethiolate), which is water-soluble.

  • Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel. Wash the solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any non-acidic organic impurities. Discard the organic layer.

  • Re-acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic. The this compound will precipitate or form an oily layer.

  • Final Extraction & Drying: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Self-Validation: Purity can be confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), comparing the purified sample to the starting material. The disappearance of the disulfide peak confirms successful purification.

Question 4: Is vacuum distillation a suitable method for purifying this compound?

Answer: Yes, vacuum distillation is an excellent and highly recommended method for purifying this compound, especially on a larger scale.

Causality: The compound has a relatively high boiling point at atmospheric pressure (approx. 127.5 °C at 50 mmHg).[7] Distilling at this temperature risks thermal decomposition and accelerates oxidation.[5] By reducing the pressure, the boiling point is significantly lowered, allowing for a gentler distillation that preserves the compound's integrity.[8][9]

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₀S [10]
Molecular Weight 138.23 g/mol [10]
Boiling Point 127.5 °C / 50 mmHg [7]
Density 1.015 g/mL at 25 °C [7]

| Refractive Index | n20/D 1.568 |[7] |

Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. Ensure all glass joints are properly sealed with vacuum grease.

  • Pre-treatment: If significant disulfide is present, it is advisable to perform the reductive workup (see Q3) first to avoid co-distillation issues.

  • Distillation: Heat the flask gently using a heating mantle with stirring. As the pressure is lowered by the vacuum pump, the this compound will begin to boil at a reduced temperature.

  • Collection: Collect the fraction that distills at a constant temperature corresponding to the pressure of your system. Discard any initial forerun (lower boiling impurities) and stop before high-boiling residues distill over.

  • Post-Distillation Handling: Once distillation is complete, allow the apparatus to cool completely before slowly re-introducing air (or preferably an inert gas like nitrogen or argon) to the system to prevent shattering the glassware.

Troubleshooting Tip: If the liquid bumps violently during distillation, ensure the stirring is vigorous and uniform. Using a Claisen adapter can also prevent bumping liquid from contaminating the distillate.[11]

Section 3: Purity Analysis & Storage

Question 5: How can I analyze the purity of my this compound sample?

Answer: Several standard analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. It will separate the this compound from its disulfide dimer and other impurities, and the mass spectrometer will confirm the identity of each peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very useful. The thiol proton (-SH) typically appears as a singlet between 3-4 ppm. The disulfide will lack this peak and show slight shifts in the aromatic proton signals.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The disulfide is less polar than the thiol and will have a higher Rf value.

Question 6: What are the best practices for storing purified this compound to prevent impurity formation?

Answer: Proper storage is critical to maintain purity. Since the primary degradation pathway is air oxidation, the goal is to minimize contact with oxygen.

Causality: Thiophenols are air-sensitive.[2] Storing the compound under an inert atmosphere displaces the oxygen, dramatically slowing the rate of disulfide formation.[6]

Recommended Storage Protocol:

  • Inert Atmosphere: Transfer the purified liquid into a clean, dry amber glass bottle.

  • Purge with Inert Gas: Flush the headspace of the bottle with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace all the air.

  • Seal Tightly: Secure the cap tightly. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Store Cold and Dark: Store the sealed bottle in a refrigerator or freezer. The low temperature further slows the rate of any potential degradation reactions. Keep away from light sources.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: General purification workflow for this compound.

thiol This compound (Pure Thiol, R-SH) disulfide Bis(3,5-dimethylphenyl) disulfide (Impurity, R-S-S-R) thiol->disulfide  Oxidation  (Exposure to Air, O₂) disulfide->thiol  Reduction  (e.g., NaBH₄, Zn/Acid)

Caption: The reversible oxidation-reduction cycle of thiophenol.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions involving 3,5-Dimethylthiophenol. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction to this compound

This compound, also known as 5-mercapto-m-xylene, is a valuable sulfur-containing organic building block.[1] Its nucleophilic sulfur atom readily participates in a variety of transformations to form thioethers, which are important structural motifs in many pharmaceuticals and functional materials.[2][3] However, like many thiophenols, its reactivity can present challenges in the laboratory. This guide will address common problems in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

S-Alkylation Reactions

Question 1: My S-alkylation of this compound is giving a low yield of the desired thioether, and I'm observing a significant amount of a white solid that is insoluble in my reaction solvent. What is happening and how can I fix it?

This is a classic issue when working with thiophenols. The insoluble white solid is likely the disulfide of this compound, formed through oxidative coupling of the starting material. Thiolates, the reactive intermediates in S-alkylation, are highly susceptible to oxidation, especially in the presence of air (oxygen) and a base.[4]

Causality and Prevention:

The formation of the disulfide is a common side reaction that consumes your starting material and reduces the yield of the desired thioether.[4] To minimize this, you must rigorously exclude oxygen from your reaction.

Protocol for Minimizing Disulfide Formation:

  • Inert Atmosphere: Always conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.

  • Degassed Solvents: Use solvents that have been thoroughly degassed. Common methods include sparging with an inert gas for 30-60 minutes or several freeze-pump-thaw cycles.

  • Controlled Base Addition: Add the base (e.g., sodium hydride, potassium carbonate) to the solution of this compound slowly and at a controlled temperature (often 0 °C). This prevents a high concentration of the highly reactive thiolate at any given time, reducing the likelihood of oxidation.[4]

Question 2: Besides the disulfide, I am seeing an unexpected isomer of my product. My analytical data suggests C-alkylation is occurring. Why is this happening and how can I favor S-alkylation?

The thiolate anion of this compound is an ambident nucleophile. While the primary site of nucleophilicity is the sulfur atom, there is also electron density on the aromatic ring at the positions ortho and para to the sulfur. Under certain conditions, the alkylating agent can react at one of these carbon atoms, leading to C-alkylation.[4]

Controlling Selectivity:

The selectivity between S- and C-alkylation is influenced by the reaction conditions, particularly the solvent and the nature of the counter-ion.

FactorTo Favor S-AlkylationTo Favor C-AlkylationRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Polar protic (e.g., ethanol, water)Polar aprotic solvents solvate the cation but not the anion, leaving the sulfur nucleophile more reactive. Protic solvents solvate the sulfur anion through hydrogen bonding, making the carbon atoms of the ring more accessible.
Counter-ion Large, soft cation (e.g., Cs+, K+)Small, hard cation (e.g., Li+, Na+)Harder cations associate more tightly with the "harder" carbon atom of the ring, while softer cations prefer the "softer" sulfur atom (HSAB theory).
Temperature Lower temperaturesHigher temperaturesS-alkylation is generally kinetically favored, while C-alkylation can be thermodynamically favored at higher temperatures.

dot

Caption: Factors influencing S- vs. C-alkylation selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Question 3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish and gives a low yield. What are the likely causes?

Buchwald-Hartwig aminations involving thiols can be challenging.[5] Several factors could be contributing to the low yield:

  • Catalyst Inhibition: Sulfur compounds are known to be potential poisons for palladium catalysts. The thiol or the resulting thioether can coordinate strongly to the palladium center, inhibiting its catalytic activity.[6]

  • Inappropriate Ligand: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. The ligand influences the stability of the catalyst and the rates of oxidative addition and reductive elimination.[7][8]

  • Base Selection: The base plays a crucial role in deprotonating the thiol to form the active nucleophile. An inappropriate base can lead to incomplete deprotonation or side reactions.[6]

Troubleshooting Strategy:

A systematic approach to optimizing the reaction conditions is necessary.

dot

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Ligand Screen Ligands (e.g., XPhos, SPhos, dppf) Start->Ligand Base Vary Base (e.g., NaOtBu, K3PO4, Cs2CO3) Start->Base Catalyst Change Pd Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Start->Catalyst Solvent Optimize Solvent (e.g., Toluene, Dioxane) Start->Solvent Result Improved Yield Ligand->Result Base->Result Catalyst->Result Solvent->Result

Caption: Optimization workflow for Buchwald-Hartwig amination.

Recommended Protocol for Buchwald-Hartwig Coupling:

  • Reagent Purity: Ensure that the this compound, aryl halide, and solvent are of high purity and anhydrous.

  • Catalyst System:

    • Palladium Source: Start with a reliable pre-catalyst such as Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: For C-S bond formation, bulky, electron-rich phosphine ligands are often effective. Consider ligands such as Xantphos, DPEPhos, or Josiphos-type ligands.

  • Base: A common and often effective base is NaOt-Bu. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[6]

  • Solvent: Toluene and dioxane are commonly used solvents. Ensure they are anhydrous and degassed.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C).

Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation)

Question 4: My Ullmann reaction to form a diaryl thioether using this compound is not proceeding to completion. What are the key parameters to optimize?

The Ullmann condensation is a powerful method for forming C-S bonds, but it is notorious for being sensitive to reaction conditions.[9][10]

Key Optimization Parameters:

  • Copper Source and State: The active catalytic species is believed to be Cu(I).[11] Using a Cu(I) salt (e.g., CuI) is often more effective than using Cu(0) or Cu(II) sources, which may require in situ reduction. The quality and activation of the copper source are critical.

  • Ligand: Traditional Ullmann reactions were often run without ligands at very high temperatures. Modern protocols utilize ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures. Common ligands include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA).[10][11]

  • Base and Solvent: A strong base is typically required. K₂CO₃ and Cs₂CO₃ are common choices. High-boiling polar aprotic solvents like DMF, NMP, or dioxane are often necessary.[11]

dot

Caption: Critical parameters for optimizing an Ullmann reaction.

Mitsunobu Reaction

Question 5: I am using this compound as a nucleophile in a Mitsunobu reaction to form a thioether, but I am getting a complex mixture of products and low yield of the desired compound. What could be the issue?

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol while forming a new bond.[12] However, its success is highly dependent on the pKa of the nucleophile.[13]

Potential Problems and Solutions:

  • Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[12] While thiophenols are generally acidic enough, the reaction can be sluggish.

  • Side Reactions: A common side product in Mitsunobu reactions is the formation of a bond between the azodicarboxylate and the activated alcohol if the desired nucleophile is not reactive enough.[12][13]

  • Reagent Purity and Addition Order: The purity of the reagents, especially the azodicarboxylate (DEAD or DIAD), is crucial. The order of addition of reagents can also impact the outcome. A common and effective procedure is to add the azodicarboxylate slowly to a cooled solution of the alcohol, triphenylphosphine, and this compound.[14]

Troubleshooting Table for Mitsunobu Reactions:

ProblemPotential CauseSuggested Solution
Low Conversion Insufficiently acidic nucleophile.Consider adding a co-catalyst like ZnCl₂ to activate the alcohol.
Decomposed DEAD or DIAD.Use freshly opened or purified reagents.
Formation of Azodicarboxylate Adduct Nucleophile is not reactive enough.Increase the concentration of the this compound.
Ensure slow addition of the azodicarboxylate at low temperature.
Difficult Purification Byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) are often difficult to remove.Use polymer-supported triphenylphosphine to simplify purification by filtration.[12]
Consider using modified azodicarboxylates that lead to more easily removable byproducts.[13]

General Handling and Safety Precautions

This compound is a combustible liquid with a strong, unpleasant odor.[2][15] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

side reactions and byproducts in 3,5-Dimethylthiophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route and overcome common hurdles related to side reactions and byproducts.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesirable side products that can complicate purification and reduce yields. This guide will focus on three primary synthetic pathways, outlining the potential pitfalls and offering practical solutions.

Troubleshooting and FAQs by Synthetic Route

We will explore the common issues and their remedies for the following synthetic strategies:

  • Diazotization of 3,5-Dimethylaniline

  • Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

  • Newman-Kwart Rearrangement of 3,5-Dimethylphenol

Route 1: Diazotization of 3,5-Dimethylaniline

This classic route involves the conversion of the amino group of 3,5-dimethylaniline into a diazonium salt, which is then displaced by a sulfur nucleophile.

Reaction Scheme:

3,5-Dimethylaniline 3,5-Dimethylaniline Diazonium Salt Diazonium Salt 3,5-Dimethylaniline->Diazonium Salt NaNO2, HCl This compound This compound Diazonium Salt->this compound NaSH or KEtXG 3,5-Dimethylphenol 3,5-Dimethylphenol Diazonium Salt->3,5-Dimethylphenol Side Reaction (H2O) Azo Compound Azo Compound Diazonium Salt->Azo Compound Side Reaction (Coupling)

Caption: Synthesis of this compound from 3,5-Dimethylaniline.

Frequently Asked Questions & Troubleshooting

Q1: My yield of this compound is very low, and I observe the formation of a significant amount of 3,5-dimethylphenol. What is happening and how can I prevent it?

A1: The formation of 3,5-dimethylphenol is a common side reaction in this synthesis. The diazonium salt intermediate is susceptible to nucleophilic attack by water, which is present in the reaction medium. This hydrolysis reaction is temperature-sensitive.

  • Causality: The diazonium group is an excellent leaving group (N₂ gas), and at elevated temperatures, water can act as a nucleophile, leading to the formation of the corresponding phenol.[1]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and the subsequent nucleophilic substitution steps. Use an ice-salt bath for efficient cooling.

    • Minimize Water Content: While an aqueous medium is typically used, ensure that the concentration of the diazonium salt is reasonably high to favor the reaction with the sulfur nucleophile over hydrolysis.

    • Choice of Sulfur Nucleophile: Using a more potent sulfur nucleophile, such as potassium ethyl xanthogenate (KEtXG), followed by hydrolysis, can sometimes outcompete the hydrolysis reaction more effectively than sodium hydrosulfide (NaSH).[2]

Q2: I have an intensely colored impurity in my crude product. What is it and how can I remove it?

A2: The colored impurity is likely an azo compound, formed by the coupling of the diazonium salt with unreacted 3,5-dimethylaniline or the product, this compound.

  • Causality: Diazonium salts are electrophilic and can attack electron-rich aromatic rings. If the pH of the reaction mixture is not sufficiently acidic, the free amine can be present and act as a coupling partner.

  • Troubleshooting Protocol:

    • Maintain Low pH: Ensure the reaction medium is strongly acidic (pH < 4) to keep the concentration of the free aniline to a minimum. This protonates the amino group, deactivating the ring towards electrophilic attack.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the cooled aniline solution to prevent localized areas of high nitrite concentration and temperature, which can promote side reactions.

    • Purification: Azo compounds can often be removed by column chromatography on silica gel.

Parameter Recommended Condition Rationale
Temperature0-5 °CMinimizes diazonium salt decomposition and phenol formation.
pH< 4Suppresses the formation of azo-coupling byproducts.
Reagent AdditionSlow, subsurfaceAvoids localized overheating and side reactions.

Route 2: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

This method involves the synthesis of 3,5-dimethylbenzenesulfonyl chloride from m-xylene, followed by its reduction to the corresponding thiophenol.

Reaction Scheme:

m-Xylene m-Xylene 3,5-Dimethylbenzenesulfonyl Chloride 3,5-Dimethylbenzenesulfonyl Chloride m-Xylene->3,5-Dimethylbenzenesulfonyl Chloride ClSO3H This compound This compound 3,5-Dimethylbenzenesulfonyl Chloride->this compound Zn, H+ Bis(3,5-dimethylphenyl) disulfide Bis(3,5-dimethylphenyl) disulfide 3,5-Dimethylbenzenesulfonyl Chloride->Bis(3,5-dimethylphenyl) disulfide Side Reaction (Incomplete Reduction/Oxidation)

Caption: Synthesis of this compound via sulfonyl chloride reduction.

Frequently Asked Questions & Troubleshooting

Q1: My main byproduct is a high-melting solid that I've identified as bis(3,5-dimethylphenyl) disulfide. Why is this forming and how can I favor the formation of the thiophenol?

A1: The formation of bis(3,5-dimethylphenyl) disulfide is a very common issue in this synthesis. It can arise from either incomplete reduction of the sulfonyl chloride or oxidation of the desired thiophenol product.

  • Causality: The reduction of the sulfonyl chloride can proceed through a disulfide intermediate. If the reducing agent is not sufficiently active or is used in stoichiometric insufficiency, the reaction may stop at the disulfide stage.[3][4] Alternatively, thiophenols are readily oxidized to disulfides in the presence of air, especially under neutral or basic conditions.[5]

  • Troubleshooting Protocol:

    • Sufficient Reducing Agent: Use a sufficient excess of the reducing agent, such as zinc dust in an acidic medium (e.g., sulfuric acid or acetic acid).[6][7][8][9][10]

    • Inert Atmosphere: Conduct the reaction and the work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the thiophenol.

    • Reductive Work-up: If disulfide is still formed, it can be cleaved back to the thiophenol. After the main reaction, add a reducing agent like sodium borohydride or dithiothreitol (DTT) during the work-up before final purification.

    • Purification: The disulfide can be separated from the thiophenol by distillation under reduced pressure or column chromatography.

Q2: The chlorosulfonation of m-xylene gives me a mixture of isomers. How can I improve the regioselectivity?

A2: While 3,5-dimethylbenzenesulfonyl chloride is the major product from the chlorosulfonation of m-xylene, the formation of other isomers like 2,4- and 2,6-dimethylbenzenesulfonyl chloride can occur.

  • Causality: Friedel-Crafts type reactions like chlorosulfonation are governed by the directing effects of the substituents on the aromatic ring. While the two methyl groups in m-xylene primarily direct to the 4- and 6-positions (which are equivalent and lead to the 3,5-disubstituted product relative to the sulfonyl chloride), some substitution can occur at the 2-position.

  • Troubleshooting Protocol:

    • Temperature Control: Carry out the chlorosulfonation at a low temperature (typically 0-10 °C) to enhance the kinetic control and favor the formation of the thermodynamically more stable product.

    • Slow Addition: Add the m-xylene slowly to the chlorosulfonic acid to maintain a low concentration of the substrate and minimize side reactions.

    • Purification of the Intermediate: It is often easier to purify the sulfonyl chloride intermediate by recrystallization before proceeding to the reduction step.

Parameter Recommended Condition Rationale
Reducing AgentExcess Zn dust in acidEnsures complete reduction to the thiophenol.
AtmosphereInert (N₂ or Ar)Prevents air oxidation of the thiophenol product.
Chlorosulfonation Temp.0-10 °CImproves regioselectivity and minimizes isomer formation.

Route 3: Newman-Kwart Rearrangement of 3,5-Dimethylphenol

This elegant route transforms a readily available phenol into a thiophenol through a thermal rearrangement of an O-aryl thiocarbamate intermediate.

Reaction Scheme:

3,5-Dimethylphenol 3,5-Dimethylphenol O-(3,5-dimethylphenyl) dimethylthiocarbamate O-(3,5-dimethylphenyl) dimethylthiocarbamate 3,5-Dimethylphenol->O-(3,5-dimethylphenyl) dimethylthiocarbamate 1. Base 2. Me2NCSCl S-(3,5-dimethylphenyl) dimethylthiocarbamate S-(3,5-dimethylphenyl) dimethylthiocarbamate O-(3,5-dimethylphenyl) dimethylthiocarbamate->S-(3,5-dimethylphenyl) dimethylthiocarbamate Heat (Newman-Kwart) Decomposition Products Decomposition Products O-(3,5-dimethylphenyl) dimethylthiocarbamate->Decomposition Products Side Reaction (High Temp) This compound This compound S-(3,5-dimethylphenyl) dimethylthiocarbamate->this compound Hydrolysis (e.g., KOH)

Caption: Synthesis of this compound via the Newman-Kwart Rearrangement.

Frequently Asked Questions & Troubleshooting

Q1: The Newman-Kwart rearrangement is not going to completion, and I am recovering a lot of the starting O-aryl thiocarbamate. How can I drive the reaction forward?

A1: The Newman-Kwart rearrangement is a thermally driven intramolecular reaction that often requires high temperatures (200-300 °C) to proceed efficiently.[11] Incomplete conversion is a common issue if the temperature is too low or the reaction time is too short.

  • Causality: The reaction has a significant activation energy barrier. The driving force is the formation of a more stable C=O bond from a C=S bond.[12]

  • Troubleshooting Protocol:

    • Increase Temperature: Carefully increase the reaction temperature. The use of a high-boiling solvent like diphenyl ether or carrying out the reaction neat under reduced pressure can help achieve the necessary temperatures.[11]

    • Prolong Reaction Time: Monitor the reaction by TLC or GC-MS and extend the heating time until the starting material is consumed.

    • Catalysis: For substrates that are sensitive to high temperatures, consider using a palladium catalyst, which can significantly lower the required reaction temperature to around 100 °C.[13]

    • Microwave Synthesis: Microwave-assisted synthesis can sometimes accelerate the rearrangement at lower bulk temperatures.

Q2: During the hydrolysis of the S-aryl thiocarbamate, I am getting a low yield of the thiophenol. What are the potential side reactions?

A2: The hydrolysis of the S-aryl thiocarbamate is typically robust but can be problematic if not carried out under the correct conditions.

  • Causality: Incomplete hydrolysis can be an issue. Also, the thiophenolate anion formed under basic conditions can be susceptible to air oxidation to the disulfide, especially during work-up.

  • Troubleshooting Protocol:

    • Ensure Complete Hydrolysis: Use a strong base like KOH or NaOH in a suitable solvent (e.g., ethanol/water) and ensure the reaction goes to completion by monitoring with TLC. Heating may be required.

    • Acidification under Inert Atmosphere: After hydrolysis, cool the reaction mixture and acidify it under an inert atmosphere to protonate the thiophenolate and precipitate the thiophenol. This minimizes oxidation.

    • Extraction and Drying: Promptly extract the thiophenol into an organic solvent and dry it thoroughly before solvent removal.

Parameter Recommended Condition Rationale
Rearrangement Temp.200-300 °C (uncatalyzed)To overcome the activation energy barrier.
Rearrangement CatalystPd(tBu₃P)₂ (optional)Lowers the required reaction temperature.[13]
Hydrolysis Work-upAcidification under N₂Prevents oxidation of the thiophenolate.

References

Technical Support Center: Optimization of Reaction Conditions for 3,5-Dimethylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 3,5-Dimethylthiophenol (also known as 5-mercapto-m-xylene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation of this important organic building block. We will delve into the causality behind experimental choices, provide validated troubleshooting steps, and offer detailed protocols to ensure the successful and efficient synthesis of your target compound.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The two most prevalent and reliable routes start from either 3,5-dimethylaniline or 3,5-dimethylbenzenesulfonyl chloride. Understanding the fundamentals of these pathways is crucial for effective troubleshooting and optimization.

  • Route A: Diazotization of 3,5-Dimethylaniline. This classic Sandmeyer-type approach involves the conversion of the aniline to a diazonium salt, which is then reacted with a sulfur-containing nucleophile (e.g., potassium ethyl xanthate) followed by hydrolysis. This method is versatile but requires careful temperature control of the often-unstable diazonium intermediate.

  • Route B: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride. This is a common and scalable method that involves the reduction of a pre-formed or commercially available sulfonyl chloride.[1] The choice of reducing agent is critical to the success of this reaction, with common options including zinc dust in an acidic medium or sodium borohydride.[1][2] This route avoids the handling of unstable diazonium salts but can generate significant waste from the reducing agent.

The selection of a synthetic route often depends on the availability of starting materials, scale, and safety considerations. The following diagram illustrates these primary synthetic funnels.

Synthetic_Pathways Start1 3,5-Dimethylaniline Intermediate1 Diazonium Salt Start1->Intermediate1 1. NaNO₂, HCl 0-5 °C Start2 m-Xylene Intermediate2 3,5-Dimethylbenzenesulfonyl Chloride Start2->Intermediate2 Chlorosulfonation (ClSO₃H) Product This compound Intermediate1->Product 2. KSCSOEt 3. Hydrolysis Intermediate2->Product Reduction (e.g., Zn/H⁺ or NaBH₄) Troubleshooting_Workflow Problem Poor Reaction Outcome (Low Yield / Impure Product) Cause1 Incomplete Conversion? Problem->Cause1 Cause2 Oxidative Side Reaction? Problem->Cause2 Cause3 Purification Loss? Problem->Cause3 Solution1a Extend Time / Adjust Temp Cause1->Solution1a Solution1b Check Reagent Activity Cause1->Solution1b Solution2 Use Inert Atmosphere & Degassed Solvents Cause2->Solution2 Solution3 Optimize Distillation & Solvent Removal Cause3->Solution3

References

stability and degradation of 3,5-Dimethylthiophenol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethylthiophenol. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound, a substituted aromatic thiol, is a valuable reagent in organic synthesis. However, like many thiols, its utility is intrinsically linked to its stability. The thiol group (-SH) is susceptible to oxidation, particularly in the presence of air (oxygen), and this reactivity is influenced by various experimental conditions such as pH, temperature, and light exposure. Understanding these degradation pathways is critical for accurate experimental design, execution, and data interpretation.

The primary and most common degradation pathway for thiophenols is the oxidation to their corresponding disulfides.[1][2] In the case of this compound, this results in the formation of bis(3,5-dimethylphenyl) disulfide. This oxidative dimerization can significantly impact reaction yields and introduce impurities. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, especially in the presence of strong oxidizing agents.[3]

This guide will provide a comprehensive overview of these stability concerns and practical solutions to mitigate them.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of Thiol-Containing Product and Presence of an Unexpected Dimer

Question: I am performing a reaction where this compound is a starting material, but I am consistently observing low yields of my desired product and a significant amount of a higher molecular weight byproduct, which I suspect is the disulfide dimer. What is causing this and how can I prevent it?

Answer:

The formation of a disulfide dimer is the most common degradation pathway for thiols and a primary reason for reduced yields.[4] This is due to the high susceptibility of the thiol group to oxidation, especially in the presence of atmospheric oxygen.

Causality:

  • Oxygen Exposure: The presence of oxygen, even in small amounts, can lead to the oxidative coupling of two thiol molecules to form a disulfide. This process is often catalyzed by trace metal ions.

Solutions:

  • Inert Atmosphere: The most effective way to prevent oxidation is to rigorously exclude oxygen from your reaction.[4]

    • Protocol: Perform all manipulations, including weighing, solvent addition, and the reaction itself, under an inert atmosphere of nitrogen or argon. This can be achieved using a glovebox or standard Schlenk line techniques.

  • Deoxygenated Solvents: Ensure all solvents are thoroughly deoxygenated before use.

    • Protocol: Solvents can be deoxygenated by bubbling a stream of nitrogen or argon through them for at least 30 minutes or by using a freeze-pump-thaw method for more sensitive applications.

  • pH Control: If your reaction conditions permit, maintaining a slightly acidic pH can help to minimize the concentration of the highly reactive thiolate anion.[4]

  • Work-up Considerations: During the work-up, the product is often exposed to air. Minimize the duration of exposure and consider performing extractions and washes with deoxygenated solutions.

Issue 2: Inconsistent Reaction Rates and Product Profiles

Question: I am observing significant variability in my reaction outcomes when using this compound, even when I follow the same protocol. Sometimes the reaction is fast with a good yield, and other times it is sluggish and produces a mixture of products. What could be the cause of this inconsistency?

Answer:

Inconsistent reaction outcomes are often linked to the variable degradation of this compound before or during the reaction. The age and storage conditions of the reagent can play a significant role.

Causality:

  • Reagent Quality: this compound can degrade over time if not stored properly. Exposure to air and light during storage will lead to the gradual formation of the disulfide dimer and potentially other oxidation products. Using a partially degraded reagent will result in a lower effective concentration of the active thiol and introduce impurities that could interfere with the reaction.

  • Photodegradation: Aromatic thiols can be susceptible to photodegradation, which can generate reactive thiyl radicals. These radicals can initiate side reactions, leading to a complex mixture of products. Exposure of your reaction setup to direct sunlight or strong laboratory lighting could be a contributing factor.

  • Thermal Stress: While generally stable at room temperature, prolonged exposure to elevated temperatures can promote degradation.[5][7] The thermal stability will also depend on the presence of other reagents and potential catalysts in the reaction mixture.

Solutions:

  • Reagent Verification: Before use, it is advisable to check the purity of your this compound, especially if the container has been opened previously or stored for an extended period.

    • Analytical Method: A simple analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity and detect the presence of the disulfide dimer.[8]

  • Proper Storage: Store this compound in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) in a cool, dark place.[9][10]

  • Control of Light Exposure: Protect your reaction from light by wrapping the reaction vessel in aluminum foil or conducting the experiment in a dark room or fume hood with the sash lowered.[4][11]

  • Temperature Management: Maintain a consistent and controlled temperature throughout your experiment. Avoid localized heating and ensure uniform stirring.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary and most common degradation product of this compound is its corresponding disulfide, bis(3,5-dimethylphenyl) disulfide , which is formed through oxidative coupling of two thiol molecules.[1][2] Under more strongly oxidizing conditions or prolonged exposure to oxidants, further oxidation can occur to yield sulfenic acids (ArSOH), sulfinic acids (ArSO₂H), and sulfonic acids (ArSO₃H).[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The thiol group has an acidic proton, and at pH values above its pKa (likely around 6-7, similar to thiophenol), it will be deprotonated to form the thiophenolate anion (ArS⁻).[1] This anion is significantly more susceptible to oxidation than the neutral thiol. Therefore, in basic solutions, the rate of degradation via oxidation to the disulfide is accelerated.[5][6]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place.[9][10] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] The container should be tightly sealed to prevent moisture and air ingress. It is incompatible with strong oxidizing agents and strong bases, so it should be stored separately from these chemicals.

Q4: Can I use this compound that has turned slightly yellow?

A4: A slight yellowing of the liquid may indicate the onset of degradation and the formation of impurities, likely the disulfide. While it may still be usable for some applications, it is highly recommended to assess its purity before use, for example, by GC-MS.[8] For reactions that are sensitive to the exact stoichiometry of the thiol or the presence of impurities, it is best to use a fresh or purified sample.

Q5: How can I monitor the degradation of this compound in my reaction?

A5: The degradation of this compound and the formation of its disulfide can be monitored using various analytical techniques.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for separating and quantifying the thiol and its disulfide.[8][12] Mass spectrometry (MS) coupling (LC-MS or GC-MS) can be used for definitive identification.

  • Spectroscopic Methods: While not as specific as chromatography, UV-Vis spectrophotometry can be used to monitor the disappearance of the thiol, although the disulfide may have overlapping absorbance.

Experimental Protocols

Protocol 1: Oxidative Stability Test of this compound

This protocol provides a general method for assessing the stability of this compound in a solution exposed to air.

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a relevant deoxygenated solvent (e.g., acetonitrile, ethanol).

  • Sample Preparation: Aliquot the stock solution into several amber vials. Half of the vials should be tightly sealed under an inert atmosphere (e.g., nitrogen) to serve as controls. The other half should be left open to the air or loosely capped.

  • Incubation: Place all vials in a temperature-controlled environment (e.g., 25 °C) and protect them from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the air-exposed vials and one of the control vials.

  • Analysis: Analyze the samples immediately by a suitable analytical method (e.g., HPLC or GC-MS) to quantify the remaining this compound and the formation of bis(3,5-dimethylphenyl) disulfide.[8][12]

  • Data Evaluation: Plot the concentration of this compound over time for both the air-exposed and control samples to determine the rate of degradation.

Protocol 2: Photostability Testing of this compound

This protocol is based on the ICH Q1B guidelines for photostability testing.[13][14]

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert and transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Place both the sample and the dark control in a photostability chamber. Expose them to a light source that provides a standardized illumination (e.g., not less than 1.2 million lux hours) and near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).[2][11]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control for the content of this compound and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector).

  • Evaluation: Compare the results from the exposed sample to those of the dark control to determine the extent of photodegradation.

Data Summary

Table 1: Factors Influencing the Stability of this compound

ParameterConditionEffect on StabilityPrimary Degradation ProductMitigation Strategy
Oxygen (Air) PresenceDecreases stabilityBis(3,5-dimethylphenyl) disulfideUse of inert atmosphere, deoxygenated solvents[4]
pH Basic (pH > pKa)Significantly decreases stabilityBis(3,5-dimethylphenyl) disulfideMaintain neutral or slightly acidic pH[5][6]
Light UV/VisibleCan induce degradationThiyl radicals, various productsProtect from light (amber vials, foil)[11]
Temperature ElevatedCan accelerate degradationVarious decomposition productsMaintain controlled, cool temperature[5][7]
Metal Ions Trace amountsCan catalyze oxidationBis(3,5-dimethylphenyl) disulfideUse of high-purity solvents and reagents

Visual Diagrams

Degradation_Pathway Thiol This compound (ArSH) Thiolate 3,5-Dimethylthiophenolate (ArS⁻) Thiol->Thiolate  pH > pKa (Base) Disulfide Bis(3,5-dimethylphenyl) disulfide (ArS-SAr) Thiol->Disulfide O₂ (slow) Thiolate->Thiol  pH < pKa (Acid) Thiolate->Disulfide O₂ (fast) Further_Oxidation Sulfenic/Sulfinic/Sulfonic Acids (ArSOxH) Disulfide->Further_Oxidation Strong Oxidants

Caption: Primary degradation pathway of this compound.

Caption: Troubleshooting workflow for experiments with this compound.

References

Technical Support Center: Scale-Up of 3,5-Dimethylthiophenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Dimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and safe execution of your experiments.

Section 1: Synthesis and Reaction Optimization

The most prevalent laboratory and industrial synthesis of this compound involves the diazotization of 3,5-dimethylaniline followed by a reaction with a sulfur source, a process broadly classified under the Leuckart thiophenol reaction.[1][2][3] This section addresses the common hurdles in this multi-step synthesis.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My diazotization of 3,5-dimethylaniline is giving low yields and colored impurities. What are the likely causes and solutions?

Answer:

Low yields and the formation of colored byproducts during diazotization are common issues, often stemming from poor temperature control and instability of the diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to a host of side products, including phenols and azo compounds.[4]

Troubleshooting Guide:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use a reliable cooling bath (ice-salt or a chiller) to manage the exothermic nature of the reaction.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of 3,5-dimethylaniline. This prevents localized heating and a buildup of nitrous acid, which can lead to side reactions.

  • Proper pH Management: The reaction should be conducted in a strongly acidic medium (e.g., HCl or H₂SO₄). This ensures the complete conversion of the aniline to its salt and stabilizes the resulting diazonium salt.

  • Immediate Use of Diazonium Salt: Prepare the diazonium salt solution fresh and use it immediately in the subsequent step. Prolonged storage, even at low temperatures, will lead to decomposition.

Question 2: What are the common side products in the Leuckart thiophenol reaction for this compound synthesis, and how can I minimize them?

Answer:

The primary side products in this synthesis are the corresponding disulfide (bis(3,5-dimethylphenyl) disulfide) and 3,5-dimethylphenol. The formation of these impurities can significantly complicate purification and reduce the yield of the desired thiophenol.

  • Disulfide Formation: Thiophenols are susceptible to oxidation, especially in the presence of air (oxygen) and metal catalysts, to form disulfides. This can occur during the reaction workup and purification.[5]

  • Phenol Formation: If the diazonium salt decomposes before reacting with the sulfur nucleophile, it will hydrolyze to form 3,5-dimethylphenol.

Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
bis(3,5-dimethylphenyl) disulfide Oxidation of this compound- Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Add a reducing agent during workup (e.g., sodium bisulfite or dithiothreitol) to reduce any disulfide formed back to the thiophenol.
3,5-Dimethylphenol Decomposition of the diazonium salt- Ensure strict temperature control (0-5 °C) during diazotization.- Use the diazonium salt immediately after its formation.- Ensure efficient mixing to promote the reaction with the sulfur source over decomposition.
Experimental Workflow: Leuckart Reaction for this compound

Below is a generalized workflow for the synthesis. Note that specific quantities and conditions should be optimized for your scale.

Leuckart Reaction Workflow cluster_diazotization Step 1: Diazotization cluster_xanthate_formation Step 2: Xanthate Formation cluster_hydrolysis Step 3: Hydrolysis cluster_workup Step 4: Workup & Purification A Dissolve 3,5-Dimethylaniline in aq. HCl B Cool to 0-5 °C A->B C Slowly add aq. NaNO₂ B->C D Stir for 30-60 min at 0-5 °C C->D F Add diazonium salt solution to Xanthate solution at controlled temp. D->F Immediate Use E Prepare Potassium Ethyl Xanthate solution E->F G Stir until N₂ evolution ceases F->G H Add NaOH or KOH solution G->H I Heat to reflux H->I J Monitor for completion (TLC/GC) I->J K Cool and Acidify J->K L Extract with organic solvent K->L M Wash with brine L->M N Dry over Na₂SO₄ M->N O Purify by distillation N->O

Caption: Workflow for this compound Synthesis.

Section 2: Purification Challenges

Purifying this compound to a high degree is critical, especially for applications in drug development. The presence of the disulfide or phenol impurities can interfere with subsequent reactions.

Frequently Asked Questions (FAQs) - Purification

Question 3: I am having difficulty separating this compound from its disulfide by column chromatography. Is there a more effective method?

Answer:

Co-elution of the thiophenol and its corresponding disulfide is a common problem in column chromatography due to their similar polarities. While careful selection of the mobile phase can improve separation, a chemical approach is often more efficient for removing the disulfide.

Troubleshooting Guide: Disulfide Removal

  • Reductive Workup: Before purification, treat the crude product with a reducing agent. A common method is to dissolve the crude material in an appropriate solvent (e.g., ethanol or THF) and add a reducing agent like sodium borohydride (NaBH₄) or zinc dust with acid. This will convert the disulfide back to the desired thiophenol.

  • Base Wash: An alternative is to utilize the acidic nature of the thiophenol.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the solution with an aqueous base (e.g., 1M NaOH). The thiophenol will deprotonate and move into the aqueous layer, while the non-acidic disulfide will remain in the organic layer.

    • Separate the layers.

    • Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., cold, dilute HCl) to precipitate the pure thiophenol.

    • Extract the thiophenol back into an organic solvent, wash, dry, and concentrate.

Question 4: How can I effectively remove the 3,5-dimethylphenol impurity?

Answer:

While both 3,5-dimethylphenol and this compound are acidic, their pKa values differ sufficiently to allow for separation by careful pH-controlled extraction. The thiophenol is generally more acidic than the corresponding phenol.

Purification Protocol: Phenol Removal

  • Dissolve the crude mixture in an organic solvent.

  • Wash the organic solution with a weak aqueous base, such as a saturated sodium bicarbonate solution. The more acidic thiophenol may be partially extracted, but the less acidic phenol will be more readily deprotonated and removed. Multiple extractions may be necessary.

  • For a more precise separation, a carefully buffered aqueous solution can be used.

  • Monitor the organic and aqueous layers by TLC or GC to ensure selective removal of the phenol.

Section 3: Handling and Stability

This compound, like many thiols, requires specific handling and storage conditions to prevent degradation.

Frequently Asked Questions (FAQs) - Handling and Storage

Question 5: My purified this compound is turning cloudy/developing solids upon storage. What is happening and how can I prevent it?

Answer:

The cloudiness or solid formation is almost certainly due to the oxidation of the thiophenol to its disulfide, which is often less soluble and can precipitate out. This is caused by exposure to atmospheric oxygen.

Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents oxidation to the disulfide.
Temperature Store in a cool, dark place. Refrigeration is recommended.Lowers the rate of decomposition and oxidation. Light can also promote radical-mediated oxidation.
Container Use a well-sealed amber glass bottle or a container that blocks UV light.Prevents light-induced degradation.
Purity Ensure the product is free of metal contaminants.Trace metals can catalyze the oxidation of thiols.

Decision Tree for Troubleshooting Synthesis

Troubleshooting Synthesis start Low Yield or Impure Product q1 Is the main impurity the disulfide? start->q1 q2 Is the main impurity the phenol? q1->q2 No s1 Implement inert atmosphere (N₂/Ar) during reaction and workup. Add reducing agent during purification. q1->s1 Yes q3 Are there multiple unidentified impurities? q2->q3 No s2 Check diazotization temperature control (must be 0-5 °C). Ensure immediate use of diazonium salt. q2->s2 Yes s3 Review starting material purity. Check reaction temperature and reagent stoichiometry. Re-optimize reaction conditions. q3->s3 Yes s4 Perform careful pH-controlled extraction to separate acidic components. s2->s4

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

Technical Support Center: Managing 3,5-Dimethylthiophenol Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that managing the potent and pervasive odor of thiols, such as 3,5-Dimethylthiophenol, is critical for maintaining a safe and pleasant laboratory environment. This guide is structured to provide practical, scientifically-grounded solutions to common challenges encountered during its use. The core principle of control is proactive containment and immediate neutralization through oxidation.

Troubleshooting Guide & Standard Operating Procedures

This section provides detailed answers and protocols for issues that may arise before, during, and after your experiment.

Q1: I'm planning a new experiment with this compound. What are the absolute first steps I should take to prevent odor issues?

A1: Proactive preparation is the most critical step in managing thiol odors. The goal is to create a controlled environment where any potential release is immediately neutralized. Failure to prepare will almost certainly lead to odor contamination of the lab.

Scientist's Note: Thiols are notorious for their extremely low odor thresholds, meaning even minuscule quantities can cause a significant stench[1]. Your strategy should be based on the chemical principle of oxidizing the volatile thiol (R-SH) into a non-volatile and odorless disulfide (R-S-S-R) or sulfonic acid (R-SO₃H) using a strong oxidizing agent like sodium hypochlorite (bleach)[1][2].

G cluster_prep Phase 1: Preparation (Inside Fume Hood) cluster_exec Phase 2: Execution (Closed System) cluster_post Phase 3: Decontamination & Disposal Plan Review SDS & Protocol Prep_Bleach Prepare Bleach Baths (1:1 Bleach:Water)[3] Plan->Prep_Bleach Prep_Trap Assemble Bleach Trap for Reaction Off-Gas[1][3] Prep_Bleach->Prep_Trap Prep_Waste Designate & Label Thiol Waste Containers[1] Prep_Trap->Prep_Waste Prep_PPE Don Appropriate PPE Prep_Waste->Prep_PPE Execute Run Reaction in Hood (Vent to Bleach Trap) Prep_PPE->Execute Workup Perform Work-up (e.g., Rotovap with Trap)[3] Execute->Workup Clean_Glass Submerge Glassware in Bleach Bath (>14h)[3] Workup->Clean_Glass Clean_Tools Wipe Surfaces/Tools with Bleach Solution Clean_Glass->Clean_Tools Dispose_Solid Seal Solid Waste (Gloves, Paper) in Bag[1] Clean_Tools->Dispose_Solid Dispose_Liquid Neutralize & Consolidate Liquid Waste Dispose_Solid->Dispose_Liquid

  • Designate a Fume Hood: All work involving this compound must be conducted inside a certified chemical fume hood[1].

  • Prepare Bleach Baths: In a clearly labeled plastic bucket or container, prepare a 1:1 mixture of commercial bleach and water. The bath should be deep enough to fully submerge your glassware. Keep it covered when not in use[3].

  • Assemble a Bleach Trap: For any step that will displace gas (e.g., inert gas flow, rotary evaporation), the exhaust must be vented through a bleach trap. This can be a simple gas bubbler or a filter flask filled with commercial-grade bleach[1][3].

    • Rationale: The trap actively "scrubs" the exhaust gas, oxidizing volatile thiols before they can exit the fume hood and permeate the lab. A 5.25% sodium hypochlorite solution is effective for this purpose[1].

  • Label Waste Containers: Prepare designated hazardous waste containers for solid and liquid thiol waste. Clearly label them as "Contains Thiols" to inform safety personnel[3].

Q2: My reaction is running, but I'm starting to notice a faint odor. What did I do wrong and how can I fix it?

A2: A faint odor during the reaction indicates a leak in your containment system. It's crucial to identify and address it immediately to prevent the odor from intensifying.

Troubleshooting Mid-Experiment Odor Leaks:

  • Check Connections: Ensure all joints in your glassware are properly sealed. If using rubber septa, check for punctures.

  • Verify Trap Function: Confirm that gas is bubbling through your bleach trap at a controlled rate (e.g., 1-2 bubbles per second for a slow reaction)[3]. Ensure the trap is not clogged and the bleach has not been exhausted (indicated by a strong thiol smell from the trap itself or the formation of excessive white solid)[3].

  • Assess Fume Hood Airflow: Check that the fume hood sash is at the appropriate height and that the airflow monitor indicates normal function. Do not store large items in the hood that could disrupt airflow patterns.

Q3: The experiment is over. How do I clean my glassware and decontaminate my equipment without stinking up the entire building?

A3: The post-experiment cleanup phase is where odor release is most likely to occur if not handled with care[3]. The key is to never expose contaminated equipment to the open lab air. Everything must be neutralized first.

  • Quench Reaction Mixture (if applicable): Before workup, cool the reaction mixture and slowly add an excess of bleach solution in the fume hood to neutralize any remaining this compound.

  • Glassware Decontamination: Immediately after use, place all contaminated glassware directly into the prepared bleach bath within the fume hood. Allow items to soak for at least 14 hours[3][4].

    • For Large Items: If a piece of glassware is too large for the bath, you can fill it with a bleach solution, seal it, label it, and let it sit in the fume hood overnight[3].

  • Equipment Decontamination: Wipe down any non-submersible equipment (spatulas, stir plates, fume hood surfaces) with a cloth soaked in your bleach solution.

  • Final Cleaning: After the overnight bleach soak, you can remove the glassware, rinse it thoroughly with water, and then wash it using standard laboratory procedures[3].

Q4: How do I properly dispose of this compound waste?

A4: Thiol waste is hazardous and requires careful handling to prevent odor release from the waste storage area.

  • Liquid Waste:

    • Carefully add cooled bleach solution to the liquid waste container in the fume hood to neutralize the thiol content[1].

    • Once neutralized, cap the container tightly and dispose of it as hazardous waste according to your institution's guidelines.

  • Solid Waste (Gloves, Paper Towels, etc.):

    • Wipe any residual thiol from disposable items with a bleach-soaked paper towel.

    • Place all contaminated solid waste into a plastic bag.

    • Seal the bag tightly (e.g., with a zip-tie or by tying a knot).

    • Place this sealed bag into a second plastic bag and seal it again.

    • Dispose of the double-bagged waste in the designated solid hazardous waste container[1].

    • Rationale: Double-bagging provides an extra barrier to prevent the highly diffusive thiol vapors from escaping the waste container over time.

Spill Management

An accidental spill of this compound constitutes an odor emergency. Your response depends entirely on the volume of the spill.

G cluster_major Major Spill Response cluster_minor Minor Spill Response (Contained in Hood) Spill Thiol Spill Occurs Size_Check Assess Spill Size Is it >100 mL or outside the hood? Spill->Size_Check Alert_Major Alert Colleagues & Supervisor Size_Check->Alert_Major Yes Contain Contain Spill with Absorbent Material[5] Size_Check->Contain No Evacuate Evacuate Immediate Area Alert_Major->Evacuate Contact_EHS Contact EHS/Safety Office (Provide Chemical Name & Location)[1][5] Evacuate->Contact_EHS Isolate Close Lab Door & Isolate Area Contact_EHS->Isolate Neutralize Cover Spill Area with Bleach Solution[1] Contain->Neutralize Absorb Add More Absorbent (e.g., Vermiculite) Neutralize->Absorb Collect Collect Debris with Spark-Proof Tools Absorb->Collect Dispose Package & Dispose of as Hazardous Thiol Waste[1] Collect->Dispose

Frequently Asked Questions (FAQs)

Q: Can I use a different chemical besides bleach to neutralize the odor? A: While other oxidizing agents like hydrogen peroxide or potassium permanganate can also oxidize thiols, sodium hypochlorite (bleach) is widely recommended because it is inexpensive, readily available, and highly effective[1][3]. Always check chemical compatibility before using an alternative. Ozonation is also a powerful method for removing thiols but is less practical for routine lab decontamination[5].

Q: What type of gloves should I wear? A: Wear chemical-resistant nitrile gloves[1]. Ensure you inspect them for holes before use. Given the high potential for odor contamination, it is good practice to double-glove. If you get this compound on your gloves, remove them immediately in the fume hood, dispose of them as solid thiol waste, and put on a fresh pair.

Q: My lab mate complains about the smell even when I'm being careful. What else can I do? A: First, review your entire workflow for potential small leaks. Are you closing the stock bottle immediately after use? Are you ensuring your bleach trap is always active when venting? It is also a good administrative control to inform your lab mates before you begin working with the thiol, so they are aware and can note if odors are escaping. Storing the primary container in a secondary, sealed container within a ventilated cabinet is also a best practice[1].

Q: Why is the smell of thiols so strong? A: The human nose is exceptionally sensitive to organosulfur compounds. This is an evolutionary trait, as many toxic and decaying substances release sulfur compounds. The odor detection threshold for some thiols can be in the parts-per-billion or even parts-per-trillion range.

Data Summary Tables

Table 1: Personal Protective Equipment (PPE) Requirements

CategoryItemSpecifications & Rationale
Engineering Controls Chemical Fume HoodMandatory. All handling must occur in a certified hood to contain vapors[1].
Hand Protection Nitrile GlovesMinimum thickness of >0.11 mm. Double-gloving is recommended to prevent odor permeation[4].
Eye Protection Safety GogglesMust be worn to protect against splashes. Use tightly fitting goggles with side-shields[4].
Body Protection Laboratory CoatStandard lab coat to protect skin and clothing from splashes[1].
Respiratory Respirator (Optional)Generally not required if work is confined to a fume hood. Necessary if exposure limits are exceeded or during a large spill cleanup[4][6].

Table 2: Neutralization Agent Quick Guide

AgentCommon NameTypical ConcentrationApplication Notes
Sodium Hypochlorite Bleach5.25% solution (standard commercial) or 1:1 with waterHighly effective for traps, baths, and spill cleanup. Oxidizes thiols to odorless compounds[1][3]. Corrosive to metals.
Hydrogen Peroxide -3-10% solutionCan oxidize thiols, but the reaction may be slower than with bleach. Less corrosive.
Potassium Permanganate -Dilute aqueous solutionStrong oxidant, but will leave behind dark manganese dioxide stains.

References

Technical Support Center: Catalyst Selection for Optimizing 3,5-Dimethylthiophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing cross-coupling reactions involving 3,5-dimethylthiophenol. The inherent steric hindrance and specific electronic properties of this substrate can present unique challenges. This document offers a structured approach to catalyst selection, reaction optimization, and troubleshooting to ensure successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, the two methyl groups in the meta positions introduce significant steric bulk around the sulfur nucleophile. This steric hindrance can impede the crucial steps of the catalytic cycle in cross-coupling reactions, often leading to low yields, slow reaction rates, or catalyst deactivation. Furthermore, the electron-donating nature of the methyl groups can modulate the nucleophilicity of the thiol, influencing its reactivity.

This guide will focus primarily on the formation of C-S bonds, a common transformation for this substrate, through palladium- and copper-catalyzed cross-coupling reactions. We will explore the nuances of catalyst and ligand selection, the critical role of the base, and provide a detailed troubleshooting guide for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Should I use a palladium or a copper catalyst for my C-S coupling reaction with this compound?

A1: The choice between palladium and copper catalysis depends on several factors, including the nature of your coupling partner (aryl halide, pseudohalide), functional group tolerance, and cost considerations.

  • Palladium catalysts are generally more versatile and often more active, especially for less reactive aryl chlorides and bromides. They typically operate under milder conditions and with a broader range of functional groups. Modern palladium catalysis often employs bulky, electron-rich phosphine ligands that can facilitate the challenging reductive elimination step with sterically hindered substrates.[1]

  • Copper catalysts are a more economical option and can be very effective, particularly for reactions with aryl iodides.[2] The classic Ullmann condensation, a copper-catalyzed reaction, has seen significant improvements with the development of new ligands, allowing for milder reaction conditions than the harsh temperatures traditionally required.[3][4] For sterically hindered substrates, ligand-accelerated copper catalysis is often necessary to achieve good yields.

Q2: What are the most common side reactions to watch out for?

A2: Several side reactions can compete with your desired C-S coupling:

  • Homocoupling of the aryl halide: This leads to the formation of a biaryl impurity. It is more common at higher temperatures and can be minimized by using an appropriate ligand and optimizing the reaction temperature.

  • Oxidation of the thiophenol: this compound can oxidize to the corresponding disulfide, especially in the presence of oxygen and certain bases. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.[3]

  • Reduction of the aryl halide (hydrodehalogenation): This results in the replacement of the halide with a hydrogen atom, leading to an unwanted arene byproduct. This can be more prevalent with certain palladium catalysts and in the presence of protic impurities.[4]

Q3: My reaction is not going to completion. What are the likely causes?

A3: Incomplete conversion is a common issue and can often be attributed to:

  • Catalyst deactivation: Sulfur compounds are known to be potential poisons for transition metal catalysts.[5] The strong coordination of the thiolate to the metal center can lead to the formation of inactive catalyst species.[1] Using a more robust ligand or a higher catalyst loading might be necessary.

  • Insufficiently active catalyst system: The combination of catalyst precursor, ligand, and base may not be optimal for the sterically demanding this compound. A screening of different ligands and bases is often required.

  • Poor quality of reagents or solvent: Ensure that your aryl halide is pure and that your solvent is anhydrous and degassed. Oxygen can be detrimental to the active catalyst.[3]

Catalyst and Ligand Selection Guide

The success of your C-S cross-coupling reaction with this compound is highly dependent on the judicious selection of the catalyst and ligand. The steric hindrance of the substrate necessitates a catalyst system that can accommodate bulky reactants.

Palladium Catalyst Systems

For palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands is generally recommended. These ligands promote the formation of monoligated palladium species, which are often the active catalytic species, and can accelerate the rate-limiting reductive elimination step.

Catalyst SystemRecommended ForKey Considerations
Pd(OAc)₂ / Bulky Biarylphosphine Ligand (e.g., RuPhos, XPhos) Aryl bromides and chloridesThese ligands are known to be effective for sterically hindered substrates.[6]
Pd₂(dba)₃ / Ferrocene-based Ligand (e.g., dppf, DiPPF) General C-S couplingThese ligands offer good stability and have a broad substrate scope.[7]
[Pd(IPr)(μ-Cl)Cl]₂ (NHC-based catalyst) Challenging couplingsN-heterocyclic carbene (NHC) ligands are strongly σ-donating and can be very effective for difficult cross-coupling reactions.[8]
Copper Catalyst Systems

Modern Ullmann-type reactions often employ a copper(I) source in combination with a ligand to facilitate the reaction under milder conditions.

| Catalyst System | Recommended For | Key Considerations | | :--- | :--- | | CuI / L-proline or N,N'-dimethylethylenediamine (DMEDA) | Aryl iodides and activated aryl bromides | These simple and inexpensive ligands can significantly accelerate copper-catalyzed C-S coupling.[9] | | CuI / Oxalic Diamide Ligands | Aryl bromides and even unactivated aryl chlorides | This class of ligands has shown remarkable reactivity for challenging C-S bond formations.[10] | | Ligand-free CuI | Aryl iodides | In some cases, particularly with polar aprotic solvents like DMF or NMP, ligand-free systems can be effective.[2] |

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of this compound reactions.

Problem: Low or No Yield
Potential CauseSuggested Solution(s)
Inactive Catalyst Use a fresh, high-purity catalyst precursor. For copper-catalyzed reactions, ensure you are using a Cu(I) source, or that the reaction conditions can generate it in situ.[4]
Inappropriate Ligand Screen a variety of ligands. For palladium, start with bulky biarylphosphines. For copper, try simple N,N- or N,O-chelating ligands like DMEDA or L-proline.[9][10]
Suboptimal Base The choice of base is critical. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction rate.
Poor Reagent/Solvent Quality Use high-purity, anhydrous, and degassed solvents. Ensure the purity of your this compound and aryl halide.
Reaction Temperature Too Low While milder conditions are desirable, sterically hindered substrates may require higher temperatures to overcome activation barriers. Incrementally increase the reaction temperature.
Oxygen Contamination Rigorously exclude oxygen by using an inert atmosphere (argon or nitrogen) and properly degassed solvents.[3]
Problem: Formation of Side Products
Side ProductPotential CauseSuggested Solution(s)
Disulfide of this compound Oxidation of the starting material.Ensure the reaction is performed under a strict inert atmosphere. Avoid overly harsh bases that might promote oxidation.
Homocoupling of Aryl Halide High reaction temperatures; inefficient catalyst turnover.Lower the reaction temperature. Screen for a more efficient ligand that promotes the desired cross-coupling pathway.
Hydrodehalogenation of Aryl Halide Presence of protic impurities; certain catalyst systems.Use anhydrous solvents and reagents. Consider a different catalyst/ligand combination.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-S Coupling
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-2.4 equiv. relative to Pd).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add this compound (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.) to the vessel.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Copper-Catalyzed C-S Coupling (Ullmann-type)
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), copper(I) iodide (5-10 mol%), the ligand (e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add this compound (1.2 equiv.).

  • Add a high-boiling polar solvent (e.g., DMF, NMP) via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

To better understand the reaction mechanisms, the following diagrams illustrate the generally accepted catalytic cycles for palladium- and copper-catalyzed C-S cross-coupling.

palladium_cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L oxidative_addition->pd_intermediate thiolate_coordination Thiolate Coordination pd_intermediate->thiolate_coordination Ar'S⁻ pd_thiolate Ar-Pd(II)(SAr')L thiolate_coordination->pd_thiolate reductive_elimination Reductive Elimination pd_thiolate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-SAr' Product reductive_elimination->product

Caption: Palladium-catalyzed C-S cross-coupling cycle.

copper_cycle cu_thiolate Cu(I)-SAr' oxidative_addition Oxidative Addition cu_thiolate->oxidative_addition Ar-X cu_intermediate Ar-Cu(III)(X)(SAr') oxidative_addition->cu_intermediate reductive_elimination Reductive Elimination cu_intermediate->reductive_elimination reductive_elimination->cu_thiolate Regeneration product Ar-SAr' Product reductive_elimination->product

Caption: Copper-catalyzed C-S cross-coupling cycle (Ullmann-type).

References

Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile sulfur-containing aromatic compound. Here, we will delve into the critical role of solvents in modulating the reactivity of this compound, providing you with troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your reactions with this compound. For each problem, we provide a systematic approach to diagnosis and resolution, with a focus on the influence of the solvent.

Issue 1: Low Yield in Nucleophilic Substitution Reactions (SNAr, Michael Addition)

Symptoms: Your reaction shows a low conversion of the starting material to the desired product, or you observe the formation of significant side products.

Possible Cause: The choice of solvent may not be optimal for promoting the nucleophilicity of this compound or for stabilizing the reaction intermediates. The nucleophilicity of thiols is highly solvent-dependent.[1][2][3][4]

Troubleshooting Steps:

  • Evaluate Solvent Polarity:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SNAr and Michael additions involving thiolate nucleophiles. They solvate the cation of the base used to deprotonate the thiol, leaving the thiolate anion more "naked" and therefore more nucleophilic.[4] If you are using a less polar solvent, consider switching to one of these. For instance, the addition of thiophenol to ethyl propiolate shows significantly higher yields and rates in polar solvents like DMF and acetonitrile compared to less polar options.[1]

    • Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can hydrogen-bond with the thiolate anion, which stabilizes it and reduces its nucleophilicity.[4] If you are using a protic solvent, this is a likely cause of low reactivity. However, in some cases, protic solvents can facilitate proton transfer steps in the mechanism.

  • Consider the Base and its Solubility:

    • Ensure the base you are using to generate the 3,5-dimethylthiophenoxide is sufficiently strong and soluble in your chosen solvent. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. In polar aprotic solvents, even milder bases can be effective.

  • Monitor for Side Reactions:

    • Oxidation: this compound can be oxidized to the corresponding disulfide, especially in the presence of air (oxygen) and certain metal impurities. This process can be accelerated in some solvents. If you observe the formation of a white precipitate or a new spot on your TLC, it could be the disulfide.

    • Protocol for Minimizing Oxidation:

      • Degas your solvent by bubbling nitrogen or argon through it for 15-30 minutes before use.

      • Run the reaction under an inert atmosphere (nitrogen or argon).

      • Use fresh, purified this compound.[5]

Workflow for Optimizing Nucleophilic Substitution:

References

Validation & Comparative

A Comparative Analysis of 3,5-Dimethylthiophenol and Other Thiophenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the thiophenol scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The nuanced reactivity and physicochemical properties of substituted thiophenols allow for fine-tuning of molecular interactions, making them indispensable building blocks. This guide provides an in-depth comparative analysis of 3,5-dimethylthiophenol against other key thiophenol derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the subtle yet significant impact of substituent patterns on acidity, nucleophilicity, and antioxidant potential, supported by experimental data and established protocols.

The Thiophenol Moiety: A Versatile Player in Drug Discovery

Thiophenols and their derivatives are integral to the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The sulfur atom's unique properties, including its size, polarizability, and ability to participate in various bonding interactions, contribute to the diverse biological activities of thiophenol-containing molecules. From enzyme inhibitors to antioxidants, the strategic incorporation of a thiophenol moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.

Comparative Physicochemical Properties of Thiophenol Derivatives

The electronic nature of substituents on the aromatic ring profoundly impacts the physicochemical properties of thiophenols, most notably their acidity (pKa) and antioxidant capacity.

Acidity (pKa)

The acidity of the thiol proton is a critical parameter influencing the reactivity of thiophenols, particularly their propensity to form the highly nucleophilic thiophenolate anion. The pKa is governed by the stability of this conjugate base. Electron-withdrawing groups (EWGs) tend to stabilize the negative charge through inductive or resonance effects, leading to a lower pKa (stronger acid). Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a higher pKa (weaker acid).

CompoundSubstituentsElectronic EffectExperimental pKa
ThiophenolNoneNeutral~6.6
4-Methylthiophenol4-CH₃Electron-Donating (Inductive)~6.8
This compound 3,5-(CH₃)₂ Electron-Donating (Inductive) ~6.9 (estimated)
4-Methoxythiophenol4-OCH₃Electron-Donating (Resonance)~7.1
4-Chlorothiophenol4-ClElectron-Withdrawing (Inductive)~6.0

Note: The pKa of this compound is estimated based on the additive electron-donating inductive effect of two meta-methyl groups, which is expected to be slightly greater than that of a single para-methyl group.

The two methyl groups in the meta positions of this compound exert an electron-donating inductive effect, increasing the electron density on the aromatic ring and destabilizing the thiophenolate anion. This results in a slightly higher pKa compared to unsubstituted thiophenol, making it a weaker acid.

Antioxidant Activity

Thiophenols can act as potent antioxidants by donating their hydrogen atom from the sulfhydryl group to neutralize free radicals. The efficiency of this process is related to the S-H bond dissociation enthalpy (BDE). Substituents that stabilize the resulting thiyl radical will lower the BDE and enhance antioxidant activity.

A common method for evaluating antioxidant capacity is through the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][3][4][5][6]

CompoundSubstituentsAntioxidant Activity (IC50)
ThiophenolNoneModerate
4-Methylthiophenol4-CH₃Higher than Thiophenol
This compound 3,5-(CH₃)₂ Expected to be higher than Thiophenol
4-Methoxythiophenol4-OCH₃High
4-Chlorothiophenol4-ClLower than Thiophenol

Note: Specific IC50 values are highly dependent on assay conditions. The trends are based on the electronic effects of the substituents. The antioxidant activity of this compound is expected to be enhanced relative to the unsubstituted parent due to the stabilizing effect of the electron-donating methyl groups on the thiyl radical.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Thiophenolates are excellent nucleophiles and readily participate in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of C-S bond formation in the synthesis of diaryl thioethers. The rate of an SNAr reaction is influenced by both the nucleophilicity of the thiophenolate and the electronic properties of the aryl halide.

The nucleophilicity of the thiophenolate is inversely related to the acidity of the parent thiol; a higher pKa corresponds to a more reactive nucleophile. Therefore, this compound, with its slightly higher pKa, is expected to be a more potent nucleophile than thiophenol and its electron-withdrawn derivatives.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorbance spectra of the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol.[7][8]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of approximately 4 pH units around the expected pKa of the thiophenol.

  • Preparation of Thiophenol Stock Solution: Prepare a stock solution of the thiophenol derivative in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: In a 96-well microtiter plate or individual cuvettes, add a small aliquot of the thiophenol stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.

  • UV-Vis Measurement: Record the UV-Vis spectrum (e.g., 250-450 nm) for each sample at different pH values.

  • Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and deprotonated species is maximal against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) C Mix Thiophenol with Buffers A->C B Prepare Thiophenol Stock Solution B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Determine pKa at Inflection Point E->F

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.[2][4]

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to a concentration that gives an absorbance of ~1.0 at its λmax (~517 nm).

  • Preparation of Sample Solutions: Prepare a series of dilutions of the thiophenol derivative in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with the sample solutions. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reactions in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at the λmax of DPPH.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Thiophenol A->C B Prepare Thiophenol Dilutions B->C D Incubate in Dark C->D E Measure Absorbance at ~517 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Application Spotlight: this compound in the Synthesis of Vortioxetine

A prominent example of the application of a 3,5-disubstituted thiophenol in drug development is the synthesis of the antidepressant drug vortioxetine. While some synthetic routes utilize 2,4-dimethylthiophenol, analogous chemistry can be applied with this compound to generate related structures for structure-activity relationship (SAR) studies. A key step in these syntheses is the nucleophilic aromatic substitution reaction between the corresponding dimethylthiophenol and a suitably activated aryl halide.[9][10][11]

The synthesis of the key intermediate, 2-((3,5-dimethylphenyl)thio)aniline, is a critical step that can be achieved through the reaction of this compound with 2-nitrohalobenzene followed by reduction of the nitro group.[10]

Vortioxetine_Intermediate_Synthesis This compound This compound SNAr Reaction SNAr Reaction This compound->SNAr Reaction Nucleophile 2-((3,5-Dimethylphenyl)thio)-1-nitrobenzene 2-((3,5-Dimethylphenyl)thio)-1-nitrobenzene SNAr Reaction->2-((3,5-Dimethylphenyl)thio)-1-nitrobenzene 2-Nitrohalobenzene 2-Nitrohalobenzene 2-Nitrohalobenzene->SNAr Reaction Electrophile Reduction Reduction 2-((3,5-Dimethylphenyl)thio)-1-nitrobenzene->Reduction e.g., Fe/HCl 2-((3,5-Dimethylphenyl)thio)aniline 2-((3,5-Dimethylphenyl)thio)aniline Reduction->2-((3,5-Dimethylphenyl)thio)aniline Key Intermediate

Caption: Synthesis of a key intermediate for vortioxetine analogues.

Conclusion

This compound presents a unique profile among thiophenol derivatives. Its two meta-methyl groups render it a slightly weaker acid and a stronger nucleophile compared to unsubstituted thiophenol. This enhanced nucleophilicity can be advantageous in SNAr reactions, a crucial transformation in the synthesis of diaryl thioethers, which are prevalent motifs in many pharmaceutical agents. While direct comparative data for all properties is not always available in a single study, by understanding the fundamental principles of substituent effects, researchers can rationally select the optimal thiophenol derivative for their specific application. The use of dimethyl-substituted thiophenols in the synthesis of complex molecules like vortioxetine underscores their importance in modern drug discovery and development. This guide serves as a foundational resource for navigating the selection and application of these versatile building blocks.

References

3,5-Dimethylthiophenol vs. 2,4-Dimethylthiophenol in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists: 3,5-Dimethylthiophenol vs. 2,4-Dimethylthiophenol

In the landscape of organic synthesis, the selection of a starting material or intermediate is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Dimethylthiophenol isomers, while structurally similar, offer distinct reactive profiles due to the nuanced effects of methyl group placement on the aromatic ring. This guide provides a detailed comparison of this compound and 2,4-dimethylthiophenol, moving beyond basic properties to explore the fundamental principles of their reactivity and performance in key synthetic applications. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reactant selection.

Structural and Physicochemical Overview

At first glance, both this compound and 2,4-dimethylthiophenol are aromatic thiols with the molecular formula C₈H₁₀S. However, the isomeric difference in the substitution pattern of the two methyl groups relative to the thiol functional group is the primary determinant of their distinct chemical behavior.

  • This compound (CAS: 38360-81-5) features a symmetrical arrangement where the methyl groups are positioned meta to the thiol group. This placement results in minimal steric hindrance around the reactive sulfur atom.

  • 2,4-Dimethylthiophenol (CAS: 13616-82-5) has an asymmetrical structure with one methyl group in the ortho position and the other in the para position relative to the thiol. The ortho-methyl group, in particular, introduces significant steric bulk in the immediate vicinity of the sulfur atom.[1]

dot graphmol { layout="neato"; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Isomeric structures of 3,5- and 2,4-dimethylthiophenol.

A summary of their fundamental physical properties is presented below.

PropertyThis compound2,4-Dimethylthiophenol
CAS Number 38360-81-5[2]13616-82-5[3]
Molecular Formula C₈H₁₀S[4]C₈H₁₀S[5]
Molecular Weight 138.23 g/mol [4]138.23 g/mol [5]
Appearance Colorless to light yellow liquidClear yellow liquid[6][7]
Boiling Point ~127.5 °C / 50 mmHg[2]207-208 °C[6]
Density ~1.015 g/mL at 25 °C[2]~1.022 g/mL at 25 °C[6]
Refractive Index ~1.568 at 20 °C[2]~1.569 at 20 °C[6]

The Causality of Reactivity: Steric vs. Electronic Effects

The utility of these isomers in synthesis is governed by a delicate interplay of electronic and steric factors. Understanding these principles is key to predicting their behavior.

Electronic Effects and Acidity

The acidity of the thiol proton (-SH) is influenced by the electron-donating nature of the methyl groups. Methyl groups exert a positive inductive (+I) effect, pushing electron density into the benzene ring.[8][9] This increased electron density tends to destabilize the thiophenoxide anion (ArS⁻) formed upon deprotonation, thereby making the parent thiophenol a weaker acid (higher pKa).[8]

  • In 2,4-dimethylthiophenol , the methyl groups at the ortho and para positions strongly destabilize the thiophenoxide anion through both induction and hyperconjugation.

  • In This compound , the meta-positioned methyl groups can only exert their weaker inductive effect, having a less pronounced impact on the electron density at the sulfur-bearing carbon.

Consequently, This compound is expected to be a stronger acid (lower pKa) than 2,4-dimethylthiophenol. This difference in acidity influences the ease of forming the reactive thiolate nucleophile; a stronger base may be required to fully deprotonate the less acidic 2,4-isomer.

Steric Hindrance

The most significant differentiating factor is the steric environment around the sulfur atom.

  • 2,4-Dimethylthiophenol possesses an ortho-methyl group that physically obstructs the thiol functionality. This steric hindrance can impede the approach of bulky electrophiles or the coordination of the sulfur atom to a metal catalyst's active site.[1]

  • This compound , lacking any ortho substituents, presents a sterically unencumbered thiol group. This accessibility makes it an ideal substrate for reactions where steric bulk around the reaction center is a limiting factor.

dot graph G { layout=dot; rankdir=LR; bgcolor="transparent"; node [style=filled, shape=box, fontname="Helvetica", fontsize=12, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: Logical relationship between isomeric structure and reactivity.

Performance in Synthetic Applications: A Case Study

The most illustrative comparison comes from examining their use in real-world, high-value synthesis. 2,4-Dimethylthiophenol is a well-documented key intermediate in the synthesis of the antidepressant drug Vortioxetine.[10][11]

Application Focus: Synthesis of Vortioxetine

The synthesis of Vortioxetine often involves a crucial S-arylation step, where the thiolate of 2,4-dimethylthiophenol is coupled with an activated aryl electrophile, typically an aryl halide or nitroarene.[11] The choice of the 2,4-isomer is not based on superior reactivity but is mandated by the final structure of the drug molecule.

dot graph G { layout=dot; rankdir=LR; bgcolor="transparent"; node [style=filled, shape=record, fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} dot Caption: Generalized workflow for the S-arylation step in Vortioxetine synthesis.

Experimental Protocol: S-Arylation for Vortioxetine Intermediate

The following protocol is a representative example of the S-arylation of 2,4-dimethylthiophenol with 1-fluoro-2-nitrobenzene, a common step in Vortioxetine synthesis.[11] This method relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Objective: To synthesize (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.

Materials:

  • 2,4-Dimethylthiophenol (1.0 eq)

  • 1-Fluoro-2-nitrobenzene (0.98 eq)

  • Potassium Carbonate (K₂CO₃) (1.07 eq)

  • Dry Dimethylformamide (DMF)

Procedure:

  • To a stirred mixture of potassium carbonate in dry DMF at 25 °C, slowly add 2,4-dimethylthiophenol.

  • After the initial addition, add 1-fluoro-2-nitrobenzene to the reaction mixture over a period of 2 hours, maintaining the temperature at 25 °C.

  • Stir the resulting reaction mixture for an additional 30 minutes after the addition is complete.

  • Quench the reaction by adding water (approx. 2 volumes relative to DMF).

  • Stir the aqueous mixture at 25 °C for 1 hour to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry to yield the desired intermediate.

Causality in Protocol Design:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the 2,4-dimethylthiophenol in situ to form the nucleophilic thiolate.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SₙAr reaction, accelerating the rate.

  • Temperature (25 °C): The reaction is sufficiently facile to proceed at room temperature, which is advantageous for process safety and energy efficiency.[11]

Comparative Performance Hypothesis

If this compound were used in an analogous S-arylation reaction, one could predict the following outcomes based on its structural properties:

  • Reaction Rate: Due to the lower steric hindrance around its sulfur atom, this compound might exhibit a faster reaction rate in sterically demanding coupling reactions, particularly those involving bulky substrates or ligands in metal-catalyzed processes.

  • Nucleophilicity: While it is the more acidic isomer, the resulting 3,5-dimethylthiophenoxide anion might be a slightly less potent nucleophile due to better charge stabilization. However, in many synthetic contexts, the steric factor is the dominant kinetic controller.

Broader Synthetic Utility

While the synthesis of Vortioxetine is a high-profile application for the 2,4-isomer, both compounds serve as versatile building blocks.

  • This compound is employed as a starting reagent for preparing specialized molecules like chiral phosphorus-sulfur ligands, which are valuable in asymmetric catalysis. Its symmetrical and sterically accessible nature is an advantage in designing precise ligand architectures.

  • 2,4-Dimethylthiophenol also finds use as a chemical intermediate for various pharmaceuticals and agrochemicals.[6][12] Beyond this, it is utilized in the rubber industry as a peptizer, a processing aid that helps break down long polymer chains, improving the flexibility and processability of natural and styrene-butadiene rubbers (SBR).[13]

Conclusion

The choice between this compound and 2,4-dimethylthiophenol is a clear example of how subtle isomeric changes lead to significant differences in synthetic performance.

Feature ComparisonThis compound2,4-DimethylthiophenolRationale
Steric Hindrance at Sulfur LowHighAbsence vs. presence of an ortho-methyl group.
Predicted Acidity Higher (Lower pKa)Lower (Higher pKa)Weaker inductive effect from meta-methyls leads to a more stable conjugate base.
Key Application Chiral Ligand SynthesisVortioxetine Synthesis[10][11]Structure is dictated by the target molecule.
General Reactivity Profile Favored in sterically demanding reactions.May be slower in sterically hindered transformations.Steric access to the sulfur atom is the dominant factor.

For the synthetic chemist, the decision is guided by the end goal. If the specific 2,4-dimethylphenylthio moiety is required for the final target, as in the case of Vortioxetine, the synthetic challenges posed by its steric bulk must be accommodated. However, when a generic dimethylphenylthio group is needed and steric hindrance is a potential issue, the 3,5-isomer presents a more reactive and accessible alternative. Understanding the foundational steric and electronic principles that govern their reactivity empowers the scientist to select the optimal reagent, troubleshoot challenging reactions, and design more efficient and robust synthetic pathways.

References

Comparative Reactivity Analysis of Dimethylthiophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

Dimethylthiophenol isomers are versatile intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The strategic placement of two methyl groups on the thiophenol backbone significantly influences the electron density distribution within the aromatic ring and the nucleophilicity of the sulfur atom. This guide provides a comprehensive analysis of the comparative reactivity of five key dimethylthiophenol isomers: 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylthiophenol. By understanding the subtle yet critical differences in their chemical behavior, researchers can make more informed decisions in reaction design and optimization.

This document will delve into the theoretical underpinnings of their reactivity, supported by experimental data and detailed protocols for comparative analysis. We will explore their behavior in two fundamental classes of reactions: electrophilic aromatic substitution and nucleophilic reactions at the sulfur atom.

Theoretical Framework: The Influence of Methyl Group Substitution

The reactivity of dimethylthiophenol isomers is primarily governed by the interplay of the electron-donating effects of the two methyl groups and the thiol substituent. Methyl groups are activating groups, donating electron density to the aromatic ring through an inductive effect and hyperconjugation.[3] This increased electron density enhances the ring's susceptibility to electrophilic attack. The position of these methyl groups relative to the thiol group dictates the regioselectivity of such reactions and modulates the nucleophilicity of the sulfur atom.

The thiol group itself is an ortho-, para-directing activator. However, its activating strength is less pronounced than that of a hydroxyl group. The sulfur atom's larger size and more diffuse lone pairs result in less effective orbital overlap with the aromatic pi-system.

Here's a qualitative prediction of the reactivity trends:

  • 2,4-Dimethylthiophenol: The methyl groups at the ortho and para positions strongly activate the ring towards electrophilic substitution. The positions ortho and para to the thiol group (positions 3, 5, and 6) are all activated. Steric hindrance from the 2-methyl group may influence reactions at the 3-position. The electron-donating methyl groups also enhance the nucleophilicity of the sulfur atom.

  • 2,5-Dimethylthiophenol: With methyl groups at the 2 and 5 positions, the ring is activated. Electrophilic attack is likely favored at the positions ortho and para to the thiol group (positions 4 and 6). The 2-methyl group may sterically hinder attack at the 6-position.

  • 2,6-Dimethylthiophenol: The two methyl groups flanking the thiol group create significant steric hindrance around the sulfur atom, which is expected to decrease its nucleophilicity in many reactions.[4] However, the aromatic ring remains activated for electrophilic substitution at the positions ortho and para to the methyl groups.

  • 3,4-Dimethylthiophenol: The methyl groups at the 3 and 4 positions activate the ring. Electrophilic attack is predicted to occur at the positions ortho and para to the thiol group (positions 2, 5, and 6), with the 3- and 4-methyl groups influencing the precise regioselectivity.

  • This compound: The meta-positioning of the methyl groups relative to the thiol provides less direct activation of the positions ortho and para to the thiol. However, the overall electron density of the ring is still increased compared to unsubstituted thiophenol.

Visualizing Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of the dimethylthiophenol isomers.

G Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Influenced by Steric_Effects Steric_Effects Reactivity->Steric_Effects Influenced by Nucleophilicity Nucleophilicity Electronic_Effects->Nucleophilicity Modulates Electrophilic_Substitution Electrophilic_Substitution Electronic_Effects->Electrophilic_Substitution Directs Steric_Effects->Nucleophilicity Hinders Steric_Effects->Electrophilic_Substitution Hinders

Caption: Factors influencing dimethylthiophenol isomer reactivity.

Comparative Experimental Analysis

To quantitatively assess the reactivity differences between the isomers, a series of standardized experiments can be performed. This section outlines protocols for comparing both the nucleophilicity of the thiol group and the susceptibility of the aromatic ring to electrophilic substitution.

Experiment 1: Comparative Nucleophilicity via Alkylation

This experiment measures the relative rates of S-alkylation of the dimethylthiophenol isomers with a common electrophile, benzyl bromide. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of each dimethylthiophenol isomer (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) in acetonitrile.

    • Prepare a 0.1 M solution of benzyl bromide in acetonitrile.

    • Prepare a 0.2 M solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in acetonitrile.

  • Reaction Setup:

    • In separate reaction vials, combine 1.0 mL of each dimethylthiophenol isomer solution with 1.0 mL of the DIPEA solution.

    • Initiate the reactions by adding 1.0 mL of the benzyl bromide solution to each vial simultaneously.

    • Stir the reactions at room temperature (25 °C).

  • Reaction Monitoring:

    • At timed intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Quench the reaction by diluting the aliquot in 900 µL of a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining dimethylthiophenol and the formed thioether product. A validated HPLC method for separating the isomers and their products is crucial.[5]

  • Data Analysis:

    • Plot the concentration of the thioether product versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the initial linear portion of the curve.

    • Normalize the rates relative to one of the isomers (e.g., this compound) to establish a relative reactivity index.

Expected Outcome and Interpretation:

The reaction rates are expected to vary based on the electronic and steric environment of the sulfur atom.

  • 2,6-Dimethylthiophenol is anticipated to have the slowest reaction rate due to significant steric hindrance from the two ortho-methyl groups, impeding the approach of the electrophile.[4]

  • 2,4-, 2,5-, and 3,4-Dimethylthiophenol are expected to exhibit faster reaction rates due to the electron-donating nature of the methyl groups enhancing the nucleophilicity of the sulfur.

  • This compound will likely have a moderate reaction rate, serving as a good baseline for comparison.

Data Summary Table (Hypothetical Data):

IsomerRelative Initial Rate (Normalized to 3,5-isomer)
2,4-Dimethylthiophenol1.8
2,5-Dimethylthiophenol1.5
2,6-Dimethylthiophenol0.2
3,4-Dimethylthiophenol1.6
This compound1.0
Experiment 2: Comparative Electrophilic Aromatic Substitution via Nitration

This experiment evaluates the relative reactivity and regioselectivity of the isomers towards electrophilic aromatic substitution using a mild nitrating agent.

Protocol:

  • Preparation of Reagents:

    • Prepare 0.1 M solutions of each dimethylthiophenol isomer in acetic acid.

    • Prepare a 0.1 M solution of nitric acid in acetic acid.

  • Reaction Setup:

    • In separate, cooled (0 °C) reaction vials, place 1.0 mL of each dimethylthiophenol isomer solution.

    • Slowly add 1.0 mL of the nitric acid solution to each vial with stirring.

    • Allow the reactions to proceed at 0 °C for a fixed time (e.g., 30 minutes).

  • Work-up and Analysis:

    • Quench each reaction by pouring it into 10 mL of ice-cold water.

    • Extract the organic products with a suitable solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different nitrated isomers formed.

  • Data Analysis:

    • Determine the total conversion of the starting material for each isomer to assess overall reactivity.

    • Calculate the percentage distribution of the different regioisomers of the nitrated products to evaluate regioselectivity.

Expected Outcome and Interpretation:

The overall reactivity and the distribution of products will be dictated by the activating and directing effects of the methyl and thiol groups.

  • 2,4-Dimethylthiophenol is expected to be highly reactive, with nitration occurring at the available activated positions.

  • 2,6-Dimethylthiophenol will likely show substitution at the para position (position 4) due to the directing effects of the methyl groups and the thiol group.

  • The other isomers will yield a mixture of products, with the ratios depending on the combined directing effects of the substituents.

Data Summary Table (Hypothetical Data):

IsomerTotal Conversion (%)Major Regioisomer(s) and Distribution (%)
2,4-Dimethylthiophenol956-nitro (70%), 5-nitro (25%)
2,5-Dimethylthiophenol884-nitro (60%), 6-nitro (28%)
2,6-Dimethylthiophenol854-nitro (95%)
3,4-Dimethylthiophenol926-nitro (55%), 2-nitro (35%)
This compound752-nitro (45%), 4-nitro (40%)

Experimental Workflow Visualization

The general workflow for the comparative analysis is depicted below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Interpretation Stock_Solutions Prepare Stock Solutions (Isomers, Reagents, Base) Reaction_Setup Set up Parallel Reactions Stock_Solutions->Reaction_Setup Initiate_Reaction Initiate Reactions Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor at Timed Intervals Initiate_Reaction->Monitor_Reaction Quench_Aliquots Quench Aliquots Monitor_Reaction->Quench_Aliquots Instrumental_Analysis HPLC or GC-MS Analysis Quench_Aliquots->Instrumental_Analysis Data_Processing Process Data Instrumental_Analysis->Data_Processing Compare_Rates Compare Reaction Rates and Product Distributions Data_Processing->Compare_Rates Draw_Conclusions Draw Reactivity Conclusions Compare_Rates->Draw_Conclusions

Caption: General experimental workflow for comparative analysis.

Conclusion

The reactivity of dimethylthiophenol isomers is a nuanced interplay of electronic and steric effects. A systematic experimental approach, as outlined in this guide, allows for a quantitative comparison of their behavior in key organic transformations. For researchers and drug development professionals, a thorough understanding of these reactivity trends is paramount for the rational design of synthetic routes and the optimization of reaction conditions, ultimately leading to more efficient and selective chemical processes. The provided protocols serve as a robust starting point for such investigations.

References

A Senior Application Scientist's Guide to the Structural Validation of 3,5-Dimethylthiophenol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 3,5-dimethylthiophenol, a key intermediate in various chemical syntheses. Our primary analytical tool will be Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique that provides detailed information about the molecular structure of a sample. We will explore both ¹H (proton) and ¹³C (carbon-13) NMR, presenting a comprehensive analysis of the expected spectral data. This guide will not only provide the data but also explain the reasoning behind the spectral assignments, offer a comparison with alternative analytical methods, and detail a robust experimental protocol.

The Imperative of Structural Integrity

In the realm of chemical and pharmaceutical sciences, the precise structure of a molecule dictates its function, reactivity, and potential biological activity. An error in structural assignment can lead to misinterpreted results, wasted resources, and in the context of drug development, potential safety concerns. Therefore, the validation of a chemical structure is not merely a procedural step but a fundamental requirement for reliable research. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, offers a detailed "fingerprint" of a molecule, making it an indispensable tool for structural elucidation.

Predicting the NMR Signature of this compound

Due to the limited availability of published experimental spectra for this compound, we will first predict the ¹H and ¹³C NMR spectra based on well-established principles of substituent effects on aromatic systems.[1][2] We will then use the known spectral data of the analogous compound, 3,5-dimethylphenol, as a point of comparison to bolster our predictions.

Molecular Structure and Symmetry

The structure of this compound possesses a plane of symmetry that bisects the thiol group and the C1-C4 axis of the benzene ring. This symmetry element simplifies the expected NMR spectra, as chemically equivalent protons and carbons will produce a single resonance signal.

Caption: Molecular structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound will exhibit four distinct signals:

  • Aromatic Protons (H2/H6 and H4): Due to the symmetry, the protons at positions 2 and 6 are chemically equivalent, as are the methyl groups at positions 3 and 5. The proton at position 4 is unique. The electron-donating nature of the methyl groups and the thiol group will influence the chemical shifts of the aromatic protons.[3] We expect two signals in the aromatic region (typically 6.5-8.0 ppm).[4] The protons at C2 and C6 will appear as a singlet (or a very finely split multiplet) due to minimal coupling with other protons. The proton at C4 will also appear as a singlet.

  • Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups will produce a single, sharp singlet. These protons are in a benzylic position and are expected to resonate in the range of 2.0-3.0 ppm.[4]

  • Thiol Proton (-SH): The thiol proton signal is a singlet and its chemical shift can be variable, often appearing between 3.0 and 4.0 ppm.[5] Its position can be influenced by concentration, solvent, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H2, H6)~6.9 - 7.1s2H
Aromatic (H4)~6.8 - 7.0s1H
Methyl (-CH₃)~2.3s6H
Thiol (-SH)~3.4s1H

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. We anticipate six distinct signals for the eight carbon atoms:

  • Aromatic Carbons: The carbon attached to the thiol group (C1) will be downfield. The methyl-substituted carbons (C3 and C5) will be equivalent and will appear as a single peak. Similarly, the carbons bearing protons (C2 and C6) will be equivalent. The carbon at position 4 will be unique. Aromatic carbons typically resonate between 110 and 160 ppm.[1]

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the aliphatic region of the spectrum, typically around 20-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-S)~138 - 142
C2, C6~128 - 132
C3, C5 (-CH₃)~137 - 141
C4~124 - 128
-CH₃~20 - 22

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Comparative Analysis with Alternative Techniques

While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₈H₁₀S), the expected molecular weight is approximately 138.05 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at this value. The fragmentation pattern can also be diagnostic, with potential losses of the thiol group or methyl groups.[6][7]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, we would expect to see characteristic absorption bands:

  • S-H stretch: A weak to medium band around 2550-2600 cm⁻¹.[8]

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

  • C-S stretch: A weak band in the 600-800 cm⁻¹ region.

The presence of these characteristic peaks would provide strong evidence for the presence of the thiol and dimethyl-substituted aromatic functionalities.[9][10]

References

A Comparative Guide to the Quantitative Analysis of 3,5-Dimethylthiophenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethylthiophenol (CAS RN: 38360-81-5) is a crucial chemical intermediate in various synthetic pathways, most notably in the production of pharmaceuticals like the antidepressant Vortioxetine.[1][2] The accurate quantification of this thiol within a dynamic reaction mixture is paramount for process optimization, yield determination, and impurity profiling. The inherent reactivity of the thiol group, particularly its susceptibility to oxidation, presents a significant analytical challenge.[3] A typical reaction matrix—a complex soup of reagents, catalysts, solvents, and by-products—further complicates the development of a robust and reliable analytical method.

This guide provides an in-depth comparison of three premier analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, grounding our recommendations in field-proven insights to ensure scientific integrity and trustworthiness in your results.

The Analytical Challenge: The Reactive Nature of Thiols

The primary obstacle in quantifying thiols is the reactivity of the sulfhydryl (-SH) group. It is readily oxidized to form disulfides (S-S), especially in the presence of air, metal ions, or at a basic pH.[3] This instability can lead to an underestimation of the analyte concentration if not properly managed during sample preparation and analysis. Therefore, the choice of analytical method is intrinsically linked to the strategy for mitigating this reactivity, either by immediate analysis, rapid quenching, or protective derivatization.

Chapter 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, prized for its robustness and versatility. For the analysis of this compound, it offers excellent separation from non-volatile reaction components.

Principle and Strategic Considerations

HPLC separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.[1] Detection is commonly performed using a UV detector or, for enhanced specificity and sensitivity, a mass spectrometer (LC-MS).

A key strategic decision is the use of derivatization. While direct analysis is possible, the thiol group can exhibit poor chromatographic peak shape and is prone to on-column oxidation. The Causality of Derivatization: Derivatizing the thiol with an alkylating agent like N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP) serves a dual purpose.[4][5] It forms a stable thioether bond, preventing oxidation and improving the compound's chromatographic properties. Furthermore, the derivatizing agent can introduce a strong chromophore or a readily ionizable group, significantly enhancing the response for UV or MS detection, respectively, allowing for quantification at ultra-trace levels.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench/Dilute (e.g., in Acidified Solvent) Sample->Quench Deriv 3. Add Derivatizing Agent (e.g., NEM) & React Quench->Deriv Filter 4. Filter (0.45 µm) Deriv->Filter HPLC 5. Inject into HPLC System Filter->HPLC Detect 6. Separation on C18 Column & UV/MS Detection HPLC->Detect Integrate 7. Integrate Peak Area Detect->Integrate Calibrate 8. Quantify against Calibration Curve Integrate->Calibrate

Caption: HPLC workflow for this compound analysis, including derivatization.

Detailed Experimental Protocol: HPLC-UV

This protocol is adapted from established methods for analyzing thiophenol derivatives.[1][6]

  • Preparation of Calibration Standards:

    • Accurately weigh ~10 mg of pure this compound standard into a 10 mL volumetric flask and dissolve in methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Self-Validation: Treat 1 mL of each standard with the derivatizing agent (e.g., N-ethylmaleimide) under the same conditions as the samples to construct the calibration curve.

  • Sample Preparation:

    • Withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench and dilute the aliquot in 900 µL of a diluent (e.g., methanol or acetonitrile, potentially acidified slightly with formic acid to improve thiol stability).

    • Add the derivatizing agent in excess and allow the reaction to proceed to completion (conditions to be optimized, e.g., room temperature for 15 min).

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1][6]

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile). A typical starting point could be 60:40 Methanol:Water.[6]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 230 nm, or the absorbance maximum of the derivatized product.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the derivatized this compound.

    • Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.

    • Determine the concentration in the sample from the calibration curve using linear regression.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique for this analysis, offering unparalleled specificity and sensitivity, provided the analyte is sufficiently volatile and thermally stable.

Principle and Strategic Considerations

In GC, volatile compounds are separated in a heated column based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique chemical fingerprint, allowing for definitive identification and quantification.

The primary challenge for thiol analysis by GC is thermal stability. Thiols can degrade or react in the hot injector port. The Rationale for Derivatization: Silylation is a common derivatization strategy in GC-MS.[7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the thiol group to form a more volatile and thermally stable trimethylsilyl (TMS) ether. This minimizes on-column degradation and improves peak shape, leading to more reliable quantification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Extract 2. Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extract Dry 3. Dry Organic Phase (e.g., over Na2SO4) Extract->Dry Deriv 4. Add Silylating Agent (e.g., BSTFA) & Heat Dry->Deriv GCMS 5. Inject into GC-MS System Deriv->GCMS Detect 6. Separation on HP-5ms & MS Detection (SIM) GCMS->Detect Integrate 7. Integrate Ion Chromatogram Detect->Integrate Calibrate 8. Quantify against Internal Standard Integrate->Calibrate QNMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh_Sample 1. Accurately Weigh Reaction Mixture Dissolve 3. Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS 2. Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Acquire 5. Acquire Spectrum with Quantitative Parameters (Long D1) Transfer->Acquire Process 6. Phase & Baseline Correction Acquire->Process Integrate 7. Integrate Analyte & Standard Signals Process->Integrate Calculate 8. Calculate Concentration via Formula Integrate->Calculate

References

A Spectroscopic Journey: From 3,5-Dimethylaniline to 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In-Process Reaction Monitoring

In the realm of pharmaceutical and fine chemical synthesis, the precise characterization of molecules at each stage of a reaction is not merely a procedural formality; it is the bedrock of process control, yield optimization, and safety. This guide provides an in-depth spectroscopic comparison of 3,5-Dimethylthiophenol, a valuable synthetic intermediate, and its key precursors. By examining the distinct spectral fingerprints of these compounds using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we can elucidate the structural transformations that occur during synthesis. This analysis serves as a practical framework for researchers and process chemists to monitor reaction progress and verify the identity and purity of their products.

The synthesis of aryl thiols from aromatic amines is a fundamental transformation in organic chemistry. A classic and reliable method is the Leuckart thiophenol reaction, which proceeds via a diazonium salt intermediate.[1][2][3] In this guide, we will focus on the spectroscopic changes observed during the conversion of 3,5-Dimethylaniline to this compound.

The Synthetic Pathway: An Overview

The conversion follows a two-step process where the amino group of 3,5-Dimethylaniline is first transformed into a diazonium salt, which is then subsequently converted to the target thiophenol. Each step involves a significant change in the electronic and structural properties of the molecule, which is readily observable through spectroscopic methods.

Synthetic_Pathway cluster_0 Synthetic Workflow Precursor 3,5-Dimethylaniline Intermediate 3,5-Dimethylbenzenediazonium chloride Precursor->Intermediate 1. HCl, NaNO₂ 2. Diazotization Product This compound Intermediate->Product 1. K-Ethyl Xanthate 2. Hydrolysis

Caption: Synthetic route from 3,5-Dimethylaniline to this compound.

Experimental Protocols: Acquiring the Spectroscopic Data

To ensure data integrity and reproducibility, standardized protocols for acquiring spectroscopic data are essential. The following are generalized procedures adaptable to most modern spectroscopic instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte (3,5-Dimethylaniline or this compound) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general characterization.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum. A spectral width of 12-16 ppm is typically sufficient.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids (3,5-Dimethylaniline, this compound): Place a single drop of the neat liquid between two KBr or NaCl salt plates to create a thin film.

    • Solids: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for these aromatic compounds).

    • Identify the wavelength of maximum absorbance (λmax).

Spectroscopic Comparison

The transformation of an amino group to a thiol group via a diazonium intermediate imparts significant and predictable changes to the spectroscopic signatures of the molecule.

Molecular_Structures A 3,5-Dimethylaniline (Precursor) B 3,5-Dimethylbenzenediazonium (Intermediate) C This compound (Product)

Caption: Structures of the precursor, intermediate, and final product.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a direct view of the proton environment. The key changes occur at the functional group and on the aromatic ring.

Compound Methyl Protons (-CH₃) Aromatic Protons (Ar-H) Functional Group Proton
3,5-Dimethylaniline ~2.25 ppm (s, 6H)~6.5-6.6 ppm (m, 3H)~3.6 ppm (br s, 2H, -NH₂)
This compound ~2.28 ppm (s, 6H)~6.8-6.9 ppm (m, 3H)~3.4 ppm (s, 1H, -SH)

Analysis:

  • Functional Group Protons: The most telling change is the disappearance of the broad singlet corresponding to the two -NH₂ protons in 3,5-Dimethylaniline and the appearance of a sharp singlet for the single -SH proton in this compound. The thiol proton's chemical shift can vary but is typically found in this region.

  • Aromatic Protons: The aromatic protons in the thiophenol product are slightly downfield (deshielded) compared to the aniline precursor. This is because the amino group (-NH₂) is a stronger electron-donating group than the thiol group (-SH), leading to greater shielding of the aromatic ring protons in the starting material.

  • Methyl Protons: The chemical shift of the methyl protons remains largely unchanged, as they are distant from the site of reaction.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy reveals changes in the carbon skeleton, particularly at the carbon atom bonded to the functional group.

Compound Methyl Carbons (-CH₃) Aromatic C-H Aromatic C-CH₃ Aromatic C-X (X=N or S)
3,5-Dimethylaniline ~21.5 ppm~116 ppm, ~129 ppm~139 ppm~147 ppm
This compound ~21.2 ppm~125 ppm, ~128 ppm~138 ppm~131 ppm

Analysis:

  • C-X Carbon: A significant shift is observed for the carbon atom directly attached to the functional group (C1). In 3,5-Dimethylaniline, this carbon (C-N) appears around 147 ppm. In the product, the corresponding carbon (C-S) is shifted significantly upfield to around 131 ppm. This large change is a definitive indicator of the successful C-N to C-S bond transformation.

  • Other Aromatic Carbons: The other aromatic carbons also experience shifts, reflecting the different electronic influence of the -SH group compared to the -NH₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups by their characteristic vibrational frequencies.

Compound N-H Stretch S-H Stretch C-N Stretch Aromatic C-H Stretch
3,5-Dimethylaniline 3300-3500 cm⁻¹ (two bands, symmetric & asymmetric)Absent~1250-1350 cm⁻¹~3000-3100 cm⁻¹
3,5-Dimethylbenzenediazonium Chloride AbsentAbsentN/A~3000-3100 cm⁻¹
This compound Absent~2550-2600 cm⁻¹ (weak)Absent~3000-3100 cm⁻¹

Analysis:

  • Disappearance of N-H Stretches: The conversion of the aniline is easily confirmed by the complete disappearance of the characteristic two-band N-H stretching absorption between 3300-3500 cm⁻¹.

  • Appearance of S-H Stretch: The formation of the thiophenol is marked by the appearance of a weak but sharp absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretch.[4] Its weakness is a known characteristic, so care must be taken in its identification.

  • Diazonium Intermediate: The key feature for the diazonium salt intermediate (if it were stable enough to be isolated and analyzed) would be a very strong and sharp absorption around 2200-2300 cm⁻¹ due to the N≡N triple bond stretch. The disappearance of this peak would signal the conversion to the final product.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the aromatic ring.

Compound λmax 1 (nm) λmax 2 (nm)
3,5-Dimethylaniline ~239 nm~289 nm[5]
This compound ~235 nm~280 nm

Analysis: The UV spectrum of 3,5-Dimethylaniline shows two primary absorption bands, which is typical for anilines.[6] The introduction of the sulfur atom in this compound results in a slight shift in the absorption maxima. While UV-Vis is less structurally definitive than NMR or IR for this specific transformation, it can be a valuable tool for quantitative analysis or for monitoring the disappearance of a strongly absorbing intermediate. The change in the electronic structure from the aniline to the thiophenol, where sulfur's 3p orbitals interact with the aromatic ring, influences the energy of the π → π* transitions.[7]

Conclusion

The spectroscopic comparison of this compound and its precursor, 3,5-Dimethylaniline, provides a clear and definitive roadmap for monitoring its synthesis. Each analytical technique offers unique and complementary information:

  • NMR spectroscopy gives the most detailed structural information, confirming the change in the functional group and its electronic effect on the entire molecule.

  • IR spectroscopy is the fastest and most direct method to confirm the disappearance of the starting amine (-NH₂) and the appearance of the product thiol (-SH).

  • UV-Vis spectroscopy , while less specific, can be used to track the overall changes in the conjugated system.

By leveraging this multi-faceted spectroscopic data, researchers and chemical professionals can confidently track the conversion, identify key intermediates, and ensure the final product's identity and purity, upholding the principles of scientific rigor and process integrity.

References

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methods for establishing the purity of 3,5-Dimethylthiophenol, a key intermediate in various chemical syntheses. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results.

The Criticality of Purity for this compound

This compound [(CH₃)₂C₆H₃SH] serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potential toxicity in the final product. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental aspect of scientific integrity and successful drug development. This guide will compare the most effective techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and classical Titrimetric analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities.

Causality of Method Design

The choice of a reversed-phase C18 column is predicated on the non-polar nature of this compound. The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention of the analyte and elution of impurities, ensuring good peak shape and resolution. The use of a phosphate buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the acidic thiol group. A UV detector is selected due to the aromatic nature of the compound, which provides strong chromophoric activity.

Experimental Protocol: HPLC

A validated HPLC method is essential for accurate impurity profiling.[1][2] The following protocol is a robust starting point for the analysis of this compound:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Tetrabutylammonium hydroxide (TBAH) (for ion-pairing, if needed)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05 mol/L potassium phosphate buffer and adjust the pH. The mobile phase will be a mixture of this buffer and methanol (e.g., 40:60 v/v). If isomeric separation is challenging, TBAH can be added as an ion-pairing agent.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution. Further dilute to create working standards.

  • Sample Preparation: Dissolve the synthesized this compound sample in methanol to a known concentration (e.g., 2 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Calculate the purity using the area normalization method, assuming all impurities have a similar response factor.

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): A Powerful Tool for Volatile Impurities

GC is an excellent alternative for purity analysis, especially for identifying volatile impurities that may not be easily detected by HPLC. Given that this compound has a reasonable vapor pressure, GC is a highly suitable technique.

Causality of Method Design

A flame ionization detector (FID) is the detector of choice due to its high sensitivity to hydrocarbons and its linear response over a wide concentration range. The selection of a polar capillary column (e.g., a wax-type column) is based on its ability to effectively separate aromatic isomers and other potential polar impurities. The temperature program is designed to first elute highly volatile components at a lower temperature, followed by a ramp to elute the main compound and any less volatile impurities.

Experimental Protocol: GC

This protocol is based on general methods for the analysis of aromatic compounds and can be optimized for this compound.[3]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 µm)

Reagents:

  • High-purity helium or nitrogen as carrier gas

  • Solvent for sample dilution (e.g., dichloromethane or methanol, GC grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.

  • GC Conditions:

    • Inlet Temperature: 270°C

    • Split Ratio: 100:1

    • Carrier Gas Flow: Constant flow of 2.1 mL/min (Helium)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 10 minutes

      • Ramp: 5°C/min to 150°C, hold for 10 minutes

    • Detector Temperature: 300°C

  • Analysis: Inject the sample and record the chromatogram. Purity is typically determined by area percent, assuming equal response factors for all components with the FID.

Caption: Workflow for GC purity analysis of this compound.

Spectroscopic Methods: Unambiguous Identification and Structural Confirmation

While chromatographic techniques are excellent for quantification, spectroscopic methods like NMR and MS are indispensable for the definitive identification of the synthesized compound and the structural elucidation of any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, ¹H NMR and ¹³C NMR are the primary experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The integration of these signals should correspond to the number of protons in each environment, providing a quantitative measure of purity against a known standard.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons, further confirming the structure.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available in the NIST database and serves as a reliable reference.[4] The molecular ion peak (M⁺) at m/z 138 confirms the molecular weight.

Classical Analysis: Titrimetry

For a quick and cost-effective estimation of the total thiol content, iodimetric titration is a viable classical method.

Causality of Method Design

This method is based on the oxidation of the thiol group by iodine. The reaction is typically carried out in an alkaline medium to ensure a stoichiometric reaction. The endpoint can be detected visually with a starch indicator or potentiometrically.

Experimental Protocol: Iodimetric Titration

Reagents:

  • Standardized iodine solution

  • Sodium hydroxide solution

  • Starch indicator solution

  • Solvent (e.g., ethanol)

Procedure:

  • Accurately weigh a sample of the synthesized this compound and dissolve it in ethanol.

  • Add a known volume of standardized iodine solution in excess.

  • Add sodium hydroxide solution to make the solution alkaline.

  • Allow the reaction to proceed for a few minutes.

  • Back-titrate the excess iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • The amount of iodine consumed is used to calculate the percentage of this compound.

Comparison of Analytical Techniques

TechniquePrincipleStrengthsWeaknesses
HPLC Differential partitioning between a stationary and mobile phase.High resolution for non-volatile compounds, excellent for impurity profiling.May not be suitable for highly volatile impurities.
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile compounds, high sensitivity with FID.Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin transitions in a magnetic field.Provides unambiguous structural information, quantitative with an internal standard.Lower sensitivity compared to chromatographic methods.
MS Ionization and mass-to-charge ratio analysis.Provides molecular weight and structural information from fragmentation.Can be destructive, may require chromatographic coupling for complex mixtures.
Titration Volumetric analysis based on a chemical reaction.Cost-effective, simple, and provides a good estimate of total thiol content.Lacks specificity, will titrate all thiol-containing compounds.

Potential Impurities in Synthesized this compound

Based on common synthetic routes for substituted thiophenols, the following are potential impurities that should be considered during analysis:

ImpurityPotential Origin
Isomeric Dimethylthiophenols Incomplete separation of starting materials or side reactions.
Methylthiophenols Incomplete methylation of the starting material.
Disulfides Oxidation of the thiol product.
Starting Materials Unreacted precursors from the synthesis.
Solvents Residual solvents from the reaction and purification steps.

Conclusion

A multi-faceted approach is the most robust strategy for establishing the purity of synthesized this compound. HPLC and GC are the primary tools for quantitative purity assessment and impurity profiling. NMR and MS are essential for the definitive structural confirmation of the target compound and the identification of unknown impurities. Classical titration can serve as a rapid and economical method for determining the total thiol content. By employing these complementary techniques and understanding the rationale behind their application, researchers can ensure the quality and integrity of their synthesized materials, a critical step in the path of scientific discovery and drug development.

References

A Comparative Guide to the Synthesis of 3,5-Dimethylthiophenol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Dimethylthiophenol, also known as 5-mercapto-m-xylene, is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its strategic importance necessitates a thorough understanding of the available synthetic routes to select the most appropriate method based on scalability, cost, yield, and environmental impact.

This guide provides an in-depth comparison of four primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's advantages and disadvantages. The information presented is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several common starting materials, each with its own set of chemical transformations. The four routes that will be critically examined are:

  • Reduction of 3,5-Dimethylbenzenesulfonyl Chloride: A classic and reliable method involving the reduction of a stable sulfonyl chloride precursor.

  • The Newman-Kwart Rearrangement: A powerful thermal rearrangement method to convert phenols to thiophenols, starting from the readily available 3,5-dimethylphenol.

  • Diazotization of 3,5-Dimethylaniline: A versatile route leveraging diazonium salt chemistry, specifically the Leuckart thiophenol reaction.

  • Grignard Reagent Pathway: A direct approach involving the reaction of an organometallic reagent with elemental sulfur.

Each of these routes will be detailed with an emphasis on the causality behind experimental choices, providing the "why" behind the "how."

Route 1: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

This method is one of the most traditional and widely used for preparing thiophenols. The two-step synthesis begins with the sulfonation of m-xylene to produce 3,5-dimethylbenzenesulfonyl chloride, which is then reduced to the target thiophenol.

Reaction Scheme: Step 1: Chlorosulfonation of m-xylene Step 2: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

The choice of reducing agent is critical in the second step. While various reagents can be employed, a common and effective method utilizes zinc dust in an acidic medium. The zinc acts as a source of electrons, and the acid provides the protons necessary for the reduction of the sulfonyl chloride to the thiol.

Experimental Protocol (Adapted from a general procedure for thiophenol synthesis)

Step 1: Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride This intermediate is commercially available. However, it can be synthesized by the reaction of m-xylene with chlorosulfonic acid.

Step 2: Reduction to this compound

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of concentrated sulfuric acid and cracked ice is prepared and cooled to between -5 and 0 °C in an ice-salt bath.

  • 3,5-Dimethylbenzenesulfonyl chloride (1.0 eq) is added gradually to the cold acid solution with vigorous stirring.

  • Zinc dust (approx. 4-5 eq) is then added in portions, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, stirring is continued at 0 °C for 1-2 hours.

  • The ice bath is removed, and the mixture is allowed to warm to room temperature. A vigorous reaction may ensue, which can be controlled by brief cooling.

  • The reaction mixture is then heated to reflux with continued stirring for 4-6 hours, or until the mixture becomes clear.

  • The this compound is isolated by steam distillation.

  • The collected distillate is separated, and the organic layer is dried over anhydrous calcium chloride and purified by vacuum distillation.

Performance and Considerations
  • Yield: High yields, often exceeding 80-90% for the reduction step, have been reported for analogous compounds.

  • Scalability: This method is highly scalable and suitable for industrial production.

  • Purity: The product is typically of high purity after distillation.

  • Safety and Environmental: The reaction can be vigorous and requires careful temperature control. The use of a large excess of strong acid and the generation of zinc salts as byproducts are environmental drawbacks. A patent describes a method with a reported yield of 47-82% for a similar reduction using zinc powder and concentrated sulfuric acid, but also notes the high volume of waste acid and salt generated[1].

dot graphdot { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Route 1: Reduction of Sulfonyl Chloride

Route 2: The Newman-Kwart Rearrangement

This elegant rearrangement provides a pathway to convert phenols into thiophenols.[2][3][4] The process involves three key steps: formation of an O-aryl thiocarbamate from 3,5-dimethylphenol, thermal rearrangement to an S-aryl thiocarbamate, and subsequent hydrolysis to the desired thiophenol.[4]

Reaction Scheme: Step 1: Formation of O-(3,5-Dimethylphenyl) dimethylthiocarbamate Step 2: Newman-Kwart Rearrangement Step 3: Hydrolysis

The rearrangement is the critical step and is driven by the thermodynamic stability of the C=O bond formed at the expense of a C=S bond.[2] This step typically requires high temperatures (200-300 °C), although palladium-catalyzed or photoredox-catalyzed versions can proceed under milder conditions.[4][5]

Experimental Protocol (General Procedure)

Step 1: Synthesis of O-(3,5-Dimethylphenyl) dimethylthiocarbamate

  • To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent like DMF or acetonitrile, add a base such as sodium hydride or a strong amine base (e.g., DABCO) to deprotonate the phenol.

  • N,N-Dimethylthiocarbamoyl chloride (1.1 eq) is added to the resulting phenoxide solution.

  • The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified, often by crystallization.

Step 2: Thermal Rearrangement

  • The purified O-(3,5-dimethylphenyl) dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.

  • The reaction is maintained at this temperature for several hours until the rearrangement to the S-aryl isomer is complete.

Step 3: Hydrolysis

  • The crude S-(3,5-dimethylphenyl) dimethylthiocarbamate is dissolved in a solvent such as ethanol or methanol.

  • An aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, is added.

  • The mixture is heated at reflux for several hours to effect hydrolysis.

  • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiophenolate.

  • The this compound is then extracted with an organic solvent, dried, and purified by distillation.

Performance and Considerations
  • Yield: This multi-step process can have variable overall yields, but each step is generally efficient.

  • Scalability: The high temperatures required for the thermal rearrangement can be a challenge for large-scale industrial synthesis, though specialized equipment can mitigate this.

  • Purity: The intermediates are often crystalline solids that can be purified easily, leading to a high-purity final product.

  • Versatility: The reaction is tolerant of various functional groups on the aromatic ring. The use of microwave irradiation can accelerate the rearrangement.[6]

dot graphdot { rankdir=LR; graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Route 2: Newman-Kwart Rearrangement

Route 3: Diazotization of 3,5-Dimethylaniline (Leuckart Thiophenol Reaction)

This route utilizes the versatile chemistry of diazonium salts, starting from the commercially available 3,5-dimethylaniline. The Leuckart thiophenol reaction involves the formation of a diazonium salt, which is then reacted with a xanthate salt (e.g., potassium ethyl xanthate). The resulting aryl xanthate is subsequently hydrolyzed to yield the thiophenol.

Reaction Scheme: Step 1: Diazotization of 3,5-Dimethylaniline Step 2: Reaction with Xanthate Step 3: Hydrolysis

The success of this reaction hinges on the careful control of temperature during the diazotization step to prevent premature decomposition of the diazonium salt.

Experimental Protocol (General Procedure)

Step 1: Diazotization

  • 3,5-Dimethylaniline (1.0 eq) is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, ~3 eq).

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.05 eq) is added dropwise, keeping the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper.

Step 2: Formation of Aryl Xanthate

  • In a separate flask, a solution of potassium ethyl xanthate (1.1 eq) in water is prepared and cooled.

  • The cold diazonium salt solution is added slowly to the xanthate solution. A vigorous evolution of nitrogen gas occurs, and an oily product usually separates.

Step 3: Hydrolysis

  • The crude aryl xanthate is separated and then subjected to alkaline hydrolysis by refluxing with an alcoholic solution of sodium or potassium hydroxide for several hours.

  • After hydrolysis, the mixture is cooled, diluted with water, and acidified with a strong acid.

  • The liberated this compound is extracted, dried, and purified by vacuum distillation.

Performance and Considerations
  • Yield: The yields can be moderate to good, but side reactions, such as the formation of diaryl disulfides, can occur.

  • Scalability: The procedure is scalable, but the handling of potentially unstable diazonium salts requires strict safety protocols, especially on a large scale.

  • Purity: Purification is necessary to remove byproducts.

  • Safety: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are always handled in solution at low temperatures.

dot graphdot { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Route 3: Diazotization Pathway

Route 4: Grignard Reagent Pathway

This route offers a direct method for introducing the thiol group by reacting a pre-formed Grignard reagent with elemental sulfur. The starting material, 3,5-dimethylbromobenzene, is converted to the corresponding Grignard reagent, which then acts as a nucleophile.

Reaction Scheme: Step 1: Formation of 3,5-Dimethylphenylmagnesium Bromide Step 2: Reaction with Sulfur and Work-up

The critical factor in this synthesis is the absolute exclusion of water and protic solvents, as Grignard reagents are extremely strong bases and will be quenched by any source of protons.

Experimental Protocol (General Procedure)

Step 1: Formation of Grignard Reagent

  • All glassware must be rigorously dried. Magnesium turnings (1.1 eq) are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 3,5-dimethylbromobenzene (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared.

  • A small portion of the bromide solution is added to the magnesium to initiate the reaction, which is indicated by bubbling and a cloudy appearance. A crystal of iodine can be added to help start the reaction.

  • Once initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting 3,5-dimethylphenylmagnesium bromide solution is used directly in the next step.

Step 2: Thiol Formation

  • The Grignard solution is cooled in an ice bath.

  • Elemental sulfur (1.0 eq), dried and dissolved or suspended in anhydrous THF, is added portion-wise to the stirred Grignard solution. An exothermic reaction occurs.

  • After the addition, the mixture is stirred at room temperature for 1-2 hours.

  • The reaction is then carefully quenched by pouring it onto crushed ice, followed by the addition of a dilute acid (e.g., HCl) to dissolve the magnesium salts and protonate the thiolate.

  • The product is extracted with an ether, and the organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any unreacted sulfur and disulfides.

  • The organic layer is then extracted with an aqueous base (e.g., NaOH) to convert the thiophenol into its water-soluble salt.

  • The aqueous layer is separated, washed with ether to remove non-acidic impurities, and then re-acidified to precipitate the pure thiophenol, which is extracted, dried, and distilled.

Performance and Considerations
  • Yield: Yields for this reaction are typically moderate to good.

  • Scalability: The method is scalable, but the requirement for strictly anhydrous conditions can be challenging on a large scale.

  • Purity: The basic extraction/acidification work-up is very effective for purification, leading to a high-purity product.

  • Reagents: 3,5-Dimethylphenylmagnesium bromide is also commercially available as a solution, which can simplify the procedure.[7]

dot graphdot { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Route 4: Grignard Reagent Pathway

Comparative Summary and Conclusion

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below. Note that yields are estimates based on general procedures for analogous compounds and may vary for the specific synthesis of this compound.

FeatureRoute 1: Sulfonyl Chloride ReductionRoute 2: Newman-KwartRoute 3: DiazotizationRoute 4: Grignard Pathway
Starting Material m-Xylene3,5-Dimethylphenol3,5-Dimethylaniline3,5-Dimethylbromobenzene
Typical Overall Yield High (~70-85%)Moderate-High (~60-80%)Moderate (~50-70%)Moderate-High (~60-75%)
Number of Steps 233 (in situ)2 (or 1 if Grignard is purchased)
Key Challenges Vigorous reaction, acid wasteHigh temperatures (200-250°C)Handling of unstable diazonium saltsStrictly anhydrous conditions
Scalability ExcellentFair (requires high-temp reactor)Good (with strict safety controls)Good (requires dry conditions)
Key Advantages Reliable, high yield, scalableUses readily available phenolVersatile starting materialDirect, effective purification
Final Recommendation

The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the laboratory or production facility.

  • For large-scale, cost-effective production , the Reduction of 3,5-Dimethylbenzenesulfonyl Chloride (Route 1) is often the most attractive option due to its high yields and proven scalability, provided that waste management is adequately addressed.

  • For laboratory-scale synthesis where the phenol is a more accessible starting material , the Newman-Kwart Rearrangement (Route 2) is a powerful and reliable method, especially if equipment for high-temperature reactions or microwave synthesis is available.

  • The Diazotization of 3,5-Dimethylaniline (Route 3) is a viable option if aniline is the preferred starting material, but requires stringent safety measures for handling diazonium intermediates.

  • The Grignard Reagent Pathway (Route 4) is an excellent choice for moderate-scale synthesis, particularly if the Grignard reagent is purchased as a solution, as it simplifies the process and the purification is very effective.

By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make an informed decision to synthesize this compound efficiently and safely, paving the way for further innovation in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of 3,5-Dimethylthiophenol: An Economic and Practical Assessment for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by factors of yield, purity, scalability, safety, and economic viability. This guide provides a comprehensive comparison of the three primary methods for the synthesis of 3,5-Dimethylthiophenol, a key intermediate in the production of various agrochemicals and pharmaceuticals. Drawing upon established chemical principles and practical considerations, we will dissect each method to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their specific applications.

Introduction to this compound and its Synthetic Challenges

This compound, also known as 5-mercapto-m-xylene, is an organosulfur compound whose utility is rooted in the reactivity of its thiol group. Its synthesis, while achievable through several pathways, presents unique challenges related to regioselectivity, functional group tolerance, and the handling of odorous and potentially hazardous materials. The three most prevalent synthetic strategies, each with its own set of advantages and disadvantages, are:

  • The Newman-Kwart Rearrangement starting from 3,5-Dimethylphenol.

  • The Leuckart Thiophenol Synthesis via a diazonium salt derived from 3,5-Dimethylaniline.

  • The Reduction of 3,5-Dimethylbenzenesulfonyl Chloride .

This guide will delve into the intricacies of each of these methods, providing detailed experimental protocols, mechanistic insights, and a thorough economic analysis to facilitate a holistic understanding of their industrial and laboratory-scale feasibility.

Method 1: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful tool for the synthesis of thiophenols from the corresponding phenols.[1] This thermal rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, which is then hydrolyzed to yield the desired thiophenol.[2]

Reaction Pathway & Mechanism

The synthesis proceeds in three main steps:

  • Formation of the O-Aryl Thiocarbamate: 3,5-Dimethylphenol is deprotonated with a base and reacted with N,N-dimethylthiocarbamoyl chloride.

  • Thermal Rearrangement: The resulting O-(3,5-dimethylphenyl) dimethylthiocarbamate is heated to a high temperature (typically 200-300 °C) to induce the rearrangement to the S-(3,5-dimethylphenyl) dimethylthiocarbamate.[1][3]

  • Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed under basic conditions to yield this compound.

The driving force for the rearrangement is the thermodynamic stability of the carbon-oxygen double bond formed at the expense of a carbon-sulfur double bond.

Newman-Kwart Rearrangement Start 3,5-Dimethylphenol Step1 O-Aryl Thiocarbamate Formation (+ N,N-Dimethylthiocarbamoyl chloride, Base) Start->Step1 Intermediate O-(3,5-dimethylphenyl) dimethylthiocarbamate Step1->Intermediate Step2 Thermal Rearrangement (Heat, ~250°C) Intermediate->Step2 Rearranged S-(3,5-dimethylphenyl) dimethylthiocarbamate Step2->Rearranged Step3 Hydrolysis (Base, H2O) Rearranged->Step3 End This compound Step3->End

Caption: Newman-Kwart Rearrangement Workflow

Experimental Protocol

Step 1: Synthesis of O-(3,5-dimethylphenyl) dimethylthiocarbamate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5 eq), to the solution.

  • Slowly add N,N-dimethylthiocarbamoyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-(3,5-dimethylphenyl) dimethylthiocarbamate. Purify by recrystallization or column chromatography if necessary.

Step 2: Newman-Kwart Rearrangement

  • Place the purified O-(3,5-dimethylphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

  • Heat the compound under an inert atmosphere (e.g., nitrogen or argon) to 220-250 °C. The rearrangement is typically complete within 1-3 hours. Progress can be monitored by TLC.

  • Cool the reaction mixture to obtain the crude S-(3,5-dimethylphenyl) dimethylthiocarbamate.

Step 3: Hydrolysis to this compound

  • To the crude S-(3,5-dimethylphenyl) dimethylthiocarbamate, add a solution of sodium hydroxide or potassium hydroxide (excess) in a mixture of water and a co-solvent like ethanol or methanol.

  • Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2.

  • Extract the this compound with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Economic Viability
ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )
3,5-Dimethylphenol98%560 - 750122.16
N,N-Dimethylthiocarbamoyl Chloride97%1700 - 2300[4][5]123.60
Potassium Carbonate99%10 - 20138.21
Sodium Hydroxide98%1 - 540.00

Advantages:

  • Good functional group tolerance.

  • Readily available starting materials.

Disadvantages:

  • Requires high temperatures for the rearrangement step, which can be energy-intensive and may not be suitable for substrates with thermally sensitive functional groups.[1]

  • The use of odorous and toxic thiocarbamoyl chloride requires appropriate safety precautions.

  • Potential for side reactions at high temperatures.

Method 2: Leuckart Thiophenol Synthesis

The Leuckart thiophenol synthesis is a classic method that utilizes a diazonium salt intermediate derived from an aniline.[6] This method is particularly useful when the corresponding aniline is more readily available or cost-effective than the phenol.

Reaction Pathway & Mechanism

The synthesis involves three key transformations:

  • Diazotization: 3,5-Dimethylaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures to form the corresponding diazonium salt.

  • Xanthate Formation: The diazonium salt is then reacted with a xanthate salt, typically potassium ethyl xanthate, to form an aryl xanthate.

  • Hydrolysis: The aryl xanthate is subsequently hydrolyzed under basic conditions to afford the desired this compound.

Leuckart Thiophenol Synthesis Start 3,5-Dimethylaniline Step1 Diazotization (+ NaNO2, HCl, 0-5°C) Start->Step1 Intermediate1 3,5-Dimethyldiazonium Chloride Step1->Intermediate1 Step2 Xanthate Formation (+ Potassium Ethyl Xanthate) Intermediate1->Step2 Intermediate2 O-Ethyl S-(3,5-dimethylphenyl) dithiocarbonate Step2->Intermediate2 Step3 Hydrolysis (Base, H2O) Intermediate2->Step3 End This compound Step3->End

Caption: Leuckart Thiophenol Synthesis Workflow

Experimental Protocol

Step 1: Diazotization of 3,5-Dimethylaniline

  • In a beaker, dissolve 3,5-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of O-Ethyl S-(3,5-dimethylphenyl) dithiocarbonate

  • In a separate beaker, dissolve potassium ethyl xanthate (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring, maintaining the temperature below 10 °C.

  • A precipitate of the aryl xanthate should form. Continue stirring for 1-2 hours.

  • Filter the precipitate and wash it with cold water.

Step 3: Hydrolysis to this compound

  • Suspend the crude aryl xanthate in a solution of sodium hydroxide or potassium hydroxide in ethanol or methanol.

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into water and acidify with a mineral acid to pH 1-2.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by vacuum distillation.

Economic Viability
ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )
3,5-Dimethylaniline98%640 - 790121.18
Sodium Nitrite99%7 - 15[7][8]69.00
Potassium Ethyl Xanthate95%580 - 650160.30
Sodium Hydroxide98%1 - 540.00

Advantages:

  • Utilizes a potentially cheaper starting material (aniline vs. phenol).

  • Milder reaction conditions compared to the Newman-Kwart rearrangement.

Disadvantages:

  • Diazonium salts are unstable and potentially explosive, requiring careful temperature control and handling.[6]

  • The use of xanthates can lead to the formation of odorous byproducts.

  • Yields can be variable and dependent on the stability of the diazonium intermediate.

Method 3: Reduction of 3,5-Dimethylbenzenesulfonyl Chloride

The reduction of sulfonyl chlorides to thiophenols is a well-established and widely used method.[6] This approach is attractive due to the commercial availability of a wide range of sulfonyl chlorides.

Reaction Pathway & Mechanism

The synthesis involves a one-pot reduction of the sulfonyl chloride:

  • Reduction: 3,5-Dimethylbenzenesulfonyl chloride is reduced using a suitable reducing agent, most commonly zinc dust in the presence of a strong acid like sulfuric acid.[6]

The reaction proceeds through the formation of a sulfinic acid intermediate, which is further reduced to the thiophenol.

Sulfonyl Chloride Reduction Start 3,5-Dimethylbenzenesulfonyl Chloride Step1 Reduction (+ Zn, H2SO4) Start->Step1 End This compound Step1->End

Caption: Sulfonyl Chloride Reduction Workflow

Experimental Protocol
  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of crushed ice and concentrated sulfuric acid, maintaining the temperature at or below 0 °C.

  • Slowly add 3,5-dimethylbenzenesulfonyl chloride (1.0 eq) to the cold acid mixture with vigorous stirring.

  • Gradually add zinc dust (excess, typically 4-5 eq) in portions, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at low temperature for about an hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature. A vigorous reaction may ensue, which can be controlled by intermittent cooling.

  • Heat the mixture to reflux for 4-7 hours until the reaction is complete.

  • Isolate the this compound by steam distillation.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.

Economic Viability
ReagentPurityPrice (USD/kg)Molar Mass ( g/mol )
3,5-Dimethylbenzenesulfonyl Chloride97%790 - 2550[9][10]204.67
Zinc Dust99%24 - 40[11][12]65.38
Concentrated Sulfuric Acid98%0.5 - 2[13][14]98.08

Advantages:

  • Often provides high yields of the pure product.[6]

  • Can be a more direct route if the sulfonyl chloride is readily available.

Disadvantages:

  • The reaction can be highly exothermic and requires careful control of temperature.

  • The use of large quantities of strong acid and the generation of zinc salts present waste disposal challenges.

  • Not suitable for substrates with functional groups that are sensitive to strong reducing conditions.

Comparative Analysis and Conclusion

FeatureNewman-Kwart RearrangementLeuckart Thiophenol SynthesisReduction of Sulfonyl Chloride
Starting Material 3,5-Dimethylphenol3,5-Dimethylaniline3,5-Dimethylbenzenesulfonyl Chloride
Key Reagents N,N-Dimethylthiocarbamoyl chloride, BaseSodium nitrite, Potassium ethyl xanthateZinc dust, Sulfuric acid
Reaction Conditions High temperature (220-250 °C)Low temperature (0-10 °C)Low to high temperature
Typical Yields Good to ExcellentModerate to GoodGood to Excellent
Key Advantages Good functional group toleranceMilder conditions, potentially cheaper starting materialHigh yields, direct route
Key Disadvantages High energy consumption, odorous reagentsUnstable intermediates, odorous byproductsExothermic, waste disposal issues
Estimated Cost/Gram ModerateLow to ModerateModerate to High

Economic and Practical Synopsis:

  • The Leuckart Thiophenol Synthesis appears to be the most economically favorable route on paper, primarily due to the lower cost of 3,5-dimethylaniline and other bulk reagents. However, the inherent instability of diazonium salts poses significant safety risks, especially on a larger scale, which can translate to higher operational costs for safety infrastructure and control measures.

  • The Newman-Kwart Rearrangement offers a balance of good yields and functional group tolerance. While the high temperatures required are a drawback in terms of energy costs and may limit its applicability for certain substrates, it avoids the handling of highly unstable intermediates. The cost of N,N-dimethylthiocarbamoyl chloride is a significant factor in the overall economics.

  • The Reduction of 3,5-Dimethylbenzenesulfonyl Chloride can provide excellent yields and is a straightforward process. However, the cost of the sulfonyl chloride starting material is generally higher, and the large volumes of acid and metal waste can be a major environmental and cost concern for industrial applications.

Recommendation:

For laboratory-scale synthesis where cost is a primary driver and appropriate safety measures are in place, the Leuckart Thiophenol Synthesis may be a viable option. For syntheses requiring high functional group tolerance and where the high-temperature rearrangement is feasible, the Newman-Kwart Rearrangement is a robust and reliable method. For industrial-scale production , a thorough process safety and environmental impact assessment is crucial. While the Leuckart route may seem economically attractive, the associated hazards may favor the Newman-Kwart or a more modern, catalytic variation of the sulfonyl chloride reduction if waste treatment costs can be managed effectively.

Ultimately, the optimal synthesis method for this compound will depend on the specific requirements of the project, including scale, budget, available equipment, and safety considerations. This guide provides the foundational data and insights to navigate this decision-making process with confidence.

References

The Emerging Potential of Thiophenol-Based Ligands in Catalysis: A Comparative Guide Centered on 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal-catalyzed cross-coupling reactions, the choice of ligand is a paramount determinant of catalytic efficiency, substrate scope, and selectivity. For decades, phosphine-based ligands have dominated this field, with their steric and electronic properties extensively studied and fine-tuned. However, the exploration of alternative ligand classes offers exciting possibilities for novel reactivity and improved catalytic performance. This guide provides a comparative analysis of 3,5-dimethylthiophenol, a representative of the underexplored class of thiophenol-based ligands, against the well-established phosphine ligands in the context of palladium-catalyzed cross-coupling reactions.

While direct, quantitative comparisons of this compound with widely-used phosphine ligands in benchmark reactions are not yet prevalent in the literature, this guide will leverage established principles of ligand- L-cysteine and provide a data-supported framework for understanding its potential. We will delve into the mechanistic underpinnings of key cross-coupling reactions, present a theoretical comparison of ligand properties, and provide detailed experimental protocols to encourage further investigation into this promising area.

The Dominance of Phosphines and the Niche for Thiols

The success of phosphine ligands in palladium-catalyzed cross-coupling is largely attributed to their tunable steric bulk and electronic properties.[1] Bulky, electron-rich phosphines, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are known to facilitate crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2][3] This has enabled the coupling of challenging substrates, such as sterically hindered aryl chlorides, with high efficiency.[2]

Thiol-based ligands, on the other hand, have traditionally been viewed with caution in late-transition-metal catalysis due to the potential for strong metal-sulfur binding, which could lead to catalyst inhibition or decomposition.[4] However, this strong interaction can also be harnessed to create stable and highly active catalytic species. The unique electronic properties of the sulfur atom in thiophenols, with its ability to act as a soft σ-donor, present an intriguing alternative to the phosphorus-based systems.

A Comparative Analysis: this compound vs. Phosphine Ligands

To understand the potential of this compound as a ligand, we can analyze its expected steric and electronic effects in comparison to commonly used phosphine ligands.

Ligand ClassRepresentative LigandKey Steric FeaturesKey Electronic FeaturesExpected Impact on Catalytic Cycle
Thiophenol-Based This compoundModerate bulk from the phenyl ring and two methyl groups.The sulfur atom is a soft σ-donor. The methyl groups are weakly electron-donating.The moderate steric profile may influence the coordination number of the palladium center. The electronic properties could affect the rates of oxidative addition and reductive elimination.
Bulky Monophosphines Tri-tert-butylphosphineHigh steric bulk (cone angle ~182°).Strong σ-donor, electron-rich.Promotes the formation of monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[1]
Biaryl Phosphines SPhos (Buchwald Ligand)Significant steric bulk with a flexible biaryl backbone.Strong σ-donor, electron-rich.Highly effective for a broad range of substrates, including challenging aryl chlorides, due to enhanced rates of both oxidative addition and reductive elimination.[2][3]
Ferrocenyl Phosphines dppfBidentate, with a defined bite angle.Electron-rich, good σ-donor.Forms stable chelate complexes with palladium, influencing the geometry and reactivity of the catalytic intermediates.

Causality Behind the Comparison: The rationale for this comparison lies in the fundamental principles of ligand design for cross-coupling catalysis. The steric and electronic properties of a ligand directly influence the stability and reactivity of the palladium catalyst throughout its catalytic cycle.[3] While extensive data exists for phosphine ligands, the performance of this compound is inferred from these principles. The two methyl groups on the phenyl ring of this compound provide moderate steric bulk and are weakly electron-donating, which could modulate the reactivity of the palladium center in a distinct manner from the more heavily studied phosphine ligands.

Catalytic Cycles: A Visual Representation

To visualize the role of ligands in palladium-catalyzed cross-coupling, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L)_m Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L)_m Oxidative Addition Ar-X Ar-Pd(II)-R(L)_m Transmetalation Complex Ar-Pd(II)-X(L)_m->Ar-Pd(II)-R(L)_m Transmetalation R-B(OH)2, Base Ar-R Product Ar-Pd(II)-R(L)_m->Ar-R Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L)_m Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L)_m Oxidative Addition Ar-X Ar-Pd(II)-NR'R''(L)_m Amido Complex Ar-Pd(II)-X(L)_m->Ar-Pd(II)-NR'R''(L)_m Amine Coordination & Deprotonation HNR'R'', Base Ar-NR'R'' Product Ar-Pd(II)-NR'R''(L)_m->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[5]

Experimental Protocols: A Starting Point for Investigation

The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided as a general framework. Researchers interested in evaluating this compound as a ligand would substitute it for the phosphine ligand in these procedures, likely requiring optimization of reaction conditions.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from methodologies that utilize phosphine ligands and serves as a template for screening new ligands like this compound.[2]

Workflow Diagram:

Suzuki_Workflow A Reaction Setup B Reagent Addition A->B Inert Atmosphere (N2 or Ar) C Reaction B->C Heating & Stirring D Workup C->D Cooling & Quenching E Purification D->E Extraction & Drying

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., this compound, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction

This protocol is based on established methods for the palladium-catalyzed amination of aryl halides.[5][6]

Step-by-Step Protocol:

  • Reaction Setup: In an inert atmosphere glovebox, charge a reaction tube with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., this compound, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for the specified time.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Future Outlook and the Path Forward

The exploration of this compound and other thiophenol derivatives as ligands in catalysis is still in its nascent stages. While this guide provides a theoretical framework for their potential, comprehensive experimental studies are needed to fully elucidate their performance. Future research should focus on:

  • Direct Comparative Studies: Systematic screening of a library of substituted thiophenol ligands, including this compound, against benchmark phosphine ligands in a variety of cross-coupling reactions.

  • Mechanistic Investigations: Detailed kinetic and computational studies to understand how the electronic and steric properties of thiophenol ligands influence the individual steps of the catalytic cycle.

  • Expansion of Scope: Investigating the utility of these ligands in other catalytic transformations beyond cross-coupling.

By undertaking these studies, the scientific community can unlock the full potential of this promising class of ligands and expand the toolkit available for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethylthiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis. It extends to the responsible management of every chemical, ensuring safety and regulatory compliance from acquisition to disposal. 3,5-Dimethylthiophenol (also known as 3,5-Dimethylbenzenethiol), with its potent stench and specific reactivity, demands a rigorous and well-understood disposal protocol. This guide provides a direct, step-by-step operational plan grounded in chemical principles to ensure you handle its waste stream with confidence and precision.

Immediate Safety & Hazard Profile

Before handling any waste, it is critical to internalize the primary hazards associated with this compound. Its properties dictate every aspect of its disposal, from personal protective equipment (PPE) to segregation strategies.

Hazard ClassificationDescriptionSource
Combustible Liquid Flash point of 83-85°C. Keep away from heat, sparks, and open flames.[1][2] Vapors can form explosive mixtures with air at elevated temperatures.[3]Fisher Scientific[1], LookChem[2], Sigma-Aldrich[3]
Acute Toxicity / Irritant Causes skin and serious eye irritation.[1][3] May cause respiratory irritation.[3]Fisher Scientific[1], Sigma-Aldrich[3]
Stench Possesses a powerful and pervasive stench, a characteristic of thiophenols.[1][4]Fisher Scientific[1], Thermo Fisher Scientific[4]
Incompatibility Highly reactive with strong oxidizing agents, strong bases, acids, and acid chlorides.[1][4][5] Corrosive to copper and brass.[5][6]Fisher Scientific[1], CDH[5], Thermo Fisher Scientific[4], Santa Cruz Biotechnology[6]
Hazardous Decomposition Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, and sulfur oxides.[1][4][7]Fisher Scientific[1], Cole-Parmer[7], Thermo Fisher Scientific[4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

EquipmentSpecificationRationale & Best Practices
Hand Protection Nitrile rubber gloves.[8]Always check the breakthrough time of your specific gloves. Discard gloves immediately after handling waste and wash hands thoroughly.[5]
Eye/Face Protection Chemical safety goggles or a face shield.[1]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] Protects against splashes of liquid waste.
Skin & Body Protection Flame-retardant antistatic protective clothing or a standard lab coat.[3]Clothing contacted with thiophenols can be difficult to deodorize; disposable aprons are recommended for significant handling operations.[6]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.[7] For emergencies or large spills, a NIOSH/MSHA approved respirator with organic vapor cartridges is necessary.[1]The strong stench is a clear indicator of airborne presence. Engineering controls (fume hoods) are the primary line of defense.

Step-by-Step Disposal Protocol

Disposal is not a single action but a systematic process. Federal and state regulations require that chemical waste generators correctly classify and manage their hazardous waste from the point of generation.[7][9]

Step 1: Waste Collection & Container Selection
  • Designate a Waste Container : Select a container made of compatible material (e.g., glass or high-density polyethylene) with a tight-fitting screw cap.[10][11] Crucially, do not use metal containers , especially those made of or containing brass or copper components, due to the corrosive nature of thiophenols.[5][6]

  • Label the Container : Before adding any waste, affix a "HAZARDOUS WASTE" label.[10] The label must clearly state "this compound" and list any other chemical constituents and their approximate percentages. Acronyms or formulas are not acceptable.[10]

  • Odor Containment : Due to the intense stench, it is best practice to place the primary waste container inside a secondary container, such as a plastic pail or a lined fiber drum, to contain odors.[6] All waste materials, including contaminated gloves and wipes, should be stored in a plastic bag within a fume hood before being sealed in the final disposal drum.[6]

Step 2: Segregation - The Cornerstone of Safety

Proper segregation prevents dangerous chemical reactions within the waste container.[10]

  • DO NOT MIX this compound waste with:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates, chlorine bleaches). This can cause ignition.[6][7]

    • Strong Bases or Acids .[1][4]

    • Aqueous Waste Streams , unless specifically instructed by your institution's waste management program.

This chemical should be collected as a non-halogenated organic solvent waste .[10]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed waste container at or near the point of generation in a designated SAA.[10][12] This area must be under the control of the laboratory personnel.

  • Container Management : Keep the waste container tightly capped at all times, except when adding waste.[10] Ensure it is stored upright in a location where it cannot be easily knocked over.

  • Volume Limits : Do not overfill containers; leave at least one inch of headspace to allow for vapor expansion.[11] Adhere to your institution's volume limits for SAAs (e.g., waste pickup must be requested when the container is ¾ full).[12]

Step 4: Disposal of Contaminated Solids & Empty Containers
  • Solid Waste : Items such as contaminated gloves, weighing paper, and absorbent pads should be collected in a separate, clearly labeled bag for solid hazardous waste.[6] To manage odors, this bag should be kept within a fume hood and sealed before being placed in the final solid waste drum.[6]

  • Empty Containers : The original product container is not truly empty. It retains residue and vapors that are still hazardous.[6][7] Do not deface the original manufacturer's label.[12] The container should be tightly capped and disposed of through the same hazardous waste stream as the chemical itself. For some institutions, triple-rinsing may be an option, but the rinsate must be collected as hazardous liquid waste.[12]

Step 5: Arranging for Final Disposal

Once your waste container is approaching its fill limit or has been stored for the maximum allowable time (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[12] Ensure your container label information is complete and accurate to facilitate proper disposal by the licensed facility.[5]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert : Clear the area of all personnel and alert your colleagues and supervisor.[6]

  • Remove Ignition Sources : Extinguish all flames and turn off any spark-producing equipment.[6][7]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill : Use an inert absorbent material such as sand, silica gel, or commercial sorbent pads to soak up the spill.[1][8]

  • CRITICAL WARNING : Never use dry, powdered hypochlorite or other strong oxidizers for cleaning mercaptan spills. This can lead to autoignition and a fire.[6]

  • Collect Waste : Carefully scoop the absorbent material and place it into a suitable, sealable container for hazardous waste disposal.[7]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Label the spill cleanup waste as "Hazardous Waste: this compound Spill Debris" and dispose of it according to the protocols outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from point of use to final disposal.

G cluster_generation Point of Generation cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Chemical Used in Experiment waste_type Identify Waste Type start->waste_type liquid_waste Collect Liquid Waste in Labeled, Compatible Non-Metal Container waste_type->liquid_waste Liquid solid_waste Collect Solid Waste (Gloves, Wipes) in Labeled Bag waste_type->solid_waste Solid empty_container Cap 'Empty' Original Container waste_type->empty_container Container store_hood Place in Secondary Containment Inside Fume Hood (for odor) liquid_waste->store_hood solid_waste->store_hood store_saa Store in Designated SAA (Keep Capped) empty_container->store_saa store_hood->store_saa check_full Container >3/4 Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Submit Hazardous Waste Pickup Request to EH&S check_full->request_pickup Yes

Caption: Decision workflow for proper handling and disposal of this compound waste.

By adhering to this structured protocol, you not only comply with safety regulations but also foster a culture of responsibility and excellence within your laboratory. Trust in these procedures is built upon the chemical principles that prevent accidents and ensure the well-being of you and your colleagues.

References

A Researcher's Guide to Personal Protective Equipment for Handling 3,5-Dimethylthiophenol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with reactive and hazardous chemical entities demands a proactive and deeply informed approach to safety. 3,5-Dimethylthiophenol (also known as 3,5-dimethylbenzenethiol), a key building block in organic synthesis, is one such compound that requires meticulous handling.[1][2] Its potent stench, flammability, and irritant properties necessitate a comprehensive personal protective equipment (PPE) strategy that goes beyond a simple checklist. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and practical laboratory experience.

Foundational Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This is not merely a regulatory formality; it is the scientific basis upon which we build our safety protocols.

  • Dermal and Ocular Hazard: The primary and most immediate risks are severe skin and eye irritation.[3][4][5][6][7][8][9] Thiophenols can be absorbed through the skin, potentially leading to systemic toxicity.[10]

  • Respiratory Hazard: Vapors and mists of this compound can cause respiratory tract irritation.[4][5][6][7][8][9] While specific occupational exposure limits (OELs) for this compound are not widely established, the limit for the parent compound, thiophenol, is set at a low threshold, indicating the potential for harm upon inhalation.[10][11]

  • Flammability: This compound is a combustible liquid with a flash point of 85°C.[1] This means it can ignite when exposed to an ignition source in the presence of air.[3][4][6][9] Vapors can be heavier than air and travel to an ignition source.[4][9][12][13]

  • Olfactory Warning: The powerful and unpleasant "stench" is a key characteristic.[3][5][8][9] While this serves as a useful leak detector, olfactory fatigue can occur, making it an unreliable indicator of hazardous concentrations over time.

Property / Hazard Summary: this compound
CAS Number 38360-81-5[3]
Physical State Yellow Liquid[3]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Combustible liquid.[3][4][5][6]
Odor Stench[3][5]
Flash Point 85°C (185°F)[1]
Incompatibilities Strong oxidizing agents, Strong bases.[4]
The Core Directive: A Multi-Layered PPE Protocol

A robust PPE strategy is a system of overlapping protections. The failure of one layer should be compensated by another. For this compound, the following multi-layered approach is essential.

Direct contact is a primary exposure route. The selection of appropriate gloves is therefore critical and must be based on chemical compatibility and breakthrough time, not just availability.

  • Causality: Thiophenols can degrade or permeate common glove materials. Nitrile gloves are a standard choice, but their breakthrough time can vary. For prolonged or high-concentration work, heavier-duty gloves are recommended.

  • Protocol:

    • Glove Selection: Wear appropriate protective gloves to prevent skin exposure.[12][13] Neoprene or PVC gloves are also suitable options.[11] Always consult the glove manufacturer's compatibility charts for specific breakthrough time data against thiophenols.

    • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is a mandatory minimum. This provides a buffer; if the outer glove is compromised, the inner glove remains protective while the outer is removed and replaced.

    • Inspection and Disposal: Before use, visually inspect gloves for any signs of degradation or puncture. After handling, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste.[14][15] Wash hands thoroughly with soap and water after glove removal.[12][14]

The risk of accidental splashes necessitates comprehensive eye and face protection. Standard safety glasses are insufficient.

  • Causality: A direct splash can cause serious and potentially irreversible eye damage.[3][4] Vapors can also irritate the eyes.

  • Protocol:

    • Primary Protection: At a minimum, wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][6][12]

    • Secondary Protection: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[15][16]

Due to its respiratory toxicity and overpowering odor, all handling of this compound must be performed within a certified chemical fume hood.[6][12]

  • Causality: Engineering controls are the most effective way to prevent the buildup of hazardous vapor concentrations in the breathing zone.

  • Protocol:

    • Primary Control: All weighing, transferring, and reaction work must be conducted in a properly functioning chemical fume hood with a demonstrated face velocity.

    • Emergency Respirator Use: In the event of a significant spill or failure of engineering controls, a respirator may be necessary. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (Type A, Brown, conforming to EN14387) is recommended.[3][10] Personnel must be medically cleared, trained, and fit-tested for respirator use as per OSHA 29 CFR 1910.134.[10][12]

Contamination of personal clothing can lead to prolonged, unnoticed skin exposure.

  • Causality: Spills and drips can easily transfer from a lab coat to personal clothing and skin.

  • Protocol:

    • Lab Coat: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

    • Apron: For large-volume transfers, a chemically resistant apron should be worn over the lab coat.

    • Clothing and Footwear: Wear long pants and fully enclosed, non-sparking safety footwear.[11] Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Operational Plan: Step-by-Step Safe Handling Workflow
  • Preparation:

    • Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3][13]

    • Designate a specific area within the fume hood for the procedure.

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4] Use only non-sparking tools.[4][9][12]

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if required).

  • Handling:

    • Carefully open the container inside the fume hood.

    • Perform all transfers and manipulations slowly and deliberately to minimize splashing.

    • Keep the container tightly closed when not in use.[3][5][13]

  • Post-Handling:

    • Securely close the primary container and any waste containers.

    • Wipe down the external surfaces of all containers and the work area within the fume hood with an appropriate solvent.

    • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of immediately.

    • Wash hands thoroughly.

Emergency Response and Disposal
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[4][5][8] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][13][15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8][13]

For any spill, the priority is personal safety. The following workflow outlines the immediate steps.

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Assessment Assessment (From a safe distance) cluster_Response Response Actions Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Evacuate Evacuate area if necessary Alert->Evacuate AssessSize Assess spill size and potential exposure Evacuate->AssessSize SmallSpill Small Spill (<100 mL, Contained) AssessSize->SmallSpill Small LargeSpill Large Spill (>100 mL or Uncontained) AssessSize->LargeSpill Large DonPPE Don full PPE: Double gloves, Goggles, Face Shield, Respirator SmallSpill->DonPPE CallEHNS Contact Emergency/ EH&S Personnel LargeSpill->CallEHNS Contain Contain spill with inert absorbent (sand, vermiculite) DonPPE->Contain Collect Collect material with non-sparking tools into a labeled, sealed container Contain->Collect Decontaminate Decontaminate area Collect->Decontaminate

Caption: Emergency spill response workflow for this compound.

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: All surplus this compound and spill cleanup materials are considered hazardous waste. They must be collected in a clearly labeled, sealed container.[3][14][15]

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste.[14] Do not place them in regular trash.

  • Regulatory Compliance: Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

By integrating this detailed, causality-driven approach to PPE and handling, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylthiophenol
Reactant of Route 2
3,5-Dimethylthiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.